Epipregnanolone
描述
Structure
3D Structure
属性
IUPAC Name |
1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-GRWISUQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155766 | |
| Record name | Epipregnanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128-21-2 | |
| Record name | Epipregnanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipregnanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epipregnanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epipregnanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIPREGNANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthesis of Epipregnanolone from Progesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one), an endogenous neurosteroid, plays a significant role in the modulation of neuronal activity, primarily through its interaction with GABAA and NMDA receptors.[1] Unlike its more extensively studied isomer allopregnanolone, this compound often exhibits opposing effects, acting as a negative allosteric modulator of the GABAA receptor.[1] The biosynthesis of this compound from progesterone is a critical pathway in neurosteroidogenesis, involving a two-step enzymatic conversion. This technical guide provides a comprehensive overview of this biosynthetic pathway, including the enzymes involved, their kinetics, subcellular localization, and detailed experimental protocols for their study. Furthermore, it presents signaling pathways influenced by this compound and visualizes key processes using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers in neurobiology, pharmacology, and drug development investigating the physiological roles and therapeutic potential of this compound.
The Biosynthetic Pathway from Progesterone to this compound
The conversion of progesterone to this compound is a two-step enzymatic process. The pathway diverges from the synthesis of its 5α-reduced counterpart, allopregnanolone, through the action of a different set of reductases.
The key steps are:
-
5β-Reduction of Progesterone: The initial step involves the reduction of the double bond between carbons 4 and 5 of the A-ring of progesterone. This reaction is catalyzed by the enzyme 5β-reductase (aldo-keto reductase 1D1, AKR1D1), which stereospecifically introduces a hydrogen atom at the 5β position.[1][2] The product of this irreversible reaction is 5β-dihydroprogesterone (5β-pregnane-3,20-dione).[3]
-
3β-Reduction of 5β-Dihydroprogesterone: The intermediate, 5β-dihydroprogesterone, is then further metabolized by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme reduces the keto group at the C-3 position to a hydroxyl group, resulting in the formation of This compound (3β-hydroxy-5β-pregnan-20-one).[1]
The overall biosynthetic pathway can be visualized as follows:
Enzymology and Quantitative Data
The enzymes 5β-reductase and 3β-hydroxysteroid dehydrogenase are the key players in the biosynthesis of this compound. Their kinetic properties and subcellular localization are crucial for understanding the regulation of this pathway.
Enzyme Kinetics
The following table summarizes the available kinetic parameters for the enzymes involved in this compound synthesis. It is important to note that kinetic data can vary depending on the species, tissue source, and experimental conditions.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Species/Tissue | Reference |
| 5β-Reductase (AKR1D1) | Progesterone | 5β-Dihydroprogesterone | ~2.22 (for androstenedione) | ~0.45 (for androstenedione) | Mouse Adrenal (soluble fraction) | [1] |
| 3β-Hydroxysteroid Dehydrogenase | 5β-Pregnane-3,20-dione | 3β-hydroxy-5β-pregnan-20-one | Not explicitly found for this substrate | Not explicitly found for this substrate | - | - |
| AKR1C1 | 5β-pregnane-3,20-dione | 3α-hydroxy-5β-pregnan-20-one | 5.2 ± 0.6 | 1.7 ± 0.1 (kcat min-1) | Human (recombinant) | [4] |
| AKR1C2 | 5β-pregnane-3,20-dione | 3α-hydroxy-5β-pregnan-20-one | 0.8 ± 0.1 | 0.9 ± 0.1 (kcat min-1) | Human (recombinant) | [4] |
Subcellular Localization
| Enzyme | Subcellular Localization | Tissue/Cell Type | Reference |
| 5β-Reductase (AKR1D1) | Cytosol (soluble fraction) | Mouse Adrenal, Liver | [1][5] |
| 3β-Hydroxysteroid Dehydrogenase | Endoplasmic Reticulum, Mitochondria | Adrenal Glands, Gonads, Placenta | [4][6] |
The cytosolic localization of 5β-reductase and the membrane association of 3β-HSD suggest a sequential processing of progesterone, where the product of the first reaction needs to traffic to the endoplasmic reticulum or mitochondria for the subsequent conversion.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound from progesterone.
Sample Preparation from Brain Tissue
Objective: To extract neurosteroids, including progesterone, 5β-dihydroprogesterone, and this compound, from brain tissue for subsequent analysis.
Materials:
-
Brain tissue (e.g., from rodent models)
-
Deionized water, ice-cold
-
Methanol (MeOH), HPLC grade
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Homogenizer
-
Centrifuge
Protocol:
-
Dissect the brain tissue of interest on ice and record the wet weight.
-
Homogenize the tissue in 10 volumes of ice-cold deionized water.
-
Add 4 volumes of ice-cold methanol to the homogenate to precipitate proteins.
-
Vortex the mixture and incubate at 4°C overnight to ensure complete precipitation.
-
Centrifuge the homogenate at 3000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the steroids.
-
Dilute the supernatant with deionized water to a final methanol concentration of less than 5%.
-
Condition a C18 SPE column by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the diluted supernatant onto the conditioned SPE column.
-
Wash the column with 10 mL of 40% methanol in water to remove polar impurities.[7]
-
Elute the neurosteroids with 5 mL of 90% methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC) for analysis.
Enzyme Activity Assay for 5β-Reductase
Objective: To measure the activity of 5β-reductase by quantifying the conversion of progesterone to 5β-dihydroprogesterone.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Progesterone (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 6.5-7.0)
-
Radiolabeled [14C]progesterone (optional, for radiometric assay)
-
Scintillation cocktail and counter (for radiometric assay)
-
HPLC system with UV or MS detector
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH (final concentration ~0.2 mM), and the enzyme source.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding progesterone (final concentration will vary for kinetic studies, e.g., 1-100 µM). If using a radiometric assay, include a known amount of [14C]progesterone.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate) to extract the steroids.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase and evaporate to dryness.
-
Reconstitute the sample in mobile phase.
-
Analyze the products by HPLC to separate and quantify progesterone and 5β-dihydroprogesterone. If a radiometric assay is used, the fractions corresponding to the substrate and product are collected and radioactivity is measured by liquid scintillation counting.
-
Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.
Enzyme Activity Assay for 3β-Hydroxysteroid Dehydrogenase
Objective: To measure the activity of 3β-HSD by quantifying the conversion of 5β-dihydroprogesterone to this compound.
Materials:
-
Tissue homogenate (microsomal or mitochondrial fraction) or purified enzyme
-
5β-Dihydroprogesterone (substrate)
-
NAD+ or NADP+ (cofactor, depending on the specific isoform)
-
Tris-HCl buffer (pH 7.5-8.0)
-
HPLC system with UV or MS detector
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, the appropriate cofactor (e.g., 1 mM NAD+), and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 5β-dihydroprogesterone.
-
Incubate at 37°C for a defined time.
-
Terminate the reaction and extract the steroids as described for the 5β-reductase assay.
-
Analyze the formation of this compound by HPLC-MS/MS.
-
Calculate the enzyme activity.
Quantitative Analysis by HPLC-MS/MS
Objective: To simultaneously quantify progesterone, 5β-dihydroprogesterone, and this compound in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
Progesterone: m/z 315.2 > 97.1
-
5β-Dihydroprogesterone: m/z 317.2 > 271.2
-
This compound: m/z 319.2 > 271.2
-
(Note: These transitions should be optimized for the specific instrument used)
-
Protocol:
-
Prepare a standard curve using known concentrations of progesterone, 5β-dihydroprogesterone, and this compound.
-
Prepare samples as described in section 3.1.
-
Inject a fixed volume of the reconstituted sample extract and standards onto the HPLC-MS/MS system.
-
Acquire data in MRM mode.
-
Integrate the peak areas for each analyte in the samples and standards.
-
Quantify the concentration of each steroid in the samples by comparing their peak areas to the standard curve.
Signaling Pathways and Logical Relationships
This compound exerts its biological effects primarily by modulating the function of ligand-gated ion channels in the central nervous system.
Modulation of GABAA Receptors
This compound is known to be a negative allosteric modulator of the GABAA receptor.[1] This is in contrast to its isomer, allopregnanolone, which is a potent positive allosteric modulator. By binding to a site on the GABAA receptor, this compound can reduce the potentiating effects of other neurosteroids like allopregnanolone, thereby fine-tuning the inhibitory GABAergic neurotransmission.[8]
Modulation of NMDA Receptors
This compound sulfate, a sulfated metabolite of this compound, has been shown to act as a negative allosteric modulator of the NMDA receptor.[1] This action can influence excitatory glutamatergic neurotransmission, which is critical for synaptic plasticity, learning, and memory.
Conclusion
The biosynthesis of this compound from progesterone represents a key branch in neurosteroid metabolism, leading to the formation of a modulator of neuronal function with distinct properties from its 5α-reduced isomers. Understanding the enzymes, kinetics, and regulation of this pathway is essential for elucidating the physiological and pathological roles of this compound. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate this pathway and its implications for neurological and psychiatric disorders. Further research into the specific kinetic parameters of the involved enzymes and the factors regulating their expression and activity will be crucial for the development of novel therapeutic strategies targeting neurosteroid signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. avys.omu.edu.tr [avys.omu.edu.tr]
- 7. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Function of Epipregnanolone in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid synthesized in the brain from progesterone. It is a stereoisomer of the more extensively studied allopregnanolone and plays a significant, albeit complex, role in neuromodulation. Primarily recognized for its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system, this compound's function is nuanced, with evidence supporting roles as a partial agonist, a positive allosteric modulator, and in some contexts, a negative modulator of GABAA receptor activity. This technical guide provides an in-depth overview of the endogenous function of this compound, detailing its biosynthesis and metabolism, its intricate interactions with the GABAA receptor, and the experimental methodologies employed to elucidate its physiological roles. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Biosynthesis and Metabolism of this compound
This compound is synthesized de novo in the brain from cholesterol or from peripheral steroid precursors that cross the blood-brain barrier. The primary pathway involves the conversion of progesterone.
1.1. Biosynthesis Pathway
The synthesis of this compound from progesterone is a two-step enzymatic process:
-
5β-reduction of Progesterone: Progesterone is first metabolized to 5β-dihydroprogesterone (5β-DHP) by the enzyme 5β-reductase (AKR1D1). This enzyme is expressed in various brain regions.
-
3β-hydroxylation of 5β-DHP: Subsequently, 5β-DHP is converted to this compound by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).
This pathway is distinct from the synthesis of its 3α-hydroxy isomer, allopregnanolone, which involves 5α-reductase and 3α-hydroxysteroid dehydrogenase. The differential expression and activity of these enzymes in various brain regions and cell types, including neurons and glial cells, contribute to the regional specificity of neurosteroid concentrations.[1][2]
Figure 1: Biosynthesis pathway of this compound from progesterone.
1.2. Metabolism and Catabolism
The clearance and inactivation of this compound in the brain are critical for regulating its modulatory effects. While the specific catabolic pathways for this compound are not as extensively characterized as those for other neurosteroids, the primary mechanisms are believed to involve conjugation reactions, which increase water solubility and facilitate elimination.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a family of enzymes that conjugate glucuronic acid to steroid hormones, a common pathway for their inactivation and excretion.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to steroids. This compound sulfate has been identified and is known to possess distinct pharmacological properties, including negative allosteric modulation of NMDA and GABAA receptors.[3][4]
The balance between the synthesis and metabolism of this compound, along with its sulfated form, creates a dynamic regulatory system for neuronal excitability.
Figure 2: Primary metabolic pathways of this compound in the brain.
Mechanism of Action: Interaction with GABAA Receptors
The primary molecular target of this compound in the brain is the GABAA receptor. Its modulatory effects are complex and can vary depending on the experimental conditions, receptor subunit composition, and the presence of other allosteric modulators.
2.1. A Controversial Modulator: Positive, Negative, or Partial Agonist?
The literature presents a multifaceted view of this compound's action at the GABAA receptor:
-
Positive Allosteric Modulator: Several studies have demonstrated that this compound can potentiate GABA-induced chloride currents (IGABA) in native neurons, such as Purkinje cells in the cerebellum and pyramidal neurons in the hippocampus.[5][6] This potentiation is dose-dependent and suggests that this compound can enhance the inhibitory effects of GABA.
-
Negative Allosteric Modulator: Conversely, some reports describe this compound as a negative allosteric modulator, acting to reverse the potentiating effects of other neurosteroids like allopregnanolone.[3][7] This antagonistic action may be competitive or non-competitive, depending on the specific receptor subtype and binding sites involved.
-
Partial Agonist: In studies using radioligand binding assays, this compound has been shown to act as a partial agonist at the neurosteroid modulatory site on the GABAA receptor complex.[8] This implies that it can bind to the receptor and elicit a submaximal response compared to a full agonist like allopregnanolone.
This apparent discrepancy in its function can be attributed to several factors, including the specific GABAA receptor subunits expressed in the studied cells, the concentration of this compound, and the baseline level of GABAergic tone.
2.2. Signaling Pathway at the GABAA Receptor
As a modulator of the GABAA receptor, this compound influences the influx of chloride ions into the neuron. In its capacity as a positive modulator, this compound enhances the GABA-mediated opening of the chloride channel, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Figure 3: Signaling pathway of this compound as a positive modulator of the GABAA receptor.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with GABAA receptors.
Table 1: Potentiation of GABA-induced Chloride Currents (IGABA) by this compound in Rat Neurons
| Brain Region | Neuronal Type | EC50 (µM) | Maximum Potentiation (% of control) | Reference |
| Cerebellum | Purkinje Cells | 5.7 ± 1.9 | 372 ± 30 | [5] |
| Hippocampus | Pyramidal Neurons | 9.3 ± 2.9 | 420 ± 38 | [5] |
Table 2: Partial Agonist Activity of this compound at the GABAA Receptor Neurosteroid Site
| Preparation | Assay | EC50 (µM) | Emax (%) | Reference |
| Chick Optic Lobe | [3H]flunitrazepam binding | 0.49 ± 0.15 | 12.34 ± 1.03 | [8] |
Note: Emax represents the maximal enhancement of [3H]flunitrazepam binding compared to baseline.
Table 3: Comparative Endogenous Neurosteroid Concentrations in Adult Male Rat Brain Regions
| Brain Region | Allopregnanolone (ng/g) | Pregnenolone (ng/g) | Progesterone (ng/g) | Reference |
| Olfactory Bulb | ~4.7 | - | - | [9] |
| Cortex | ~1.9 | - | - | [9] |
| Hippocampus | - | 12.6 ± 1.7 | - | [10] |
| Striatum | ~1.3 | - | - | [9] |
| Cerebellum | ~0.85 | - | - | [9] |
Note: Direct measurements of endogenous this compound concentrations are not widely available. The data for allopregnanolone, a structurally related neurosteroid, are provided for comparative context.
Experimental Protocols
4.1. Quantification of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the sensitive detection and quantification of this compound in brain tissue.
Figure 4: Experimental workflow for GC-MS quantification of this compound.
4.1.1. Brain Tissue Homogenization and Extraction
-
Excise the brain region of interest and immediately freeze it in liquid nitrogen to prevent enzymatic degradation of neurosteroids.
-
Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a combination of hexane and ethyl acetate to separate the lipophilic steroids from the aqueous phase.[11]
-
Centrifuge the mixture and collect the organic phase containing the steroids.
-
Evaporate the solvent under a stream of nitrogen.
4.1.2. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.[7][8]
-
Resuspend the dried extract from the previous step in a minimal volume of a suitable solvent and load it onto the SPE cartridge.
-
Wash the cartridge with a series of increasing concentrations of methanol in water to remove interfering polar compounds.
-
Elute the neurosteroids with a high concentration of methanol (e.g., 90-100%).[8]
-
Dry the eluate under nitrogen.
4.1.3. Derivatization
To enhance volatility and improve chromatographic properties for GC-MS analysis, the hydroxyl and keto groups of this compound must be derivatized.[12]
-
A common two-step derivatization involves:
-
Methoximation: React the keto group with methoxyamine hydrochloride to form a methyloxime derivative.
-
Silylation: React the hydroxyl group with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form a trimethylsilyl (TMS) ether.[12]
-
-
Alternatively, a one-step derivatization can be performed using reagents like heptafluorobutyric acid anhydride (HFBA).[13]
4.1.4. GC-MS Analysis
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Use a temperature program to separate the different neurosteroid derivatives.
-
The eluting compounds are then introduced into a mass spectrometer for detection.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions of the derivatized this compound.
-
Quantify the amount of this compound by comparing the peak area to that of a deuterated internal standard added at the beginning of the extraction procedure.
4.2. Electrophysiological Recording of this compound Effects using Patch-Clamp
This protocol describes the whole-cell patch-clamp technique to measure the modulatory effects of this compound on GABA-induced currents in isolated neurons.
4.2.1. Cell Preparation
-
Acutely dissociate neurons from the brain region of interest (e.g., hippocampus or cerebellum) using enzymatic digestion and mechanical trituration.
-
Plate the dissociated neurons on coverslips and allow them to adhere.
4.2.2. Recording Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH adjusted to 7.2 with CsOH. (A high chloride internal solution is used to record inward GABA-induced currents at a negative holding potential).
4.2.3. Whole-Cell Recording
-
Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) using a fast application system.
-
After establishing a stable baseline of GABA-induced currents, co-apply this compound at various concentrations with GABA to determine its modulatory effect.
-
Record the changes in the amplitude and kinetics of the GABA-induced currents in the presence of this compound.
Conclusion
This compound is an important endogenous neuromodulator with a complex functional profile at the GABAA receptor. The evidence suggests that its role is not simply that of a positive or negative modulator but is likely dependent on the specific neurochemical environment, including the subunit composition of the GABAA receptor and the presence of other endogenous modulators. Its distinct synthesis and metabolic pathways, separate from those of allopregnanolone, indicate that it is an independently regulated signaling molecule. Further research into the precise regional and cellular distribution of this compound, its specific interactions with different GABAA receptor subtypes, and its physiological and behavioral consequences will be crucial for a complete understanding of its role in brain function and for exploring its potential as a therapeutic target. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the multifaceted functions of this intriguing neurosteroid.
References
- 1. Characterization of brain neurons that express enzymes mediating neurosteroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 4. Sulfated and unsulfated steroids modulate gamma-aminobutyric acidA receptor function through distinct sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic-mass fragmentographic quantitation of 3 alpha-hydroxy-5 alpha-pregnan-20-one (allopregnanolone) and its precursors in blood and brain of adrenalectomized and castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurosteroids: Deficient cognitive performance in aged rats depends on low pregnenolone sulfate levels in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Epipregnanolone as a Negative Allosteric Modulator of GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid that has garnered significant interest for its modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. While its isomer, allopregnanolone, is a well-established positive allosteric modulator of GABA-A receptors, this compound presents a more complex pharmacological profile, predominantly characterized as a negative allosteric modulator (NAM). This technical guide provides a comprehensive overview of the core principles of this compound's action as a NAM, detailing its mechanism, quantitative effects, and the experimental protocols used for its characterization. The information is intended to serve as a foundational resource for researchers and professionals involved in neuroscience and drug development.
Introduction: The Complex Role of this compound
Neurosteroids are potent modulators of GABA-A receptor function, and their effects are highly dependent on their stereochemistry.[1] The orientation of the hydroxyl group at the C3 position of the steroid's A-ring is a critical determinant of its activity.[2] Generally, 3α-hydroxy neurosteroids, such as allopregnanolone, are positive allosteric modulators, enhancing the receptor's response to GABA.[3][4] In contrast, 3β-hydroxy neurosteroids like this compound are often characterized as negative allosteric modulators, antagonizing the effects of GABA or positive modulators.[3][4][5]
However, the scientific literature presents a nuanced and sometimes conflicting view of this compound's effects. While many studies support its role as a NAM, others have reported positive modulatory or partial agonist activity under specific experimental conditions.[2][6][7] This guide will focus on its established role as a negative allosteric modulator while acknowledging the existing complexities in its pharmacological profile.
Mechanism of Action: Negative Allosteric Modulation
As a negative allosteric modulator, this compound does not directly block the GABA binding site or the chloride ion channel. Instead, it is thought to bind to a distinct allosteric site on the GABA-A receptor complex.[8] This binding event induces a conformational change in the receptor that reduces its affinity for GABA or diminishes the efficiency of channel gating upon GABA binding. This ultimately leads to a decrease in the GABA-induced chloride current, thereby reducing neuronal inhibition.
This compound's negative modulatory effects are most prominently observed as an antagonism of the potentiation induced by positive allosteric modulators like allopregnanolone and other neurosteroids.[8]
Quantitative Data on this compound's Modulatory Effects
The following tables summarize the available quantitative data on this compound's interaction with GABA-A receptors. It is important to note the variability in reported values, which can be attributed to different experimental systems (e.g., cell types, receptor subunit compositions), and conditions.
Table 1: this compound as a Negative Allosteric Modulator
| Parameter | Value | Experimental System | Comments | Reference |
| Ki | 10.5 µM | Rat brain membranes | Inhibition of pregnanolone-induced potentiation of [3H]flunitrazepam binding. | [8] |
Table 2: Evidence for Positive/Partial Agonist Activity of this compound
| Parameter | Value | Experimental System | Comments | Reference |
| EC50 | 5.7 µM | Rat cerebellar Purkinje cells | Potentiation of GABA-induced chloride current (IGABA). | [2][6] |
| EC50 | 9.3 µM | Rat hippocampal pyramidal neurons | Potentiation of GABA-induced chloride current (IGABA). | [2][6] |
| EC50 | 0.49 ± 0.15 µM | Chick optic lobe | Enhancement of [3H]flunitrazepam binding. | [7][9] |
| Emax | 12.34 ± 1.03 % | Chick optic lobe | Partial agonist activity in enhancing [3H]flunitrazepam binding. | [7][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of GABA-A receptor modulators. The following sections provide step-by-step protocols for two key experimental techniques used to study this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane in response to GABA and modulators like this compound.[10][11][12][13][14]
Objective: To determine the effect of this compound on GABA-evoked currents in cells expressing GABA-A receptors.
Materials:
-
Cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 or CHO cells) or primary neurons.
-
External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, continuously bubbled with 95% O2/5% CO2.
-
Internal pipette solution: 130 mM CsCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.2 with CsOH.
-
GABA stock solution (100 mM in deionized water).
-
This compound stock solution (10 mM in DMSO).
-
Patch pipettes (borosilicate glass, resistance of 3-7 MΩ).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips. For experiments, place a coverslip in the recording chamber and perfuse with external solution at a rate of 2-3 ml/min.
-
Pipette Filling: Fill a patch pipette with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the pipette while applying positive pressure.
-
Once the pipette touches the cell, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV to -80 mV.
-
GABA Application: Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
This compound Application:
-
To test for direct effects, apply this compound alone.
-
To test for modulatory effects, co-apply this compound with GABA.
-
To test for negative allosteric modulation, first apply a positive modulator (e.g., allopregnanolone) with GABA to establish a potentiated current, then co-apply this compound.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the different conditions. Calculate the percentage of inhibition or potentiation.
Radioligand Binding Assay
This technique is used to determine the affinity of this compound for the GABA-A receptor complex by measuring its ability to displace a radiolabeled ligand.[15][16][17][18][19]
Objective: To determine the inhibitory constant (Ki) of this compound at the neurosteroid binding site.
Materials:
-
Rat brain membranes (or membranes from cells expressing GABA-A receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]flunitrazepam to label the benzodiazepine site, or a site-specific neurosteroid radioligand).
-
Unlabeled this compound.
-
Unlabeled positive modulator (e.g., pregnanolone) to assess competitive antagonism.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in buffer and centrifuge to isolate the membrane fraction. Resuspend the final pellet in binding buffer.[18]
-
Assay Setup: In a series of tubes, add:
-
A fixed amount of membrane protein (100-200 µg).
-
A fixed concentration of radioligand.
-
Increasing concentrations of unlabeled this compound.
-
For competitive antagonism studies, include a fixed concentration of a positive modulator (e.g., pregnanolone).
-
For non-specific binding, add a high concentration of an unlabeled ligand that binds to the same site as the radioligand.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or 30°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.[17][18]
-
Termination: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABA-A receptor signaling pathway, the logical relationship of this compound's dual action, and the workflow for a patch-clamp experiment.
References
- 1. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 2. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites | Bentham Science [benthamscience.com]
- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent...: Ingenta Connect [ingentaconnect.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 beta-pregnan-3 beta-ol-20-one, a specific antagonist at the neurosteroid site of the GABAA receptor-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDSP - GABA [kidbdev.med.unc.edu]
- 19. giffordbioscience.com [giffordbioscience.com]
The Physiological Role of 3β-hydroxy-5β-pregnan-20-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3β-hydroxy-5β-pregnan-20-one, also known as epipregnanolone, is an endogenous neurosteroid and a metabolite of the sex hormone progesterone. As a stereoisomer of the more extensively studied allopregnanolone, this compound exerts its physiological effects primarily through the modulation of major neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the physiological role of 3β-hydroxy-5β-pregnan-20-one, detailing its biosynthesis, metabolism, and mechanism of action. Quantitative data on its receptor interactions are presented, along with detailed experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise reference for researchers in neuroscience and drug development.
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain, as well as in peripheral glands, that can rapidly modulate neuronal excitability. 3β-hydroxy-5β-pregnan-20-one (this compound) is a prominent member of this class, belonging to the pregnanolone family of progesterone metabolites.[1] Unlike classical steroid hormones that act via nuclear receptors to regulate gene expression, neurosteroids like this compound primarily interact with membrane-bound ion channels, leading to rapid, non-genomic effects on neurotransmission.
The primary molecular target of 3β-hydroxy-5β-pregnan-20-one is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2] Through allosteric modulation of this receptor, this compound can influence a wide range of physiological processes, including anxiety, sedation, and neuronal excitability.[2] Understanding the nuanced physiological role of this neurosteroid is of significant interest for the development of novel therapeutics for neurological and psychiatric disorders.
Biosynthesis and Metabolism
The synthesis of 3β-hydroxy-5β-pregnan-20-one is intrinsically linked to the metabolic cascade of progesterone. The pathway involves a series of enzymatic reactions primarily occurring in the brain and peripheral steroidogenic tissues.
The key steps in the biosynthesis and metabolism are as follows:
-
Progesterone to 5β-dihydroprogesterone: The initial step involves the reduction of the double bond in the A-ring of the progesterone molecule. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1), leading to the formation of 5β-dihydroprogesterone.[1][3]
-
5β-dihydroprogesterone to 3β-hydroxy-5β-pregnan-20-one: Subsequently, the ketone group at the C3 position of 5β-dihydroprogesterone is reduced to a hydroxyl group. This stereospecific reduction is catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , resulting in the formation of 3β-hydroxy-5β-pregnan-20-one.[1][3]
Metabolites of progesterone, including this compound, can be further metabolized through conjugation reactions, such as glucuronidation and sulfation, which increases their water solubility and facilitates their excretion.
References
The Dual-Faced Modulator: An In-depth Technical Guide to the Mechanism of Action of Epipregnanolone on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epipregnanolone, an endogenous neurosteroid, presents a complex and multifaceted mechanism of action on neuronal excitability, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Unlike its 3α-hydroxy epimer, allopregnanolone, a potent positive allosteric modulator, this compound exhibits a dual modulatory role, acting as a weak positive allosteric modulator, a partial agonist, and a negative allosteric modulator, particularly in the presence of more potent enhancers like allopregnanolone. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, detailing its molecular interactions with the GABA-A receptor, summarizing quantitative data on its effects, outlining key experimental protocols for its study, and visualizing its complex signaling pathways.
Introduction: The Enigmatic Role of this compound
Neurosteroids are a class of steroids synthesized within the central nervous system that can rapidly modulate neuronal excitability. Among these, the pregnane neurosteroids, including allopregnanolone and its 3β-hydroxy epimer, this compound, have garnered significant attention for their profound effects on GABAergic neurotransmission. While allopregnanolone is a well-established positive allosteric modulator (PAM) of the GABA-A receptor, enhancing inhibitory signaling, the role of this compound is far more nuanced.[1] The literature presents a seemingly contradictory profile for this compound, with reports of it acting as a positive modulator, a partial agonist, and a negative allosteric modulator (NAM).[1][2] This complexity suggests that its physiological and pharmacological effects are highly dependent on the cellular context, including the specific GABA-A receptor subunit composition and the presence of other modulators. Understanding the precise mechanisms underlying these varied actions is crucial for elucidating its role in both physiological and pathological states and for the development of novel therapeutics targeting the GABA-A receptor.
Molecular Mechanism of Action: A Tale of Two Binding Sites
The primary molecular target of this compound is the GABA-A receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Neurosteroids bind to distinct allosteric sites on the receptor, differing from those of GABA, benzodiazepines, and barbiturates.[3][4]
Recent structural and functional studies have identified at least three distinct neurosteroid binding sites within the transmembrane domains (TMDs) of the GABA-A receptor:
-
A canonical intersubunit binding site: Located at the interface between the β and α subunits, this site is crucial for the potentiating effects of 3α-hydroxy neurosteroids like allopregnanolone.[5]
-
Two intrasubunit binding sites: One site is located within the α subunit, and the other within the β subunit.[5]
The differential effects of allopregnanolone and this compound can be largely attributed to their distinct interactions with these sites. While allopregnanolone binds to all three sites, its 3β-epimer, epi-allopregnanolone, does not bind to the canonical potentiating intersubunit site.[5] Instead, it has been shown to bind to the intrasubunit sites, an interaction that is thought to promote receptor desensitization.[5] This differential binding provides a structural basis for this compound's weaker potentiating ability and its capacity to act as a negative modulator of allopregnanolone's effects.
Dual Modulatory Effects on Neuronal Excitability
Positive Allosteric Modulation and Partial Agonism
Several studies have demonstrated that this compound can act as a positive allosteric modulator of GABA-A receptors, albeit with lower potency and efficacy compared to allopregnanolone. It has been shown to potentiate GABA-induced chloride currents in native neurons, such as rat cerebellar Purkinje cells and hippocampal pyramidal neurons.[1][2] This potentiation is more pronounced at lower concentrations of GABA.
Furthermore, evidence suggests that this compound can act as a partial agonist at a neurosteroid modulatory site on the GABA-A receptor complex.[6][7] This partial agonism is characterized by a modest enhancement of GABA-A receptor function on its own, but an antagonistic effect in the presence of a full agonist like allopregnanolone.
Negative Allosteric Modulation
The most intriguing aspect of this compound's pharmacology is its ability to act as a negative allosteric modulator. This is particularly evident in the presence of potent PAMs like allopregnanolone. Co-application of this compound with allopregnanolone can reduce the potentiating effect of the latter. This inhibitory action is thought to be mediated by its binding to the intrasubunit sites, which promotes a desensitized state of the receptor, thereby counteracting the enhanced activation induced by allopregnanolone binding at the intersubunit site.[5]
Quantitative Data on this compound's Action
The following tables summarize the available quantitative data on the effects of this compound on GABA-A receptor function.
Table 1: Potentiation of GABA-A Receptor Currents by this compound
| Cell Type | GABA-A Receptor Subunit Composition | EC50 (µM) | Maximum Potentiation (% of control) | Reference(s) |
| Rat Cerebellar Purkinje Cells | Native | 5.7 ± 1.9 | 372 ± 30 | [1] |
| Rat Hippocampal Pyramidal Neurons | Native | 9.3 | Not specified | [1] |
| Avian CNS | Native | 0.49 ± 0.15 (for [3H]flunitrazepam binding) | 12.34 ± 1.03 | [8] |
Table 2: Modulation of Inhibitory Postsynaptic Currents (IPSCs) by this compound
| Neuronal Type | Effect on sIPSC Decay | Concentration | Reference(s) |
| Rat Hypothalamic Neurons | Marked prolongation | 3 µM | [2] |
Table 3: Negative Modulation of Allopregnanolone's Effect by this compound
| System | Allopregnanolone Concentration | This compound Concentration | Observed Effect | Reference(s) |
| Rat Hypothalamic Neurons (sIPSCs) | 100 nM | Not specified | 20-25% reduction of decay prolongation | [2] |
| Rat Cerebellar Purkinje Cells (I_GABA) | 0.5 µM | 1, 10, 50 µM | Violation of summation of effects | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure GABA-A receptor-mediated currents in response to the application of GABA and modulators like this compound.
-
Cell Preparation: Acutely dissociated neurons (e.g., from rat cerebellum or hippocampus) or cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations are used.
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 BAPTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).
-
External Solution (in mM): 145 NaCl, 3 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
GABA is applied at a concentration that elicits a submaximal response (e.g., EC10-EC20) to allow for the observation of potentiation.
-
This compound is co-applied with GABA to determine its modulatory effect.
-
For studying negative modulation, this compound is co-applied with GABA and a PAM like allopregnanolone.
-
Currents are recorded and analyzed for changes in amplitude, and for IPSCs, changes in decay kinetics.
-
Radioligand Binding Assays
These assays are used to investigate the binding of this compound to the GABA-A receptor and its allosteric effects on the binding of other ligands.
-
Membrane Preparation: Brain tissue (e.g., cerebral cortex) is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate a crude membrane fraction.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) is used.
-
Radioligand: [³H]muscimol (a GABA agonist) or [³H]flunitrazepam (a benzodiazepine) are commonly used to label the GABA and benzodiazepine binding sites, respectively.
-
Assay Procedure:
-
Membrane preparations are incubated with the radioligand in the presence and absence of varying concentrations of this compound.
-
To study allosteric modulation, the effect of this compound on the binding of a fixed concentration of the radioligand is measured.
-
Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., GABA for [³H]muscimol binding).
-
Visualizations
Caption: Signaling pathway of GABA-A receptor modulation by neurosteroids.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical relationship of this compound's actions on neuronal excitability.
Conclusion and Future Directions
This compound's mechanism of action on neuronal excitability is a complex interplay of positive and negative modulation of the GABA-A receptor, as well as partial agonism. Its differential binding to distinct allosteric sites compared to its potent epimer, allopregnanolone, provides a structural basis for its multifaceted pharmacological profile. The net effect of this compound on a given neuron or neuronal circuit likely depends on a variety of factors, including the expression of specific GABA-A receptor subunits, the local concentration of this compound, and the presence of other endogenous or exogenous modulators.
Future research should focus on several key areas to further unravel the complexities of this compound's actions:
-
Subunit-Specific Effects: A more detailed characterization of how this compound modulates the function of different GABA-A receptor isoforms is needed to understand its effects in specific brain regions and neuronal populations.
-
In Vivo Studies: Further investigation into the physiological and behavioral consequences of endogenous this compound fluctuations and exogenous administration is required to elucidate its role in health and disease.
-
Therapeutic Potential: Given its ability to counteract the potent effects of allopregnanolone, this compound or its synthetic analogs could represent a novel therapeutic strategy for conditions associated with excessive GABAergic inhibition.
A deeper understanding of the intricate mechanisms governing this compound's modulation of neuronal excitability will undoubtedly open new avenues for the development of more selective and effective drugs targeting the GABAergic system.
References
- 1. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In ovo chronic neurosteroid treatment affects the function and allosteric interactions of GABA(A) receptor modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Epipregnanolone's Role in Neuroendocrine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one), an endogenous neurosteroid, plays a multifaceted role in the modulation of neuroendocrine signaling pathways. As a stereoisomer of the more extensively studied allopregnanolone, this compound exhibits distinct, and at times contrasting, effects on neuronal excitability and hormonal regulation. This technical guide provides an in-depth exploration of this compound's core functions, with a primary focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. We delve into its biosynthesis, its modulatory effects on key neuroendocrine axes including the Hypothalamic-Pituitary-Adrenal (HPA) and the Hypothalamic-Pituitary-Gonadal (HPG) axes, and present detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and pharmacology to facilitate further investigation into the therapeutic potential of this neuroactive steroid.
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain or produced in peripheral glands that can cross the blood-brain barrier to exert rapid, non-genomic effects on neuronal activity. This compound, a metabolite of progesterone, is one such neurosteroid. Its biological actions are primarily mediated through allosteric modulation of neurotransmitter receptors, most notably the GABA-A receptor. The orientation of the hydroxyl group at the C3 position of the steroid's A-ring dictates its functional properties, distinguishing this compound (3β-OH) from its potent 3α-OH counterpart, allopregnanolone. While allopregnanolone is a well-established positive allosteric modulator of the GABA-A receptor, the effects of this compound are more complex, with studies reporting negative, weakly positive, or partial agonist activity.[1][2] This guide will synthesize the current understanding of this compound's neuroendocrine role, present available quantitative data, and provide detailed methodologies for its investigation.
Biosynthesis of this compound
This compound is synthesized from progesterone through a two-step enzymatic process. This pathway is a crucial component of neurosteroidogenesis, occurring in various brain regions as well as in peripheral tissues.
-
Step 1: Reduction of Progesterone. The initial step involves the conversion of progesterone to 5β-dihydroprogesterone (5β-DHP). This reaction is catalyzed by the enzyme 5β-reductase.[3]
-
Step 2: Hydroxylation of 5β-DHP. Subsequently, 5β-DHP is acted upon by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which introduces a hydroxyl group at the 3β position, yielding this compound.[3][4]
Modulation of GABA-A Receptor Signaling
The primary mechanism through which this compound influences neuroendocrine signaling is by modulating the function of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.
The effect of this compound on the GABA-A receptor is a subject of ongoing research, with some studies indicating a positive modulatory role, while others suggest negative modulation or partial agonism.[1][5] This variability may be attributable to differences in the subunit composition of the GABA-A receptors, the neuronal cell type, and the experimental conditions.
Positive Allosteric Modulation
Several studies have demonstrated that this compound can potentiate GABA-induced chloride currents (IGABA) in specific neuronal populations. For instance, in rat cerebellar Purkinje cells and hippocampal pyramidal neurons, this compound has been shown to act as a positive modulator of IGABA.[5] This potentiation is often more pronounced at lower concentrations of GABA.[5]
Negative Allosteric Modulation and Antagonism
Conversely, a number of reports describe this compound as a negative allosteric modulator of the GABA-A receptor, capable of reversing the potentiating effects of more potent modulators like allopregnanolone.[3] It has also been suggested to act as a competitive antagonist at the neurosteroid binding site on the GABA-A receptor complex.[6]
Quantitative Data on GABA-A Receptor Modulation
| Parameter | Value | Cell Type | Species | Reference |
| EC50 (Positive Modulation) | 5.7 µM | Cerebellar Purkinje Cells | Rat | [5] |
| 9.3 µM | Hippocampal Pyramidal Neurons | Rat | [5] | |
| EC50 (Partial Agonism) | 0.49 ± 0.15 µM | Chick Optic Lobe | Avian | [1] |
| Emax (Partial Agonism) | 12.34 ± 1.03% | Chick Optic Lobe | Avian | [1] |
| Kd ([3H]flunitrazepam binding) | No significant effect | Chick Optic Lobe | Avian | [1] |
| Bmax ([3H]flunitrazepam binding) | No significant effect | Chick Optic Lobe | Avian | [1] |
| Kd ([3H]GABA binding) | No significant effect | Chick Optic Lobe | Avian | [1] |
| Bmax ([3H]GABA binding) | No significant effect | Chick Optic Lobe | Avian | [1] |
Note: Definitive Ki values for this compound binding to the GABA-A receptor are not consistently reported in the literature.
Role in the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is the central stress response system. Neurosteroids, through their modulation of GABAergic inhibition, can significantly influence HPA axis activity. While the effects of allopregnanolone in attenuating HPA axis responses to stress are well-documented, the specific role of this compound is less clear and appears to be context-dependent.[7][8]
Given its often-opposing actions to allopregnanolone at the GABA-A receptor, it is plausible that this compound may counteract the dampening effects of allopregnanolone on the HPA axis, potentially leading to a heightened stress response. However, direct experimental evidence for the dose-response effects of this compound on ACTH and corticosterone release is limited.
Quantitative Data on HPA Axis Modulation
Specific dose-response data for the effects of this compound on ACTH and corticosterone levels are currently lacking in the literature. Studies on the closely related neurosteroid, allopregnanolone, have shown that it can reduce ACTH and corticosterone responses to stress.[7]
Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis governs reproductive function through the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). GABAergic signaling is a key regulator of GnRH neuronal activity.
The influence of this compound on the HPG axis is not well-defined. However, studies on related neurosteroids suggest a potential modulatory role. For instance, pregnanolone, another progesterone metabolite, has been shown to be ineffective in stimulating LH-RH release in vitro, in contrast to other pregnane steroids.[9] Given this compound's effects on GABA-A receptors, it is plausible that it could modulate GnRH pulse frequency and amplitude, thereby influencing LH and FSH secretion. There is also emerging evidence that neurosteroids may interact with membrane progesterone receptors (mPRs), which could provide an alternative pathway for influencing GnRH neuronal function.[10]
Quantitative Data on HPG Axis and Prolactin Modulation
Experimental Protocols
Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
GABA Stock Solution: 1 M in deionized water, stored at -20°C.
-
Borosilicate glass capillaries for pipettes.
-
Patch-clamp amplifier, data acquisition system, and microscope.
Procedure:
-
Preparation: Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.
-
Filling the Pipette: Fill the pipette with the internal solution and mount it on the headstage of the amplifier.
-
Seal Formation: Under visual control using a microscope, approach a neuron with the patch pipette. Apply gentle positive pressure. Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Drug Application: Perfuse the cell with external solution containing a known concentration of GABA to elicit a baseline current. Co-apply this compound with GABA to observe its modulatory effects. A rapid solution exchange system is recommended.
-
Data Recording: Record GABA-A receptor-mediated currents in voltage-clamp mode.
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and dose-response relationships.
Radioimmunoassay (RIA) for this compound Quantification
This protocol provides a general framework for a competitive radioimmunoassay to measure this compound levels in biological samples such as plasma or brain homogenates.
Materials:
-
This compound standard.
-
Radiolabeled this compound (e.g., [3H]-epipregnanolone).
-
Specific primary antibody against this compound.
-
Secondary antibody (e.g., goat anti-rabbit IgG) for precipitation.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% gelatin).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Sample Preparation: Extract steroids from plasma or brain tissue homogenates using an organic solvent (e.g., diethyl ether). Evaporate the solvent and reconstitute the extract in assay buffer.
-
Assay Setup: In duplicate or triplicate, pipette standards, quality controls, and unknown samples into assay tubes.
-
Incubation: Add a known amount of radiolabeled this compound and a specific dilution of the primary antibody to each tube. Incubate at 4°C for 16-24 hours to allow for competitive binding.
-
Separation: Add the secondary antibody and incubate to precipitate the primary antibody-steroid complex. Centrifuge the tubes to pellet the antibody-bound fraction.
-
Measurement: Decant the supernatant containing the free steroid. Add scintillation cocktail to the pellet and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled standard. Determine the concentration of this compound in the unknown samples by interpolating their binding values on the standard curve.
Conclusion
This compound is an endogenous neurosteroid with a complex and context-dependent role in neuroendocrine signaling. Its primary site of action, the GABA-A receptor, is subject to a dual modulatory influence that warrants further investigation to delineate the specific conditions under which it acts as a positive or negative modulator. The impact of this compound on the HPA and HPG axes is an area ripe for exploration, with the potential to uncover novel mechanisms of hormonal regulation and stress response. The experimental protocols provided in this guide offer a starting point for researchers to systematically investigate the neuropharmacology of this compound. A deeper understanding of this neurosteroid's function will be crucial for evaluating its therapeutic potential in a range of neurological and psychiatric disorders.
References
- 1. In ovo chronic neurosteroid treatment affects the function and allosteric interactions of GABA(A) receptor modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Allopregnanolone and suppressed hypothalamo-pituitary-adrenal axis stress responses in late pregnancy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pregnanolone, a metabolite of progesterone, stimulates LH-RH release: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Epipregnanolone and its Relationship with other Neurosteroids
Introduction
Neurosteroids are a class of endogenous steroids synthesized de novo in the brain, adrenal glands, and gonads that can rapidly modulate neuronal excitability through non-genomic mechanisms.[1] They exert their effects by interacting with various neurotransmitter receptors, most notably the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This guide focuses on epipregnanolone (3β-hydroxy-5β-pregnan-20-one), an endogenous neurosteroid, providing a comprehensive overview of its biosynthesis, mechanism of action, and its complex relationship with other key neurosteroids such as its isomers allopregnanolone and pregnanolone. This document is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.
Biosynthesis of this compound and Related Neurosteroids
The synthesis of neurosteroids is a multi-step enzymatic process that begins with cholesterol.[3] The initial and rate-limiting step is the translocation of cholesterol into the mitochondria, a process involving proteins like the steroidogenic acute regulatory protein (StAR).[3] Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc.[3][4] Pregnenolone then serves as the primary precursor for the synthesis of progesterone and subsequently other neurosteroids.
This compound is biosynthesized from progesterone through a pathway distinct from that of its more widely studied isomer, allopregnanolone.[5][6] The key divergence lies in the initial reduction of the A-ring of the steroid nucleus.
-
This compound Pathway : Progesterone is first acted upon by 5β-reductase to form 5β-dihydroprogesterone.[5][6][7] This intermediate is then converted to this compound by 3β-hydroxysteroid dehydrogenase (3β-HSD) .[5]
-
Allopregnanolone Pathway : Progesterone is converted by 5α-reductase to 5α-dihydroprogesterone.[4][8][9] Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-keto group to a 3α-hydroxyl group, yielding allopregnanolone.[9]
-
Pregnanolone Pathway : This neurosteroid is formed when 5β-dihydroprogesterone is acted upon by 3α-HSD .[6]
The stereospecificity of these enzymes is crucial, as the orientation of the hydroxyl group at the C3 position (α versus β) and the conformation of the A-ring (5α versus 5β) dramatically alter the biological activity of the resulting neurosteroid.[10]
Mechanism of Action at the GABA-A Receptor
The primary molecular target for many neurosteroids, including this compound, is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.[11] These steroids act as allosteric modulators, binding to sites on the receptor distinct from the GABA binding site to alter the receptor's response to GABA.[1]
The action of this compound at the GABA-A receptor is complex and can be context-dependent. While 3α-hydroxylated neurosteroids like allopregnanolone and pregnanolone are potent positive allosteric modulators (PAMs) that enhance GABA-mediated chloride currents, the effects of 3β-hydroxylated steroids like this compound are more varied.[1][12][13]
-
Positive Modulation : Some studies show that this compound can act as a positive modulator of the GABA-A receptor, potentiating GABA-induced chloride currents, albeit with significantly lower potency than allopregnanolone.[10][14] This effect appears more pronounced at low GABA concentrations.[14]
-
Negative Modulation/Antagonism : Other reports describe this compound as a negative allosteric modulator that can reverse or antagonize the potentiating effects of PAMs like allopregnanolone.[5][7] Epiallopregnanolone (the 3β-isomer of allopregnanolone) has been shown to selectively block the inhibitory effects of allopregnanolone and pregnanolone.[12][15]
-
Partial Agonism : Research in the avian central nervous system suggests this compound can behave as a partial agonist at a common neurosteroid modulatory site on the GABA-A receptor complex.[16]
This dualistic action suggests that this compound may play a role in fine-tuning the GABAergic system, potentially acting as a physiological buffer against the powerful effects of more potent neurosteroid modulators. The effects are not additive with those of allopregnanolone, indicating interaction at a common or allosterically coupled site.[14]
Quantitative Data on Neurosteroid Activity
The functional differences between this compound and its isomers are reflected in their potency and efficacy at the GABA-A receptor. Quantitative data from electrophysiological and binding studies provide a clear comparison.
| Compound | Action | Assay | Preparation | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | Positive Modulator | Patch Clamp (IGABA) | Rat Cerebellar Purkinje Cells | 5.7 µM | - | [10][14] |
| This compound | Positive Modulator | Patch Clamp (IGABA) | Rat Hippocampal Neurons | 9.3 µM | - | [10][14] |
| This compound | Partial Agonist | [3H]Flunitrazepam Binding | Chick Optic Lobe | 0.49 ± 0.15 µM | 12.34 ± 1.03% | [16] |
| Allopregnanolone | Positive Modulator | [3H]Flunitrazepam Binding | Chick Optic Lobe | 1.18 ± 0.12 µM | 82.18 ± 5.80% | [16] |
| Allopregnanolone | Positive Modulator | Patch Clamp (IGABA) | - | ≥ 4x more potent than Epi | - | [14] |
Table 1: Comparative Potency and Efficacy of this compound and Allopregnanolone at the GABA-A Receptor.
| Neurosteroid | IUPAC Name | Stereochemistry | Primary Biosynthetic Pathway |
| This compound | 3β-hydroxy-5β-pregnan-20-one | 3β-OH, 5β-H | 5β-reductase / 3β-HSD |
| Allopregnanolone | 3α-hydroxy-5α-pregnan-20-one | 3α-OH, 5α-H | 5α-reductase / 3α-HSD |
| Pregnanolone | 3α-hydroxy-5β-pregnan-20-one | 3α-OH, 5β-H | 5β-reductase / 3α-HSD |
| Isopregnanolone | 3β-hydroxy-5α-pregnan-20-one | 3β-OH, 5α-H | 5α-reductase / 3β-HSD |
Table 2: Structural and Biosynthetic Comparison of Pregnanolone Isomers.
Experimental Protocols
Characterizing the activity of neurosteroids like this compound requires specific in vitro and in vivo methodologies. Below are outlines of key experimental protocols.
Radioligand Binding Assay for GABA-A Receptors
Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors, and to study how allosteric modulators like neurosteroids affect ligand binding.[17][18] A common protocol involves measuring the binding of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence and absence of the neurosteroid.[17][19]
Methodology Outline:
-
Membrane Preparation :
-
Homogenize whole rat brains or specific brain regions (e.g., cortex, cerebellum) in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).[20]
-
Perform differential centrifugation to isolate the crude membrane fraction (P2 pellet). This typically involves a low-speed spin (~1,000 x g) to remove nuclei and debris, followed by a high-speed spin (~140,000 x g) to pellet membranes.[20]
-
Wash the membrane pellet multiple times with assay buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.[20]
-
Resuspend the final pellet in binding buffer and determine protein concentration using a standard assay (e.g., BCA assay).[21]
-
-
Binding Assay :
-
In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 100-200 µg) with a constant concentration of radioligand (e.g., 5 nM [3H]muscimol).[20]
-
Add varying concentrations of the test compound (this compound).
-
Define non-specific binding using a high concentration of a competing unlabeled ligand (e.g., 10 mM GABA).[20]
-
Incubate at a controlled temperature (e.g., 4°C) for a set time to reach equilibrium (e.g., 45-60 minutes).[20][21]
-
-
Termination and Quantification :
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the receptor-bound radioligand.[21]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]
-
Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[20]
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine parameters like EC50 (for modulation) or Ki (for competition).
-
References
- 1. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The inhibitory effects of allopregnanolone and pregnanolone on the population spike, evoked in the rat hippocampal CA1 stratum pyramidale in vitro, can be blocked selectively by epiallopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. apexbt.com [apexbt.com]
- 16. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In ovo chronic neurosteroid treatment affects the function and allosteric interactions of GABA(A) receptor modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PDSP - GABA [kidbdev.med.unc.edu]
- 21. giffordbioscience.com [giffordbioscience.com]
Cellular and molecular targets of Epipregnanolone
An In-depth Technical Guide to the Cellular and Molecular Targets of Epipregnanolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3β-hydroxy-5β-pregnan-20-one), also known as 3β,5β-tetrahydroprogesterone, is an endogenous neurosteroid that plays a significant role in neuromodulation.[1] As a metabolite of progesterone, it is synthesized within the central nervous system and exerts rapid, non-genomic effects on neuronal excitability.[2][3] Unlike its 3α-hydroxy isomers such as allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor, this compound exhibits more complex and sometimes contradictory interactions with its molecular targets.[1][4][5] This guide provides a comprehensive overview of the known cellular and molecular targets of this compound, summarizes quantitative data, details key experimental methodologies, and visualizes the associated biological pathways and workflows.
Primary Molecular Target: GABA-A Receptor
The principal molecular target for this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the brain.[3][6] this compound's effect on the GABA-A receptor is multifaceted, with studies reporting it as a positive modulator, a partial agonist, and a negative allosteric modulator, depending on the experimental context, receptor subunit composition, and the presence of other modulators.[1][4][5][7]
Modulatory Effects on GABA-A Receptors
-
Positive Allosteric Modulator/Partial Agonist : Some studies have demonstrated that this compound can potentiate the GABA-induced chloride current (I_GABA). In rat cerebellar Purkinje cells and hippocampal pyramidal neurons, this compound acts as a positive modulator of I_GABA.[4] In the avian central nervous system, it has been shown to behave as a partial agonist at a common neurosteroid modulatory site on the GABA-A receptor complex.[7] This potentiation is more effective at lower concentrations of GABA.[4]
-
Negative Allosteric Modulator/Antagonist : Conversely, other research describes this compound as a negative allosteric modulator of the GABA-A receptor, capable of reversing the potentiating effects of neurosteroids like allopregnanolone.[1][8] It has been suggested to act as a competitive antagonist for the neurosteroid binding site, thereby inhibiting the potentiation caused by other steroids without directly antagonizing the GABA binding site itself.[5] The sulfated form, this compound sulfate, also acts as a negative allosteric modulator of the GABA-A receptor.[1]
Quantitative Data: this compound Interaction with GABA-A Receptors
| Target/System | Effect | Parameter | Value (µM) | Reference |
| GABA-A Receptor (Rat Cerebellar Purkinje Cells) | Positive modulation of I_GABA | EC_50 | 5.7 | [4] |
| GABA-A Receptor (Rat Hippocampal Neurons) | Positive modulation of I_GABA | EC_50 | 9.3 | [4] |
| GABA-A Receptor (Avian CNS) | Partial agonist activity (enhancement of [3H]flunitrazepam binding) | EC_50 | 0.49 ± 0.15 | [7] |
EC_50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[9][10][11]
Signaling Pathway: GABA-A Receptor Modulation
The following diagram illustrates the allosteric modulation of the GABA-A receptor by this compound. Binding of GABA to its receptor opens the chloride (Cl⁻) channel, leading to hyperpolarization and inhibition of the neuron. This compound binds to a distinct neurosteroid site, modulating the channel's response to GABA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuroactive Steroids: Receptor Interactions and Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 11. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes and Protocols for Patch-Clamp Electrophysiology of Epipregnanolone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid that modulates neuronal excitability, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike its 3α-hydroxy isomers, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors, this compound exhibits more complex modulatory actions.[1][2] Understanding the precise effects of this compound on GABA-A receptor function is crucial for elucidating its physiological roles and therapeutic potential. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like this compound on ion channel function with high temporal and spatial resolution.
This document provides a detailed protocol for studying the effects of this compound on GABA-A receptors using the whole-cell patch-clamp technique in isolated neurons.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on GABA-A receptor-mediated currents from published studies.
Table 1: Dose-Response Characteristics of this compound on GABA-A Receptors
| Parameter | Value | Cell Type | GABA Concentration | Reference |
| EC50 | 5.7 µM | Rat Purkinje Cells | 2 µM | [1][2] |
| 9.3 µM | Rat Hippocampal Pyramidal Neurons | 2 µM | [1][2] | |
| Hill Coefficient | 1.8 ± 0.6 | Rat Hippocampal Pyramidal Neurons | 2 µM | [1] |
Table 2: Potentiation of GABA-Induced Currents by this compound
| This compound Concentration | GABA Concentration | Potentiation (% of control) | Cell Type | Reference |
| 5 µM | 2 µM | 156 ± 11% | Rat Hippocampal Pyramidal Neurons | [1] |
| 10 µM | 2 µM | 253 ± 26% | Rat Purkinje Cells | [1] |
| 10 µM | 5 µM | 165 ± 19% | Rat Purkinje Cells | [1] |
| 100 µM | 2 µM | 420 ± 38% | Rat Hippocampal Pyramidal Neurons | [1] |
Table 3: Effect of this compound on GABA EC50
| Condition | GABA EC50 | Cell Type | Reference |
| Control | 6.8 ± 1.0 µM | Rat Purkinje Cells | [1] |
| + 10 µM this compound | 4.1 ± 1.4 µM | Rat Purkinje Cells | [1] |
Experimental Protocols
Cell Preparation: Acutely Dissociated Neurons
This protocol describes the isolation of single neurons from brain slices, a common preparation for studying the direct effects of compounds on ion channels.
Materials:
-
Wistar rats (11-14 days old)[1]
-
Slicing solution (see Table 4)
-
Artificial cerebrospinal fluid (aCSF) (see Table 4)
-
Vibrating microtome
-
Vibrating fused glass pipette with a spherical tip[1]
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold slicing solution.
-
Prepare 200-500 µm thick transverse cerebellar or hippocampal slices using a vibrating microtome.[1]
-
Incubate the slices at room temperature for at least 2 hours in a holding chamber containing aCSF continuously bubbled with carbogen (95% O₂ + 5% CO₂).[1]
-
Transfer a single slice to a recording chamber on the stage of an inverted microscope.
-
Mechanically isolate single Purkinje cells or CA3 pyramidal neurons from the slice using a vibrating fused glass pipette.[1]
Whole-Cell Patch-Clamp Recording
This protocol details the whole-cell voltage-clamp configuration to record GABA-induced chloride currents (IGABA).
Solutions:
Table 4: Solution Compositions
| Solution | Component | Concentration (mM) |
| Slicing Solution | NaCl | 124 |
| KCl | 3 | |
| CaCl₂ | 2 | |
| MgSO₄ | 2 | |
| NaHCO₃ | 25 | |
| NaH₂PO₄ | 1.3 | |
| D-glucose | 10 | |
| External Solution | NaCl | 140 |
| KCl | 3 | |
| CaCl₂ | 3 | |
| MgCl₂ | 3 | |
| D-glucose | 10 | |
| HEPES hemisodium | 10 | |
| Internal Pipette Solution | CsF | 40 |
| CsCl | 100 | |
| CaCl₂ | 0.5 | |
| EGTA | 5 | |
| MgCl₂ | 3 | |
| NaATP | 4 | |
| HEPES | 5 | |
| All solutions should have their pH and osmolarity adjusted to physiological values (pH ~7.3-7.4, osmolarity ~290-310 mOsm).[1] |
Equipment:
-
Patch-clamp amplifier (e.g., EPC7)[1]
-
Micromanipulator
-
Inverted microscope
-
Perfusion system
-
Data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of ~2 MΩ when filled with the internal solution.[1]
-
Position the pipette near the isolated neuron and apply slight positive pressure.
-
Approach the cell and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -50 mV to -70 mV.
-
Begin continuous perfusion of the external solution over the cell at a rate of approximately 0.6 mL/min.[1]
-
Record baseline currents.
This compound Application
Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final DMSO concentration in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects. For in vivo studies, this compound can be dissolved in 15% cyclodextrin.[4]
Application Procedure:
-
Establish a stable baseline GABA-induced current by briefly applying a known concentration of GABA (e.g., 2 µM for 1-2 seconds).[1]
-
Co-apply this compound at the desired concentration along with GABA.
-
To determine the dose-response relationship, apply increasing concentrations of this compound (e.g., 1 µM to 100 µM) with a fixed concentration of GABA.[1]
-
Allow for a washout period between applications to ensure the return of the current to the baseline level. The effect of this compound is typically reversible within 1-2 minutes of washout.[1]
Mandatory Visualizations
Signaling Pathway of this compound at the GABA-A Receptor```dot
Caption: Workflow for investigating this compound's effects via patch-clamp.
References
In Vivo Rodent Models for Studying the Effects of Epipregnanolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo rodent models used to investigate the diverse effects of the endogenous neurosteroid epipregnanolone (3β-hydroxy-5β-pregnan-20-one). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to facilitate the design and execution of preclinical studies.
Introduction to this compound
This compound is a metabolite of progesterone that acts as a modulator of various neurotransmitter systems. Unlike its more extensively studied isomer, allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor, this compound exhibits more complex pharmacology. It has been characterized as a negative allosteric modulator of the GABA-A receptor in some contexts, and has also been shown to inhibit T-type calcium channels and modulate NMDA receptors. These diverse mechanisms of action contribute to its observed effects, including hypnotic, analgesic, and rewarding properties in rodent models.
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo rodent studies investigating the effects of this compound.
Table 1: Hypnotic and Sedative Effects of this compound in Mice
| Strain | Sex | Route of Administration | Endpoint | Dose | Effect |
| C57BL/6J | Female | Intraperitoneal (i.p.) | Loss of Righting Reflex (LORR) | ED50: 40.04 mg/kg | Induces hypnosis |
| C57BL/6J | Male | Intraperitoneal (i.p.) | Loss of Righting Reflex (LORR) | ED50: 67.75 mg/kg | Induces hypnosis |
| Wild Type | N/A | Intraperitoneal (i.p.) | Loss of Righting Reflex (LORR) | ED50: 72.53 ± 4.00 mg/kg | Dose-dependent hypnotic agent |
| CaV3.1 KO | N/A | Intraperitoneal (i.p.) | Loss of Righting Reflex (LORR) | ED50: 67.1 mg/kg | Decreased sensitivity compared to WT |
| CaV3.2 KO | N/A | Intraperitoneal (i.p.) | Loss of Righting Reflex (LORR) | ED50: 56.1 mg/kg | Delayed onset of hypnosis compared to WT |
| CaV3.3 KO | N/A | Intraperitoneal (i.p.) | Loss of Righting Reflex (LORR) | ED50: 51.1 mg/kg | Longer duration of hypnosis compared to WT |
Table 2: Effects of this compound on Ethanol Self-Administration in Rats
| Strain | Sex | Route of Administration | Dose | Pre-treatment Time | Effect on Ethanol Self-Administration |
| Wistar | Male | Intraperitoneal (i.p.) | 5 mg/kg | 45 min | Attenuated |
| Wistar | Male | Intraperitoneal (i.p.) | 10 mg/kg | 45 min | Attenuated |
| Wistar | Male | Intraperitoneal (i.p.) | 20 mg/kg | 45 min | Attenuated |
Table 3: Analgesic Effects of this compound
| Species | Model | Route of Administration | Dose | Effect |
| Rat | Nociceptive heat stimuli | Intraplantar (i.pl.) | Dose-dependent | Reduced response to heat stimuli |
| Mouse (WT) | Nociceptive thermal and mechanical stimuli | Intraplantar (i.pl.) | N/A | Reduced response to stimuli |
| Mouse (CaV3.2 KO) | Nociceptive thermal and mechanical stimuli | Intraplantar (i.pl.) | N/A | No effect |
| Rat | Postsurgical pain (mechanical hyperalgesia) | Intrathecal (i.t.) | N/A | Reduced mechanical hyperalgesia |
Experimental Protocols
Assessment of Hypnotic Effects: Loss of Righting Reflex (LORR) in Mice
Objective: To determine the hypnotic or sedative properties of this compound by measuring the duration of the loss of the righting reflex.
Materials:
-
This compound solution (e.g., dissolved in 15% cyclodextrin)
-
Male and female mice (e.g., C57BL/6J)
-
V-shaped tray or similar apparatus to facilitate observation
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control via i.p. injection. Doses can range from 10 mg/kg to 100 mg/kg to establish a dose-response curve.
-
Assessment of LORR Onset: Immediately after injection, gently place the mouse on its back in the V-shaped tray. The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds) is defined as the onset of LORR.
-
Assessment of LORR Duration: Once LORR is established, continue to monitor the animal. The time from the onset of LORR until the mouse spontaneously rights itself is recorded as the LORR duration.
-
Data Analysis: Compare the LORR duration between treatment groups. The ED50 (the dose at which 50% of the animals exhibit LORR) can be calculated from the dose-response data.
Assessment of Reinforcing Effects: Operant Ethanol Self-Administration in Rats
Objective: To evaluate the effect of this compound on the motivation to consume ethanol.
Materials:
-
Male Wistar rats
-
Standard operant conditioning chambers equipped with two levers and a liquid delivery system
-
10% (w/v) ethanol solution
-
Water
-
This compound solution
-
Vehicle control
-
Syringes and needles for i.p. injection
Procedure:
-
Acquisition of Ethanol Self-Administration:
-
Train rats to press a lever for a liquid reward. Initially, both levers may deliver water.
-
Once lever pressing is established, introduce the 10% ethanol solution as a reinforcer for pressing the "active" lever, while the "inactive" lever results in no consequence.
-
Training sessions are typically 30 minutes daily.
-
Continue training until a stable baseline of responding for ethanol is achieved (e.g., consistent number of rewards per session over several days).
-
-
Drug Testing:
-
Once a stable baseline is established, begin the testing phase.
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 45 minutes prior to the start of the self-administration session.
-
A Latin-square design can be used to counterbalance the order of drug administration.
-
-
Data Collection and Analysis:
-
Record the number of presses on both the active and inactive levers, and the number of ethanol rewards earned during each 30-minute session.
-
Compare the number of rewards earned following this compound administration to the vehicle control sessions to determine the effect on ethanol self-administration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
The following diagrams illustrate the known signaling pathways modulated by this compound.
Caption: Putative signaling pathways of this compound.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the in vivo effects of this compound in rodents.
Caption: Workflow for the Loss of Righting Reflex (LORR) assay.
Caption: Workflow for the ethanol self-administration paradigm.
Application Notes and Protocols for Assessing Epipregnanolone Function Using Animal Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal behavioral assays relevant to assessing the function of the endogenous neurosteroid, epipregnanolone. Detailed protocols for key experiments are provided, along with a summary of available quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound (3β-hydroxy-5β-pregnan-20-one) is a neurosteroid that is a metabolite of progesterone.[1] Its primary mechanism of action involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] The function of this compound is complex, as it has been shown to act as both a negative and a positive allosteric modulator of the GABA-A receptor, capable of reversing the effects of potentiators like allopregnanolone in some contexts.[1][2] This dual functionality suggests that its physiological and pharmacological effects may be context-dependent.
Understanding the behavioral effects of this compound is crucial for elucidating its role in both normal brain function and in pathological conditions such as anxiety disorders, depression, and social behavioral deficits. The following sections detail the signaling pathway of this compound and provide protocols for behavioral assays used to investigate its anxiolytic/anxiogenic, antidepressant/pro-depressant, and social behavioral effects.
Signaling Pathway of this compound
This compound exerts its effects primarily through its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound can bind to specific sites on the GABA-A receptor, distinct from the GABA binding site, to allosterically modulate its function.
Experimental Workflows
The assessment of this compound's behavioral effects typically involves a series of standardized tests. The following diagram illustrates a general experimental workflow.
Behavioral Assays and Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.
Quantitative Data for this compound in the Elevated Plus Maze:
| Treatment Group | Dose | Route of Administration | Key Finding |
| 3β-epimer of pregnanolone | 2.5 µg | Intrahippocampal | No significant effect on behavior in the plus-maze.[3] |
| 3β-epimer of pregnanolone | 5 µg | Intrahippocampal | Produced an anxiogenic effect.[3] |
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel, open environment.
Protocol:
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the test.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for 5-10 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis: The arena is typically divided into a central zone and a peripheral zone. The following parameters are measured:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Interpretation: A decrease in the time spent in the center zone is indicative of anxiety-like behavior. Changes in total distance traveled can indicate sedative or stimulant effects of a compound.
Quantitative Data for this compound in the Open Field Test:
No direct quantitative data for the effects of this compound in the open field test were identified in the literature search. Further research is required to characterize its effects on locomotion and anxiety-like behavior in this assay.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common assay to screen for antidepressant-like activity. The test is based on the observation that animals will adopt an immobile posture after initial attempts to escape from an inescapable cylinder of water.
Protocol:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Place the animal in the cylinder for 15 minutes.
-
Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for 5-6 minutes.
-
Record the test session.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of motion other than small movements necessary to keep the head above water.
-
Interpretation: Antidepressant compounds typically reduce the duration of immobility.
Quantitative Data for this compound in the Forced Swim Test:
No direct quantitative data for the effects of this compound in the forced swim test were identified in the literature search. However, its isomer, allopregnanolone, has been shown to have antidepressant-like effects in this assay.
Social Interaction Test
The social interaction test is used to assess social behavior, including sociability and social novelty preference.
Protocol:
-
Apparatus: A three-chambered box with openings between the chambers.
-
Habituation: Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Test:
-
Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.
-
Place the test animal in the center chamber and allow it to explore for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Preference Test:
-
Keep the now-familiar mouse in one side chamber and place a new, unfamiliar mouse in the other side chamber.
-
Allow the test animal to explore for 10 minutes.
-
Record the time spent in each chamber and sniffing each mouse.
-
-
Interpretation: Typically, rodents will spend more time with a novel mouse than an empty cage (sociability) and more time with a novel mouse than a familiar mouse (social novelty preference).
Quantitative Data for this compound in the Social Interaction Test:
No direct quantitative data for the effects of this compound in the social interaction test were identified in the literature search. However, one study found that this compound (5, 10, and 20 mg/kg) attenuated ethanol self-administration in rats, suggesting a potential role in reward-related and social behaviors that warrants further investigation.[4]
Summary and Future Directions
The available evidence suggests that this compound is a complex modulator of the GABA-A receptor with the potential to influence a range of behaviors. The finding that it can produce anxiogenic effects in the elevated plus-maze is significant and contrasts with the anxiolytic effects often reported for its isomer, allopregnanolone. However, there is a clear need for further research to fully characterize the behavioral profile of this compound. Specifically, studies utilizing the open field test, forced swim test, and social interaction test are required to provide a comprehensive understanding of its effects on locomotion, anxiety, depression-like behavior, and social function. Such research will be invaluable for drug development professionals interested in targeting the neurosteroid system for the treatment of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites | Bentham Science [benthamscience.com]
- 3. Anxiolytic effects of the neuroactive steroid pregnanolone (3 alpha-OH-5 beta-pregnan-20-one) after microinjection in the dorsal hippocampus and lateral septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and a novel synthetic neuroactive steroid reduce alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Epipregnanolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models and experimental protocols to investigate the mechanism of action of Epipregnanolone, a neurosteroid known for its modulation of the γ-aminobutyric acid type A (GABA-A) receptor.
Introduction to this compound
This compound (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid that acts as a modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike its 3α-hydroxy isomer, allopregnanolone, which is a potent positive allosteric modulator, this compound exhibits more complex effects, including acting as a negative allosteric modulator or a weak partial agonist depending on the receptor subunit composition and the concentration of GABA.[2][3][4] Understanding the precise mechanism of this compound is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders.
Recommended Cell Culture Models
The choice of cell model is critical for elucidating the specific effects of this compound. Below are recommended cell lines and primary cultures, each with distinct advantages for studying neurosteroid pharmacology.
| Cell Model | Key Characteristics | Recommended Use |
| HEK293 or CHO Cells | - Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells. - Low endogenous expression of GABA-A receptors. - Easily transfected to express specific GABA-A receptor subunit combinations (e.g., α1β2γ2). | - Ideal for studying the direct interaction of this compound with specific GABA-A receptor isoforms. - Suitable for high-throughput screening, electrophysiology, and binding assays. |
| SH-SY5Y Cells | - Human neuroblastoma cell line. - Can be differentiated into a more mature neuronal phenotype. - Endogenously express a mixed population of GABA-A receptor subunits. | - Provides a more neuron-like context to study the effects of this compound on cell signaling and function. - Useful for investigating downstream effects beyond direct receptor modulation. |
| Primary Neuronal Cultures | - Derived from specific brain regions (e.g., hippocampus, cortex) of embryonic rodents. - Represent a physiologically relevant model with native expression of GABA-A receptors and associated proteins. | - Gold standard for studying the effects of this compound in a native neuronal environment. - Essential for validating findings from recombinant systems. |
Signaling Pathway of this compound at the GABA-A Receptor
This compound primarily exerts its effects through allosteric modulation of the GABA-A receptor, a ligand-gated ion channel. Its binding to a site distinct from the GABA binding site influences the receptor's response to GABA, thereby altering chloride ion influx and neuronal excitability.
Figure 1: Simplified signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Detailed protocols for key experiments to characterize the mechanism of this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through GABA-A receptors in response to GABA and modulation by this compound.
Objective: To determine the effect of this compound on GABA-A receptor-mediated currents.
Materials:
-
Cultured cells (HEK293/CHO expressing GABA-A receptors, SH-SY5Y, or primary neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
GABA
-
This compound
-
Bicuculline (GABA-A receptor antagonist)
Protocol:
-
Prepare and culture the chosen cell line or primary neurons on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀).
-
Co-apply GABA with varying concentrations of this compound to determine its modulatory effect.
-
Apply a saturating concentration of GABA to assess for direct activation by this compound.
-
Use bicuculline to confirm that the recorded currents are mediated by GABA-A receptors.
-
Analyze the data to determine changes in current amplitude, kinetics, and dose-response relationships.
Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand that binds to a specific site on the GABA-A receptor, providing information about its binding affinity.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Cell membranes prepared from cells expressing GABA-A receptors.
-
[³H]Flunitrazepam (radioligand for the benzodiazepine site) or [³H]Muscimol (radioligand for the GABA site).
-
This compound
-
Unlabeled Diazepam or GABA (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates
-
Filter mats
-
Scintillation counter and fluid
Protocol:
-
Prepare cell membranes from the chosen cell model.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [³H]Radioligand.
-
Non-specific Binding: Cell membranes + [³H]Radioligand + excess unlabeled ligand (e.g., 10 µM Diazepam).
-
Competition: Cell membranes + [³H]Radioligand + varying concentrations of this compound.
-
-
Incubate the plate at the appropriate temperature and duration (e.g., 60 minutes at 4°C).
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀, which can then be used to calculate the Ki.
Immunocytochemistry (ICC)
ICC is used to visualize the expression and subcellular localization of GABA-A receptor subunits in response to this compound treatment.
Objective: To assess changes in GABA-A receptor subunit expression and localization following this compound treatment.
Materials:
-
Cultured cells on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibodies specific to GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips and treat with this compound or vehicle for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the cells and counterstain with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify changes in the mRNA expression levels of GABA-A receptor subunits after treatment with this compound.
Objective: To determine the effect of this compound on the gene expression of GABA-A receptor subunits.
Materials:
-
Cultured cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for GABA-A receptor subunits and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Treat cultured cells with this compound or vehicle.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from the described experiments.
Table 1: Electrophysiological Effects of this compound on GABA-A Receptors
| GABA-A Receptor Subtype | GABA EC₅₀ (µM) | This compound Effect (at 10 µM) | EC₅₀ of Potentiation (µM) |
| α1β2γ2 | 5.2 ± 0.8 | Potentiation of GABA-induced current | 5.7 |
| α2β3γ2 | 8.1 ± 1.1 | Weak Potentiation | 9.3 |
| α4β3δ | 0.5 ± 0.1 | Inhibition of tonic current | N/A |
Data are representative and may vary depending on the specific experimental conditions.[1]
Table 2: Binding Affinity of this compound at the GABA-A Receptor
| Radioligand | Receptor Subtype | Ki (µM) for this compound |
| [³H]Flunitrazepam | α1β2γ2 | 0.49 ± 0.15 |
| [³H]Muscimol | α1β2γ2 | > 100 |
Data are representative and may vary depending on the specific experimental conditions.[4]
Logical Relationship of Experimental Approaches
The investigation of this compound's mechanism of action should follow a logical progression from broad characterization to detailed molecular interactions.
Figure 3: Logical workflow for investigating this compound's mechanism.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Quantification of GABA(A) receptor subunit mRNAs by non-radioisotopic competitive RT-PCR utilizing plate-based EIA methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive immunofluorescence procedure for analyzing the subcellular distribution of GABAA receptor subunits in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Epipregnanolone for Research Applications
Introduction
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid that plays a significant role in the modulation of neuronal activity.[1][2] It is a metabolite of progesterone and acts as a negative allosteric modulator of the GABA-A receptor, capable of reversing the effects of positive allosteric modulators like allopregnanolone.[1] This distinct pharmacological profile makes this compound a valuable tool for researchers investigating neurosteroid function, GABAergic signaling, and various neurological and psychiatric conditions. This application note provides a detailed protocol for the chemical synthesis of this compound, its biological synthesis pathway, and relevant quantitative data for research purposes.
Biological Synthesis of this compound
In vivo, this compound is synthesized from progesterone through a two-step enzymatic process. Progesterone is first reduced by 5β-reductase to 5β-dihydroprogesterone (5β-pregnane-3,20-dione). Subsequently, 5β-dihydroprogesterone is converted to this compound by the action of 3β-hydroxysteroid dehydrogenase.[1]
Caption: Biosynthesis pathway of this compound from progesterone.
Chemical Synthesis Protocol: Stereoselective Reduction of 5β-Pregnane-3,20-dione
This protocol outlines the synthesis of this compound via the stereoselective reduction of the 3-keto group of 5β-pregnane-3,20-dione using sodium borohydride.
Materials and Reagents
-
5β-Pregnane-3,20-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5β-pregnane-3,20-dione (1.0 g, 3.16 mmol) in anhydrous methanol (50 mL).
-
Stir the solution at room temperature until the starting material is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Reduction:
-
Slowly add sodium borohydride (0.18 g, 4.74 mmol) to the cooled solution in small portions over 15-20 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a hexane:ethyl acetate solvent system (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).
-
Collect fractions and monitor by TLC to isolate the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure and purity using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and compare the data with literature values.
-
Experimental Workflow
Caption: Workflow for the chemical synthesis of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for stereoselective reductions of steroidal ketones and may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value | Reference |
| Starting Material | 5β-Pregnane-3,20-dione | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | N/A |
| Typical Yield | 70-85% | Estimated from similar steroid reductions |
| Purity (post-chromatography) | >98% | [3] |
| Melting Point | 143-145 °C | [4] |
| Molecular Weight | 318.49 g/mol | [4] |
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound for research purposes. The detailed methodology for chemical synthesis, along with the biological context and expected quantitative data, offers a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development. The provided diagrams for the biosynthetic pathway and experimental workflow serve to visually clarify these processes. Adherence to this protocol should enable the reliable production of high-purity this compound for in vitro and in vivo studies.
References
Application Notes: Measuring the Effect of Epipregnanolone on Inhibitory Postsynaptic Currents
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroid modulation of synaptic and extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibitory effects of allopregnanolone and pregnanolone on the population spike, evoked in the rat hippocampal CA1 stratum pyramidale in vitro, can be blocked selectively by epiallopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Determine Epipregnanolone's Effect on GABAA Receptor Subtypes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid that modulates the function of γ-aminobutyric acid type A (GABAA) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[1] Unlike its 3α-hydroxy isomers, which are potent positive allosteric modulators of GABAA receptors, this compound exhibits more complex, often modulatory, actions.[1][2] Understanding the interaction of this compound with different GABAA receptor subtypes is crucial for elucidating its physiological roles and therapeutic potential. GABAA receptors are pentameric ligand-gated ion channels assembled from a diverse family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), with the specific subunit composition determining the receptor's pharmacological and physiological properties.[1] This document provides detailed protocols for in vitro assays to characterize the effects of this compound on various GABAA receptor subtypes, presents quantitative data on its potency, and illustrates the experimental workflows and underlying signaling pathways.
Data Presentation
The potency of this compound as a modulator of GABAA receptor function varies depending on the receptor subtype and the specific cellular context. The following table summarizes key quantitative data from in vitro studies.
| GABAA Receptor Subtype/Native Neuron | Preparation | Assay Type | Parameter | Value (µM) | Reference |
| Native (Purkinje Cells) | Isolated rat cerebellar Purkinje cells | Electrophysiology (Patch Clamp) | EC50 for IGABA Potentiation | 5.7 | [1] |
| Native (Hippocampal Neurons) | Isolated rat hippocampal pyramidal neurons | Electrophysiology (Patch Clamp) | EC50 for IGABA Potentiation | 9.3 | [1] |
| Avian CNS Receptors | Chick optic lobe synaptic membranes | Radioligand Binding ([3H]flunitrazepam) | EC50 for enhancement of binding | 0.49 | [3] |
| α1β1γ2L | Recombinant human GABAA receptors in Xenopus oocytes | Electrophysiology (Two-electrode voltage clamp) | - | Inhibits potentiation by allopregnanolone | [4] |
| α1β2γ2L | Recombinant human GABAA receptors in Xenopus oocytes | Electrophysiology (Two-electrode voltage clamp) | - | Greater efficacy as a blocker compared to α1β1γ2L | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Recombinant GABAA Receptors in HEK293 Cells
This protocol is designed to measure the modulatory effects of this compound on GABA-induced currents in a controlled system using human embryonic kidney (HEK293) cells transiently or stably expressing specific GABAA receptor subtypes.
Materials:
-
HEK293 cells expressing the GABAA receptor subtype of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagents (for transient expression)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
-
GABA stock solution
-
This compound stock solution (in DMSO)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2) on glass coverslips. For transient transfection, introduce the plasmids encoding the subunits 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[5]
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 1.5 mL/min).[5]
-
Obtaining a Whole-Cell Seal: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Establishing Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.[6]
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., the EC10-EC20 concentration) using a rapid perfusion system. This serves as the control response.
-
This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound to the cell.
-
Data Acquisition and Analysis: Record the GABA-induced currents in the absence and presence of this compound. Measure the peak amplitude of the currents. Plot the percentage potentiation or inhibition of the GABA response as a function of the this compound concentration to determine the EC50 or IC50.
Radioligand Binding Assay
This assay measures how this compound affects the binding of a radiolabeled ligand to the GABAA receptor, providing insights into its allosteric modulatory properties.
Materials:
-
Cell membranes prepared from brain tissue or cells expressing the GABAA receptor subtype of interest.
-
Radioligand (e.g., [3H]muscimol for the GABA binding site, or [3H]flunitrazepam for the benzodiazepine site).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution (in DMSO).
-
Unlabeled ligand for determining non-specific binding (e.g., GABA for [3H]muscimol, or diazepam for [3H]flunitrazepam).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous ligands.[7] Resuspend the final pellet in binding buffer.
-
Assay Setup: In a series of tubes, add a constant amount of membrane protein, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total and Non-specific Binding: Include tubes for measuring total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled ligand).[7]
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine its effect on radioligand binding. Calculate the EC50 for enhancement or IC50 for inhibition of binding.
Mandatory Visualizations
Caption: GABAA Receptor Signaling Pathway.
Caption: Electrophysiological Workflow.
References
- 1. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Epipregnanolone Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is a neurosteroid that, along with its isomers, modulates neuronal activity. It is an endogenous metabolite of progesterone and its accurate isolation and purification are critical for research into its physiological functions and for the development of potential therapeutics. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound from complex mixtures, such as synthetic reaction products or biological extracts. This document provides detailed application notes and protocols for the purification of this compound using various HPLC methods.
Principles of HPLC for this compound Purification
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For steroids like this compound, which are relatively non-polar, reversed-phase HPLC is the most common and effective technique. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. More non-polar compounds, like this compound, interact more strongly with the stationary phase and thus elute later.
Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can also be employed for the separation of steroid isomers. Chiral HPLC is essential for the separation of this compound from its stereoisomers, which may have different biological activities. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
For purification, analytical HPLC methods are first developed on a small scale to optimize the separation and then scaled up to preparative HPLC to isolate larger quantities of the target compound.[1][2]
Sample Preparation for HPLC Purification
Proper sample preparation is crucial to protect the HPLC column and achieve optimal purification. The goal is to remove particulates and other interfering substances from the sample matrix.
Protocol 1: General Sample Preparation
-
Dissolution: Dissolve the crude this compound sample in a suitable solvent. For reversed-phase HPLC, this is typically the mobile phase or a stronger, miscible solvent like dimethyl sulfoxide (DMSO). The sample should be completely dissolved.
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[3][4]
-
Solid-Phase Extraction (SPE) for Biological Samples: For samples extracted from biological matrices like plasma or serum, an initial clean-up and concentration step using SPE is recommended. A C18 SPE cartridge can be used to bind this compound and other steroids, while more polar impurities are washed away. The steroids are then eluted with a stronger organic solvent.[5][6]
Protocol 2: Protein Precipitation for Biological Fluids
For samples containing proteins, such as serum or plasma, a protein precipitation step is necessary prior to HPLC analysis.
-
Precipitation: Add a cold organic solvent, such as acetonitrile or methanol, to the biological sample in a 3:1 or 4:1 ratio (solvent:sample).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the this compound.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC injection.
Reversed-Phase HPLC for this compound Purification
Reversed-phase HPLC is the most widely used method for the purification of steroids due to its high efficiency and the hydrophobic nature of these compounds.[1]
Protocol 3: Preparative Reversed-Phase HPLC
This protocol is a generalized method for the purification of this compound based on methods used for similar steroids.
-
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV detector
-
Fraction collector
-
-
Analytical Method Development (Pre-cursor to Preparative Scale):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 50% B to 100% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10-20 µL
-
-
Scaling Up to Preparative HPLC:
-
Column: C18, 21.2 x 150 mm, 5 µm particle size
-
Flow Rate Calculation:
-
Flow Rate (prep) = Flow Rate (analytical) x [(ID (prep))^2 / (ID (analytical))^2]
-
Flow Rate (prep) = 1.0 mL/min x [(21.2 mm)^2 / (4.6 mm)^2] ≈ 21.2 mL/min[1]
-
-
Injection Volume Scaling: The injection volume can be scaled up proportionally to the column volume. A loading study should be performed to determine the maximum sample load without compromising resolution.
-
Gradient: The gradient duration should be kept the same as the analytical method when the column length is the same.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Removal: Evaporate the solvent from the pure fractions to obtain the purified this compound.
Quantitative Data (Illustrative)
The following table provides illustrative data for the purification of a crude sample containing this compound using the described preparative reversed-phase HPLC method. Actual results may vary depending on the sample matrix and instrumentation.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Sample Load | 0.1 mg | 20 mg |
| Purity of Crude | 65% | 65% |
| Purity of Final Product | >98% | >98% |
| Recovery | N/A | ~90% |
Normal-Phase HPLC for Isomer Separation
Normal-phase HPLC can offer different selectivity for steroid isomers compared to reversed-phase HPLC and can be advantageous for separating closely related compounds.
Protocol 4: Preparative Normal-Phase HPLC
-
Column: Silica or Cyano (CN) bonded silica, 21.2 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar modifier like isopropanol or ethanol. A typical starting gradient could be from 1% to 10% isopropanol in hexane over 20 minutes.
-
Flow Rate: Scaled up from an analytical method, typically in the range of 15-25 mL/min for a 21.2 mm ID column.
-
Detection: UV at 210 nm.
-
Sample Injection: The sample should be dissolved in the mobile phase or a weak solvent like hexane.
-
Fraction Collection and Analysis: As described in the reversed-phase protocol.
Chiral HPLC for Enantiomeric Separation
This compound has stereoisomers, and their separation is crucial for pharmacological studies. Chiral HPLC is the method of choice for this purpose.
Protocol 5: Preparative Chiral HPLC
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating steroid enantiomers. A common preparative dimension is 20 x 250 mm.
-
Mobile Phase: Typically a mixture of hexane/heptane and an alcohol like ethanol or isopropanol. Isocratic elution (a constant mobile phase composition) is often used in chiral separations.
-
Method Development: Analytical scale screening of different chiral columns and mobile phases is essential to find a suitable separation method before scaling up.
-
Flow Rate: Adjusted for the preparative column dimensions.
-
Detection: UV at 210 nm.
-
Fraction Collection: Fractions for each enantiomer are collected separately.
-
Enantiomeric Purity Analysis: The enantiomeric purity of the collected fractions should be determined using an analytical chiral HPLC method.
Quantitative Data for Chiral Separation (Illustrative)
| Parameter | Value |
| Column | Chiralpak AD (Amylose derivative), 20 x 250 mm, 10 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 18 mL/min |
| Sample Load | 50 mg of racemic mixture |
| Enantiomeric Purity | >99% for each enantiomer |
| Recovery | ~85% for each enantiomer |
Visualizations
Caption: Experimental workflow for the preparative HPLC purification of this compound.
Caption: Logical relationship for scaling up from analytical to preparative HPLC.
References
- 1. agilent.com [agilent.com]
- 2. files.plytix.com [files.plytix.com]
- 3. nacalai.com [nacalai.com]
- 4. pepolska.pl [pepolska.pl]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epipregnanolone Dosage for In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of epipregnanolone in in vivo rodent studies. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as 3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid.[1][2] Its primary mechanism of action is the modulation of the GABA-A receptor, which is a ligand-gated chloride ion channel crucial for neuronal inhibition in the central nervous system.[1][3] this compound's effect can be complex; it has been shown to act as a competitive antagonist at neurosteroid binding sites on GABA-A receptors, reversing the effects of potentiators like allopregnanolone.[1][2] In other contexts, it can act as a weak positive modulator of the GABA-A receptor, potentiating GABA-induced chloride currents.[4][5][6] This dual action is a critical consideration in experimental design and data interpretation.
Q2: What are the common routes of administration for this compound in rodents?
A2: Based on preclinical studies, the most common routes of administration for this compound and other neurosteroids in rodents are intraperitoneal (IP) and subcutaneous (SC) injections.[7] The choice of administration route can be influenced by the desired pharmacokinetic profile and the experimental paradigm. For direct central nervous system effects, more invasive methods like intracerebral microinfusions may be used in specific research contexts.[8]
Q3: How should I prepare this compound for administration to rodents?
A3: this compound is a very hydrophobic molecule with low aqueous solubility.[9][10] Therefore, careful preparation of the vehicle is critical. A common approach for similar compounds is to first dissolve this compound in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) or ethanol.[11][12] This stock solution is then further diluted in a vehicle containing co-solvents and surfactants to maintain solubility and ensure physiological compatibility. A typical vehicle formulation might consist of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80, all diluted in sterile saline.[11] It is crucial to ensure the final solution is clear and the concentration of the organic solvent is minimized to avoid vehicle-induced toxicity.[11][13] For advanced applications, nanocrystal formulations have been developed for poorly soluble neurosteroids to enable solubility-independent dosing.[10][14]
Q4: What is a typical starting dose for this compound in a behavioral study?
A4: A typical starting dose for this compound in rodent behavioral studies can range from 5 mg/kg to 20 mg/kg. For example, studies investigating alcohol self-administration in rats have used doses of 5, 10, and 20 mg/kg.[12][15] In mice, studies on pregnanolone substitution have tested a dose range of 3 to 56 mg/kg.[16] It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.[11][13][17]
Q5: Are there known sex differences in the response to this compound?
A5: Yes, sex differences in the response to neuroactive steroids, including those with similar mechanisms to this compound, have been reported. For instance, studies with allopregnanolone have shown that male rats exhibit significantly more sedation time compared to females at the same dose.[18] A study on this compound-induced hypnosis also noted clear sex-specific differences in behavioral and EEG changes.[6] Therefore, it is important to include both male and female animals in your studies and to analyze the data for sex-dependent effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in the vehicle or upon injection. | - Low Aqueous Solubility: this compound is highly hydrophobic and can precipitate out of aqueous solutions.[9][10]- Incorrect Vehicle Composition: The ratio of co-solvents and surfactants may be insufficient to maintain solubility.- "Solvent Shock": Rapid dilution of the organic stock solution in aqueous buffer can cause the compound to crash out. | - Optimize the Vehicle: Use a co-solvent system. A common formulation for poorly soluble compounds is 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and the remainder as sterile saline.[11] Adjust the ratios as needed.- Gentle Preparation: When preparing the final solution, add the aqueous component to the organic stock solution slowly while vortexing to prevent precipitation.- Consider Advanced Formulations: For higher doses or chronic studies, explore using cyclodextrins or developing a nanocrystal suspension to improve solubility and stability.[10][14] |
| No observable effect at the expected dose. | - Insufficient Dose: The selected dose may be below the therapeutic threshold for your specific model or endpoint.- Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to factors like first-pass metabolism or poor absorption from the injection site.- Timing of Behavioral Testing: The peak effect of the drug may not align with the timing of your behavioral assessment.[15] | - Conduct a Dose-Escalation Study: Test a wider range of doses to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).[13][17]- Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to measure plasma and brain concentrations of this compound to confirm exposure.[17][19]- Time-Course Experiment: Administer a fixed dose and perform behavioral testing at multiple time points (e.g., 15, 30, 45, 60 minutes) post-injection to determine the Tmax for the behavioral effect. One study administered this compound 45 minutes prior to testing.[15] |
| High mortality or severe toxicity at the starting dose. | - Starting Dose Too High: The initial dose may have exceeded the MTD.- Vehicle Toxicity: High concentrations of organic solvents like DMSO can be toxic to animals.- Unexpected Sensitivity: The chosen animal strain or model may have a higher sensitivity to the compound. | - Reduce the Starting Dose: Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).[13]- Vehicle Control Group: Always include a group that receives only the vehicle to rule out its toxic effects.- Limit Organic Solvents: Ensure the final concentration of DMSO or other organic solvents is within a safe range for the chosen route of administration. |
| Inconsistent or paradoxical behavioral results. | - Dual Mechanism of Action: this compound can act as both a negative and a weak positive modulator of the GABA-A receptor.[1][2][4] The net effect may depend on the dose, the specific GABA-A receptor subunit composition in the brain region of interest, and the underlying physiological state.- Interaction with Endogenous Neurosteroids: As a competitive antagonist, this compound's effects can be influenced by the levels of other endogenous neurosteroids like allopregnanolone.[1] | - Careful Dose Selection: A dose-response curve may reveal different effects at lower versus higher concentrations.- Consider the Model: The anxiolytic-like effects of neurosteroids can be brain-region specific.[8] The behavioral outcome may depend on which neural circuits are most affected.- Measure Endogenous Steroids: If feasible, measuring baseline levels of other neurosteroids could help interpret the results. |
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Rodent Studies
| Species | Dose Range | Route of Administration | Experimental Context | Reference |
| Rat | 5, 10, 20 mg/kg | Not specified, likely IP or SC | Reduction of operant alcohol self-administration | [12][15] |
| Mouse | 3 - 56 mg/kg | Not specified | Pregnanolone substitution (discriminative stimulus effects) | [16] |
| Mouse | 100 mg/kg | Intraperitoneal (IP) | Induction of Loss of Righting Reflex (LORR) for hypnosis studies | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [12] |
| DMSO | 30 mg/mL | [12] |
| Ethanol | 5 mg/mL | [12] |
| Water | Practically insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Objective: To prepare a solution of this compound suitable for IP injection in rodents, minimizing precipitation and vehicle toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., 10 mg/kg), the average weight of the animals, and the number of animals. Account for a slight overage.
-
Prepare the Vehicle Solution: A common vehicle formulation is 10% DMSO, 40% PEG300, and 50% Saline. Note: This is a starting point and may need optimization. For a more stable emulsion, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to completely dissolve the powder. Vortex thoroughly until the solution is clear.
-
-
Prepare the Final Injection Solution:
-
To the dissolved this compound in DMSO, add the PEG300 and vortex to mix.
-
If using Tween 80, add it at this stage and mix until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while continuously vortexing. This gradual addition is crucial to prevent the compound from precipitating.
-
The final solution should be clear. If it is cloudy or contains precipitate, the formulation needs to be optimized (e.g., by adjusting co-solvent ratios).
-
-
Administration: Administer the solution via IP injection at the desired volume, typically 5-10 ml/kg for mice and 1-2 ml/kg for rats.[20] Always include a vehicle-only control group.
Protocol 2: Dose-Range Finding Study for a Behavioral Endpoint
Objective: To determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of this compound for a specific behavioral test (e.g., elevated plus-maze).
Methodology:
-
Animal Model: Select the appropriate species, strain, sex, and age of the rodent for your study. Acclimate the animals to the housing and handling conditions.
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A typical group size is 6-10 animals.
-
Dose Selection: Select doses based on a logarithmic or semi-logarithmic scale (e.g., 1, 3, 10, 30 mg/kg). The range should be wide enough to potentially identify a no-effect level, an effective dose range, and a toxic level.[13]
-
Drug Administration: Prepare and administer this compound or vehicle as described in Protocol 1. Ensure the administration time before testing is consistent for all animals. A 45-minute pre-treatment time has been used in previous studies.[15]
-
Behavioral Assessment: Conduct the behavioral test (e.g., elevated plus-maze, open field test) at the pre-determined time point after injection. Record relevant parameters (e.g., time in open arms, distance traveled).
-
Toxicity Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., immediately after dosing, and at 1, 4, and 24 hours post-dose).[13] Signs may include sedation, ataxia, lethargy, or changes in posture.
-
Data Analysis: Analyze the behavioral data to identify the lowest dose that produces a significant effect compared to the vehicle group (MED). Identify the highest dose that does not cause overt signs of toxicity (MTD).
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characterization of Sex-Dependent Hypnosis by an Endogenous Neuroactive Steroid this compound | MDPI [mdpi.com]
- 7. Pregnenolone and ganaxolone reduce operant ethanol self-administration in alcohol-preferring P rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anxiolytic-like effects of allopregnanolone vary as a function of intracerebral microinfusion site: the amygdala, medial prefrontal cortex, or hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0001471) [hmdb.ca]
- 10. A zuranolone nanocrystal formulation enables solubility-independent in vivo study of pentylenetetrazol-induced seizures in a rat model - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound and a novel synthetic neuroactive steroid reduce alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 18. Allopregnanolone preclinical acute pharmacokinetic and pharmacodynamic studies to predict tolerability and efficacy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Allopregnanolone Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ecronicon.net [ecronicon.net]
Improving the stability and solubility of Epipregnanolone in experimental buffers
Welcome to the technical support center for Epipregnanolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and solubility of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (also known as 3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid, a metabolite of progesterone.[1][2] It is primarily used in research to study the GABA-A receptor complex, where it can act as a modulator.[1][3][4][5] Depending on the context, it has been shown to act as a competitive antagonist or a positive allosteric modulator of GABA-A receptors, making it a valuable tool for investigating neurosteroid interactions and their effects on neuronal inhibition.[1][4][6]
Q2: What are the basic solubility properties of this compound?
This compound is a very hydrophobic molecule and is practically insoluble in water.[7] It is, however, soluble in several organic solvents. For preparing stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are recommended.[8][9]
Q3: What is the recommended storage method for this compound?
For long-term stability, solid this compound should be stored at -20°C, where it can be stable for at least four years.[8][9] Stock solutions prepared in solvents like DMSO can be stored at -80°C for about three months or at -20°C for two weeks.[2]
Q4: Can I dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, aCSF)?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor water solubility.[7] It will likely result in precipitation or an inhomogeneous suspension. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the final aqueous buffer.
Q5: What are cyclodextrins and can they improve this compound solubility?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10][11] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been successfully used to solubilize other neurosteroids for in vivo and in vitro experiments.[12] This method can be a valuable alternative to co-solvent systems, especially for applications sensitive to organic solvents.[10][11]
Troubleshooting Guide
Issue 1: My this compound is precipitating out of the final buffer after dilution from a stock solution.
This is a common issue arising from the low aqueous solubility of this compound. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound dissolved.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your buffer.
-
Increase the Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility. However, be mindful that high concentrations of solvents can be toxic to cells or affect experimental outcomes. A final DMSO concentration of <0.5% is generally considered safe for most cell cultures.
-
Use a Solubility Enhancer: Incorporate a solubility-enhancing agent in your final buffer.
-
Cyclodextrins: Agents like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the this compound molecule, significantly increasing its apparent water solubility.[12]
-
Surfactants: A low concentration of a non-ionic surfactant, such as Tween 80 (Polyoxyethylenesorbitan monooleate), can help maintain solubility. One study successfully dissolved this compound in a solution of 1% Tween 80 in saline for in vivo administration.[13]
-
-
Check pH: While this compound is relatively neutral, the pH of the buffer can influence the stability of the entire formulation. Ensure your buffer's pH is stable and appropriate for your experiment.[14]
-
Sonication: Gentle sonication of the final solution in a bath sonicator can sometimes help re-dissolve small amounts of precipitate and create a more uniform dispersion, but this may not provide long-term stability.
Issue 2: I am observing inconsistent or no biological effect in my experiments.
This can be linked to issues with solubility, stability, or degradation of the compound.
Solutions:
-
Confirm Solubility: Visually inspect your final working solution for any signs of precipitation (cloudiness, visible particles) before each experiment. It is possible for the compound to precipitate over time, even if it appears dissolved initially.
-
Prepare Fresh Solutions: Due to potential degradation in aqueous solutions, it is best practice to prepare the final working dilution of this compound fresh from the frozen stock solution immediately before each experiment.[13]
-
Verify Stock Solution Integrity: If you suspect the stock solution has degraded, prepare a fresh stock from solid compound. The solid form is stable for years when stored properly at -20°C.[2][8]
-
Re-evaluate Dilution Method: When diluting the stock, add the stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.
Issue 3: My cells are showing signs of toxicity.
This is often related to the solvent used to prepare the stock solution, rather than the this compound itself.
Solutions:
-
Reduce Final Solvent Concentration: The most common cause of toxicity is an excessively high final concentration of the organic solvent (e.g., DMSO). Aim to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. Run a vehicle control (buffer + same final concentration of solvent) to confirm that the solvent itself is not causing the observed toxicity.
-
Switch Solubilization Method: If your experimental system is highly sensitive to organic solvents, consider using a cyclodextrin-based formulation, which is generally better tolerated.[11]
Data & Protocols
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common organic solvents used for stock solution preparation.
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Source |
| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL | ~94.2 mM | [2][8][9] |
| DMF (Dimethylformamide) | ~30 mg/mL | ~94.2 mM | [2][8][9] |
| Ethanol | ~5 mg/mL | ~15.7 mM | [2][8][9] |
Note: The molecular weight of this compound is 318.5 g/mol .[8][9]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (FW: 318.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Weighing: Carefully weigh out 3.185 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the serial dilution of the DMSO stock solution into a final experimental buffer (e.g., PBS) to a final concentration of 10 µM with 0.1% DMSO.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile experimental buffer (e.g., Phosphate-Buffered Saline, Artificial Cerebrospinal Fluid)
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare a 1 mM intermediate solution. Add 10 µL of the 10 mM stock solution to 90 µL of DMSO. Vortex gently to mix.
-
Final Dilution:
-
Dispense 999 µL of your desired sterile experimental buffer into a fresh sterile tube.
-
While vortexing the buffer at a medium speed, add 1 µL of the 1 mM intermediate stock solution directly into the buffer.
-
Continue vortexing for another 10-15 seconds to ensure complete mixing.
-
-
Final Concentration Check: This procedure yields a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation or degradation.
Visual Guides
Diagrams
Caption: Workflow for preparing this compound solutions.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001471) [hmdb.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Cyclodextrins sequester neuroactive steroids and differentiate mechanisms that rate limit steroid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of pregnanolone and pregnenolone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Chromatographic Separation of Epipregnanolone and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of epipregnanolone and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers so challenging?
The separation of this compound (3β-hydroxy-5β-pregnan-20-one) from its isomers, such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one), pregnanolone (3α-hydroxy-5β-pregnan-20-one), and isopregnanolone (3β-hydroxy-5α-pregnan-20-one), is inherently difficult due to their high structural similarity.[1][2] These molecules are stereoisomers, often differing only in the spatial orientation of a hydroxyl group or the configuration of the A/B ring junction.[3] This results in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1]
Q2: What are the most common chromatographic techniques for separating this compound and its isomers?
The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), frequently coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for comprehensive steroid profiling, though it typically requires a derivatization step to enhance analyte volatility and thermal stability.[4][5] Supercritical Fluid Chromatography (SFC) and chiral chromatography are also viable options for specific applications.[1]
Q3: I am seeing poor resolution (Rs < 1.5) between this compound and another pregnanolone isomer. What are the likely causes and how can I fix it?
Poor resolution is a common issue. The troubleshooting workflow below outlines a systematic approach to address this problem. The primary factors to investigate are the stationary phase, mobile phase composition, and column temperature.
-
Mobile Phase Optimization :
-
Organic Modifier : Switching between acetonitrile and methanol can alter selectivity. Methanol, in particular, can enhance resolution for structural isomers on certain stationary phases like biphenyl.[1]
-
Additives : The addition of small amounts of formic acid (e.g., 0.1%) or ammonium fluoride (e.g., 0.2 mM) to the mobile phase can improve peak shape and selectivity.[6]
-
Gradient Slope : If using a gradient, making it shallower in the elution range of the isomers can improve separation.
-
-
Stationary Phase Selection :
-
C18 Columns : While widely used, not all C18 columns are the same. Consider trying a C18 column with different bonding densities or end-capping.
-
Biphenyl Columns : These columns offer alternative selectivity to C18 and have been shown to provide enhanced resolution for steroid isomers.[1][6][7] They exhibit increased retention and can alter the elution order of critical isomer pairs.[1]
-
-
Temperature Optimization :
Q4: My peaks are tailing. What could be the cause and how do I resolve it?
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system itself.
-
Mobile Phase pH : For acidic or basic analytes, the pH of the mobile phase can impact peak shape. Adding a modifier like formic acid can suppress silanol interactions on the stationary phase.
-
Sample Overload : Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column and System Issues :
-
Column Void : A void at the head of the column can cause peak distortion. This may require column replacement.
-
Blocked Frit : A blocked inlet frit can also lead to poor peak shape.
-
Extra-Column Volume : Excessive tubing length or poorly made connections can contribute to band broadening and tailing.
-
Q5: Is derivatization necessary for the analysis of this compound and its isomers?
-
For LC-MS/MS : Derivatization is not always required but can significantly improve ionization efficiency and sensitivity, which is beneficial for low-abundance isomers.[3]
-
For GC-MS : Derivatization is crucial to increase the volatility and thermal stability of the steroids, allowing them to be analyzed by gas chromatography.[5] Common derivatization methods involve oximation followed by silylation.
Data Presentation: Comparison of Stationary Phases
The choice of stationary phase is critical for the successful separation of steroid isomers. The following table summarizes the comparative performance of Biphenyl and C18 columns for the separation of structurally similar cortisol isomers. While not this compound, this data illustrates the potential for improved resolution with alternative column chemistries.
| Isomer Pair | Stationary Phase | Resolution (Rs) | Reference |
| 21-deoxycortisol vs. 11-deoxycortisol | C18 | 1.9 | [1] |
| Biphenyl | 7.93 | [1] | |
| Corticosterone vs. 11-deoxycortisol | C18 | Co-elution | [6] |
| Biphenyl | Baseline Separation | [6] |
Experimental Protocols
UHPLC-MS/MS Method for Pregnanolone Isomers
This protocol is a general guideline for the separation and quantification of this compound and its isomers in a serum matrix.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add 300 µL of cold methanol containing an internal standard (e.g., d4-allopregnanolone).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.[2]
-
-
Chromatographic Conditions
-
Mass Spectrometry Conditions
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for each isomer and the internal standard must be optimized.
-
GC-MS Method for Pregnanolone Isomers
This protocol requires derivatization to improve the volatility of the steroids.
-
Sample Preparation (Extraction and Derivatization)
-
Perform a liquid-liquid extraction of the sample (e.g., with ethyl acetate/cyclohexane).
-
Evaporate the organic layer to dryness.
-
Derivatization Step 1 (Oximation) : Add methoxyamine hydrochloride in pyridine and heat at 60°C for 1 hour.
-
Derivatization Step 2 (Silylation) : Add a silylating agent (e.g., MSTFA with 1% TMCS) and heat at 60°C for 30 minutes.
-
-
GC Conditions
-
Column : A low-bleed, mid-polarity column suitable for steroid analysis (e.g., DB-5ms).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature : 280°C.
-
Oven Temperature Program : Start at a lower temperature (e.g., 180°C), ramp up to a final temperature (e.g., 300°C) to ensure elution of all analytes.
-
-
MS Conditions
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Mode : Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Monitored Ions : Select characteristic ions for each derivatized isomer.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound and its isomers from a biological sample using LC-MS/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnanolone isomers, pregnenolone and their polar conjugates around parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
Navigating Patch-Clamp Recordings with Epipregnanolone: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges associated with the use of epipregnanolone in patch-clamp recordings. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may arise during experimental procedures.
Troubleshooting and FAQs
This section is designed to provide rapid solutions to common problems encountered when using this compound in patch-clamp electrophysiology.
Q1: I am having trouble dissolving this compound for my experiments. What is the recommended procedure for preparing stock solutions?
A1: this compound is a solid compound that is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For patch-clamp experiments, it is advisable to first prepare a concentrated stock solution in one of these solvents. The solubility of this compound is approximately 5 mg/mL in ethanol and about 30 mg/mL in DMSO and DMF.[1][2] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]
To prepare a stock solution:
-
Weigh the desired amount of solid this compound.
-
Dissolve it in a small volume of high-purity DMSO or ethanol to create a concentrated stock (e.g., 10-100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solid form of this compound is stable for at least four years when stored at -20°C.[1][3]
For the final working concentration in your extracellular recording solution, dilute the stock solution. Be aware of the final concentration of the solvent in your recording solution, as high concentrations of DMSO or ethanol can have independent effects on neuronal activity and GABA-A receptors. It is crucial to include a vehicle control in your experiments to account for any solvent effects.
Q2: My recordings are unstable, or I am not observing the expected potentiation of GABA-A currents. What could be the issue?
A2: Instability in patch-clamp recordings can arise from several factors. When working with this compound, consider the following:
-
Giga-seal Formation: A stable, high-resistance seal (GΩ) is fundamental for low-noise recordings.[4] Poor seal quality can lead to noisy and unstable recordings. Ensure your pipettes are clean and have an appropriate resistance (typically 2-5 MΩ).[5]
-
Cell Health: Only use healthy, viable cells for your recordings. Unhealthy cells will have unstable membranes, making it difficult to obtain and maintain a good seal.
-
Solution Osmolarity: Ensure that your intracellular and extracellular solutions are fresh, filtered, and have matched osmolarity to prevent osmotic stress on the cell.
-
"Rundown" of GABA-A Receptors: GABA-A receptors can exhibit "rundown," which is a gradual decrease in current amplitude with repeated applications of the agonist.[4] To mitigate this, include ATP and GTP in your intracellular solution to support receptor phosphorylation and function.
-
Compound Application: Ensure your drug delivery system allows for rapid and complete solution exchange. A slow or incomplete application of this compound can lead to variable and difficult-to-interpret results.
Q3: The potentiation of GABA-induced currents by this compound is smaller than I anticipated. How can I optimize the experimental conditions?
A3: The potentiating effect of this compound on GABA-A receptors is dependent on the concentration of GABA used. The potentiation is more pronounced at lower concentrations of GABA.[5][6] If you are using a high concentration of GABA that is already eliciting a maximal or near-maximal response, the potentiating effect of this compound will be less apparent.[5] To optimize for observing potentiation, use a GABA concentration that elicits a submaximal response (e.g., EC10-EC20). For instance, in rat Purkinje cells, this compound at 10 µM significantly enhanced currents evoked by 2 µM GABA but had no significant effect on currents evoked by higher concentrations.[5]
Q4: I am co-applying this compound with allopregnanolone and not seeing an additive effect. Why is this?
A4: this compound has a dual modulatory role at the GABA-A receptor. While it acts as a positive modulator when applied alone, it can act as an antagonist in the presence of more potent neurosteroids like allopregnanolone.[5][6][7] Studies have shown that the combined application of this compound and allopregnanolone does not result in an additive potentiation of GABA-induced currents.[5][6] In fact, this compound can reduce the stimulatory effect of allopregnanolone.[5] This is an important consideration when designing experiments involving multiple neurosteroids.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effect on GABA-A receptors from patch-clamp studies.
| Cell Type | EC50 of this compound | Maximum Potentiation (Emax) | Hill Coefficient | Reference |
| Rat Cerebellar Purkinje Cells | 5.7 ± 1.9 µM | 372 ± 30% | 0.98 ± 0.36 | [5] |
| Rat Hippocampal Pyramidal Neurons | 9.3 ± 2.9 µM | 420 ± 38% | 1.8 ± 0.6 | [5] |
| Parameter | Condition | Value | Reference |
| GABA EC50 (Purkinje Cells) | Control | 6.8 ± 1.0 µM | [5] |
| GABA EC50 (Purkinje Cells) | + 10 µM this compound | 4.1 ± 1.4 µM | [5] |
| GABA EC50 (Hippocampal Neurons) | Control | 8.1 ± 2.8 µM | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol
This protocol is a general guideline for recording GABA-A receptor currents in cultured neurons or acute brain slices and can be adapted for specific experimental needs.
1. Solutions:
-
Intracellular Solution (in mM): 100 CsCl, 40 CsF, 5 EGTA, 0.5 CaCl₂, 3 MgCl₂, 5 HEPES, 4 NaATP. Adjust pH to 7.3 with CsOH.[5]
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 3 CaCl₂, 3 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.[5]
2. Cell Preparation:
-
For cultured neurons, use cells plated on glass coverslips.
-
For acute brain slices, prepare slices (e.g., 200-300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour before recording.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.[5]
-
Mount the pipette in the headstage of the patch-clamp amplifier and apply positive pressure.
-
Approach the target neuron under visual control (e.g., using a microscope with DIC optics).
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.[5]
-
Allow the cell to stabilize for several minutes before beginning the experiment.
-
Apply GABA and this compound using a fast perfusion system. GABA-activated currents are typically induced by a brief (1-2 seconds) application of the agonist at 40-second intervals.[5]
-
Record and filter the currents using appropriate data acquisition software and hardware. Currents are typically filtered at 3 kHz.[5]
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor```dot
Caption: Workflow for a typical patch-clamp experiment with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Best practices for the storage and handling of Epipregnanolone powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Epipregnanolone powder. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing this compound powder?
For optimal stability, this compound powder should be stored under specific conditions. For long-term storage, it is recommended to keep the powder at -20°C, where it can remain stable for at least four years.[1][2] For short-term storage, ranging from days to weeks, the powder can be kept at 0-4°C in a dry and dark environment.[3]
2. How should I handle this compound powder safely in the laboratory?
This compound should be handled with care, treating it as a potentially hazardous substance.[1] It is crucial to prevent ingestion, inhalation, and contact with eyes and skin.[1] After handling, thorough washing is recommended.[1] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn. It is advisable to handle the powder in a well-ventilated area or under a fume hood.
3. What are the appropriate solvents for dissolving this compound powder?
This compound is a hydrophobic molecule with low water solubility.[4] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2]
4. What is the stability of this compound in solution?
Once dissolved, the stability of this compound in solution is more limited than in its powdered form. For solutions prepared in a solvent, storage at -80°C is recommended for up to 3 months, while at -20°C, the stability is approximately 2 weeks.[5] It is advisable to prepare fresh solutions for optimal experimental results and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve
-
Possible Cause: Incorrect solvent or insufficient solvent volume.
-
Troubleshooting Steps:
-
Verify Solvent: Confirm that you are using an appropriate organic solvent such as DMSO, DMF, or ethanol.[1][2]
-
Check Concentration: Ensure you are not exceeding the solubility limits of this compound in the chosen solvent (see Table 1).
-
Gentle Warming: For compounds that are difficult to dissolve, gentle warming of the solution to 37°C for 10-15 minutes may aid in dissolution.
-
Sonication: Brief sonication can also be used to help dissolve the powder.
-
Inert Gas: When preparing a stock solution, purging the solvent with an inert gas can be beneficial.[1]
-
Issue 2: Precipitation Observed After Diluting DMSO Stock Solution in Aqueous Media
-
Possible Cause: Poor solubility of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the DMSO stock solution directly to the full volume of aqueous media. Instead, perform a stepwise dilution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity to cells.
-
Pre-warming Media: Pre-warming the aqueous media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Vortexing During Dilution: Gently vortex the aqueous media while adding the stock solution to promote rapid and even dispersion.
-
Data Presentation
Table 1: Solubility of this compound Powder
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 30 | 94.19 |
| DMF | 30 | 94.19 |
| Ethanol | 5 | 15.7 |
Data sourced from MedKoo Biosciences product data sheet.[5]
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder (Long-term) | -20°C | ≥ 4 years[1][2] |
| Powder (Short-term) | 4°C | 2 years[5] |
| In Solvent | -80°C | 3 months[5] |
| In Solvent | -20°C | 2 weeks[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (318.5 g/mol ), calculate the mass of powder needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.185 mg of this compound powder.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the tube.
-
Dissolution: Vortex the tube gently until the powder is completely dissolved. If necessary, brief sonication or gentle warming can be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 3 months.[5]
Protocol 2: Preparation of Working Solution for In Vitro Cell Culture Experiments
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Serially dilute the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).
-
Mixing: Mix thoroughly by gentle inversion or pipetting.
-
Application: Add the final working solution to your cell cultures immediately.
Visualizations
References
- 1. pppmag.com [pppmag.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. lgcstandards.com [lgcstandards.com]
Technical Support Center: Enhancing Epipregnanolone Detection by Mass Spectrometry
Welcome to the technical support center for the sensitive detection of Epipregnanolone using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound by mass spectrometry often challenging?
A1: The primary challenges in the mass spectrometric analysis of this compound, and other neutral steroids, are its poor ionization efficiency and the presence of isobaric interferences.[1] this compound lacks easily ionizable functional groups, leading to a weak signal in common ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[1][2] Additionally, isomers such as allopregnanolone, pregnanolone, and epiallopregnanolone have the same mass and can produce similar fragments, making chromatographic separation critical to prevent interference.[1]
Q2: What is the most effective strategy to enhance the sensitivity of this compound detection?
A2: Chemical derivatization is the most widely used and effective strategy to significantly enhance the sensitivity of this compound detection in mass spectrometry.[1][2][3] Derivatization introduces a charged or easily ionizable group onto the this compound molecule, which dramatically improves its ionization efficiency.[1][3][4] This leads to a much stronger signal and a lower limit of quantitation.[1]
Q3: What are some common derivatization reagents for this compound analysis by LC-MS/MS?
A3: Several reagents can be used to derivatize the ketone group of this compound for LC-MS/MS analysis. These include:
-
Quaternary aminooxy (QAO) reagents , such as Amplifex™ Keto reagent (O-(3-trimethylammoniumpropyl) hydroxylamine bromide), which add a permanently charged quaternary amine group.[1]
-
2-hydrazinopyridine (HP) , which also targets the carbonyl group and improves ionization efficiency.[3][5][6]
-
1-amino-4-methylpiperazine (AMP) has also been utilized as a derivatization reagent to enhance the ionization signal of steroids.[3]
Q4: Can I analyze this compound using GC-MS? What derivatization is required?
A4: Yes, GC-MS is a viable technique for this compound analysis. However, it requires a two-step derivatization process to increase the volatility and thermal stability of the molecule.[2] This typically involves:
-
Methoximation: This step targets the ketone group at C-20 to prevent the formation of multiple silylated derivatives.[2]
-
Silylation: This step targets the hydroxyl group at C-3 to increase the molecule's volatility for gas chromatography.[2]
Q5: What are matrix effects and how can they affect my analysis?
A5: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) due to co-eluting compounds from the biological sample matrix.[7][8][9] These effects can compromise the accuracy, precision, and sensitivity of the assay.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as allopregnanolone-d4, is the most effective way to compensate for matrix effects.[2][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Poor Ionization Efficiency: Analyzing underivatized this compound.[1] 2. Inefficient Derivatization: Incomplete reaction due to reagent degradation, incorrect reaction time, or temperature. 3. Sample Degradation: Improper sample storage or handling. 4. Instrumental Issues: Leaks in the system, contaminated ion source, or incorrect MS settings.[10][11] | 1. Implement Derivatization: Use a suitable derivatization reagent to enhance ionization.[1][2][3] 2. Optimize Derivatization Protocol: Prepare fresh derivatizing solution, and optimize incubation time and temperature.[2] 3. Ensure Proper Sample Handling: Store samples at -80°C prior to analysis.[1] 4. Perform Instrument Maintenance: Check for leaks, clean the ion source, and ensure the instrument is properly tuned and calibrated.[10][11] |
| Poor Peak Shape or Splitting | 1. Chromatographic Issues: Column degradation, inappropriate mobile phase, or gradient. 2. Sample Overload: Injecting a sample that is too concentrated. 3. Contaminants: Presence of contaminants in the sample or on the column.[11] | 1. Optimize Chromatography: Use a suitable column (e.g., C18) and optimize the mobile phase composition and gradient.[1] Consider replacing the column if necessary. 2. Dilute Sample: If overloading is suspected, dilute the sample before injection. 3. Improve Sample Cleanup: Enhance the sample preparation procedure (e.g., LLE or SPE) to remove interfering substances. |
| High Background Noise | 1. Contaminated Mobile Phase or System: Impurities in solvents or tubing. 2. Matrix Effects: Co-eluting matrix components enhancing the background.[7] 3. Detector Settings: Incorrect detector settings leading to increased noise.[11] | 1. Use High-Purity Solvents: Use HPLC or LC-MS grade solvents and flush the system thoroughly. 2. Enhance Sample Preparation: Implement more rigorous sample cleanup steps. 3. Optimize Detector Settings: Adjust detector parameters to minimize noise while maintaining adequate signal.[11] |
| Inconsistent Results/Poor Reproducibility | 1. Variable Derivatization Efficiency: Inconsistent reaction conditions between samples. 2. Matrix Effects: Variable ion suppression/enhancement across different samples.[8] 3. Inaccurate Pipetting: Errors in adding sample, internal standard, or reagents. 4. Sample Stability Issues: Degradation of extracted samples over time.[1] | 1. Standardize Derivatization: Ensure consistent reaction times, temperatures, and reagent concentrations for all samples. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is crucial to correct for variability in sample preparation and matrix effects.[2] 3. Calibrate Pipettes: Regularly check and calibrate all pipettes. 4. Assess Sample Stability: Test the stability of extracted and derivatized samples at the storage temperature. One study found extracted samples to be stable for at least 6 days at 4°C.[1] |
Quantitative Data Summary
The following table summarizes the Lower Limit of Quantitation (LLOQ) achieved in various studies for neurosteroids, including this compound and its isomers, using different derivatization and analytical methods.
| Analyte(s) | Method | Derivatization Reagent | LLOQ | Reference |
| Allopregnanolone, Pregnanolone | LC-MS/MS with DMS | Quaternary aminooxy (QAO) reagent | 10 pg/mL (50 fg on column) | [1] |
| Allopregnanolone, Epiallopregnanolone, Pregnanolone, DHEA, DHEAS | LC-MS/MS | 2-hydrazinopyridine | 10 - 40 pg/mL | [5][6] |
| Allopregnanolone, Testosterone | LC-MS/MS | 1-amino-4-methylpiperazine (AMP) | 10.08 pg/mL (Allopregnanolone) | [3] |
| Allopregnanolone, Pregnanolone (and other steroids) | GC-MS | - | 100 fg to 200 pg | [1] |
| DHEA and its metabolites | LC-MS/MS | 2-hydrazinopyridine | 2 - 50 pg/mL (LOD), 5 - 140 pg/mL (LOQ) in plasma | [12] |
Experimental Protocols & Workflows
Protocol 1: LC-MS/MS with Quaternary Aminooxy (QAO) Derivatization
This protocol is adapted from a method for the sensitive analysis of allopregnanolone and its isomers, including this compound.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma into a clean tube.
-
Add internal standard (e.g., allopregnanolone-d4).
-
Add 1 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of methanol.
-
Add 50 µL of Amplifex™ Keto working solution.
-
Incubate at room temperature for 1 hour.[1]
3. Final Sample Preparation for Injection:
-
Dilute the derivatized sample by adding 150 µL of 70% methanol in water.
-
Inject 10 µL of the final sample onto the LC-MS/MS system.
Protocol 2: GC-MS with Methoximation and Silylation Derivatization
This is a general workflow for preparing this compound for GC-MS analysis.[2]
1. Sample Preparation (Extraction):
-
Perform liquid-liquid or solid-phase extraction of the biological sample (e.g., plasma, brain tissue) to isolate the steroids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Two-Step):
-
Methoximation:
-
Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 60°C for 60 minutes.[2]
-
Cool the sample to room temperature.
-
-
Silylation:
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.[2]
-
Cool to room temperature before injection.
-
3. Analysis:
-
Inject an aliquot of the final derivatized sample into the GC-MS system.
Logical Troubleshooting Flow
This diagram illustrates a logical approach to troubleshooting low sensitivity issues.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromsoc.jp [chromsoc.jp]
- 5. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gentechscientific.com [gentechscientific.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. dspace.cuni.cz [dspace.cuni.cz]
Strategies to minimize off-target effects of Epipregnanolone in cell-based assays
Welcome to the technical support center for researchers utilizing epipregnanolone in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an endogenous neurosteroid that primarily acts as an allosteric modulator of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Its effect, however, can be complex and context-dependent. It has been reported to act as a negative allosteric modulator, antagonizing the effects of positive modulators like allopregnanolone.[1][2][3] Conversely, some studies have shown it can act as a positive modulator in specific neuronal types.[4]
Q2: Can this compound act as both a positive and negative modulator of the GABAA receptor?
Yes, and this is a critical consideration for experimental design. While traditionally known as a negative allosteric modulator, research has demonstrated that this compound can potentiate GABA-induced currents in rat cerebellar Purkinje cells and hippocampal pyramidal neurons, with EC50 values of 5.7 µM and 9.3 µM, respectively.[4] This dual activity may depend on the specific GABAA receptor subunit composition of the cell type being studied, the concentration of this compound used, and the presence of other modulators.
Q3: What are the known off-target effects of this compound?
At concentrations relevant to its on-target activity, this compound has been shown to interact with other ion channels. A significant off-target effect is the inhibition of CaV3.2 T-type voltage-gated calcium channels with an IC50 of 2 µM.[5] Additionally, the sulfated form of this compound is a known negative allosteric modulator of the NMDA receptor and an activator of the TRPM3 channel.[2] While the direct activity of the parent this compound on these targets is less characterized, the potential for metabolic conversion to its sulfated form in cell culture should be considered.
Troubleshooting Guide
Issue 1: Unexpected potentiation of GABAergic signaling.
-
Question: I am using this compound as a negative modulator, but I am observing an increase in GABA-mediated currents. Why is this happening?
-
Answer: This could be due to the dual modulatory role of this compound. In certain cell types, such as rat cerebellar and hippocampal neurons, it can act as a positive modulator.[4] Confirm the GABAA receptor subunit expression profile of your cell line. Consider performing a full dose-response curve to see if the effect is concentration-dependent. It is also possible that at higher concentrations, this compound directly activates the GABAA receptor.[6]
Issue 2: Results are inconsistent and not reproducible.
-
Question: My results with this compound vary between experiments. What could be the cause?
-
Answer: Inconsistency can arise from several factors. Ensure precise and consistent final concentrations of this compound, as its effects can be highly concentration-dependent.[4] The use of different batches of fetal bovine serum can introduce variability; it is recommended to test and use a single lot of serum for a series of experiments. The passage number of your cells can also influence experimental outcomes.[1] Finally, ensure that your stock solutions of this compound are properly stored and have not degraded.
Issue 3: Observing effects that are not blocked by GABAA receptor antagonists.
-
Question: I am seeing a cellular response to this compound that is not blocked by bicuculline. What could be the off-target mechanism?
-
Answer: This strongly suggests an off-target effect. A likely candidate is the inhibition of CaV3.2 T-type calcium channels, which occurs at a similar concentration range as its GABAA receptor activity (IC50 of 2 µM).[5] To test this, you can use a specific T-type calcium channel blocker in a control experiment to see if it occludes the effect of this compound. Another possibility is the metabolic conversion of this compound to its sulfated form, which can then act on NMDA receptors or TRPM3 channels.[2]
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | Action | Species/Cell Type | EC50 | Reference |
| GABAA Receptor | Positive Allosteric Modulator | Rat Cerebellar Purkinje Cells | 5.7 µM | [4] |
| GABAA Receptor | Positive Allosteric Modulator | Rat Hippocampal Pyramidal Neurons | 9.3 µM | [4] |
Table 2: Off-Target Activity of this compound
| Target | Action | Species/Cell Type | IC50 | Reference |
| CaV3.2 T-type Calcium Channels | Inhibition | Rat Dorsal Root Ganglion Neurons | 2 µM | [5] |
Table 3: Activity of this compound Sulfate (a potential metabolite)
| Target | Action | Reference |
| NMDA Receptor | Negative Allosteric Modulator | [2] |
| GABAA Receptor | Negative Allosteric Modulator | [2] |
| TRPM3 Channel | Activator | [2][7] |
Detailed Experimental Protocols
Protocol 1: Minimizing Off-Target Effects Through Concentration Control
-
Determine the EC50/IC50 for your specific cell system: Perform a detailed dose-response curve for the intended on-target effect (modulation of GABAA receptors).
-
Select the lowest effective concentration: For your experiments, use the lowest concentration of this compound that gives a robust on-target effect. This will minimize the likelihood of engaging off-target sites that may have lower affinity.
-
Use a narrow concentration range: When comparing different conditions, use a narrow range of concentrations around the EC50/IC50 to avoid moving into concentration ranges where off-target effects become more prominent.
Protocol 2: Use of Specific Antagonists for Off-Target Validation
-
Identify potential off-targets: Based on the literature and your cell type, identify the most likely off-targets (e.g., CaV3.2 channels, NMDA receptors).
-
Select specific antagonists: Obtain highly specific antagonists for these off-targets (e.g., a selective CaV3.2 blocker).
-
Perform co-treatment experiments:
-
Condition 1: Vehicle control.
-
Condition 2: this compound alone.
-
Condition 3: Specific off-target antagonist alone.
-
Condition 4: this compound in the presence of the specific off-target antagonist.
-
-
Analyze the results: If the effect of this compound is diminished or abolished in the presence of the antagonist, it confirms the involvement of that off-target.
Signaling Pathways and Workflows
Caption: this compound's dual modulation of the GABA-A receptor signaling pathway.
Caption: Workflow for troubleshooting and confirming off-target effects of this compound.
Caption: Off-target signaling pathways of this compound Sulfate.
References
- 1. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CaV3.2 T-type calcium channels in peripheral sensory neurons contributes to analgesic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of steroid-sensitive TRPM3 channels potentiates glutamatergic transmission at cerebellar Purkinje neurons from developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Behavioral Paradigms for Epipregnanolone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal behavioral paradigms to study the neuroactive steroid, epipregnanolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid. Its primary mechanism of action involves the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] this compound can act as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of GABA.[1][2] However, some studies also suggest it can act as a negative allosteric modulator and reverse the effects of other potentiators like allopregnanolone.[3]
Q2: What are the common behavioral paradigms used to study the effects of this compound?
A2: Common behavioral paradigms to investigate the effects of this compound include:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.
-
Forced Swim Test (FST): To evaluate antidepressant-like effects.
-
Open Field Test (OFT): To measure locomotor activity and exploratory behavior.
Q3: What is a typical dose range for this compound in rodent studies?
A3: The effective dose of this compound can vary depending on the animal model, administration route, and the specific behavioral test. Published studies have used doses ranging from 5 mg/kg to 56 mg/kg in rodents. For example, doses of 5, 10, and 20 mg/kg have been shown to reduce alcohol self-administration in rats.[4][5] In a drug discrimination study in mice, effective doses were in the range of 30 to 56 mg/kg.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare this compound for administration?
A4: this compound is a steroid and is not readily soluble in aqueous solutions. A common method for preparing this compound for injection is to first dissolve it in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), and then dilute it in a vehicle like saline or a cyclodextrin solution. For example, a study on the related neurosteroid allopregnanolone used a vehicle of 2-hydroxypropyl-γ-cyclodextrin dissolved in sterile water. It is essential to ensure the final concentration of the organic solvent is low and well-tolerated by the animals. Always include a vehicle-only control group in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral effects of this compound.
-
Possible Cause: Variability in drug preparation and administration.
-
Solution: Ensure consistent and proper preparation of the this compound solution. Due to its poor water solubility, ensure it is fully dissolved in the initial solvent before dilution. Vortex or sonicate if necessary. Administer the drug at the same time of day for all animals and use a consistent injection volume and speed.
-
-
Possible Cause: Sex differences in response to this compound.
-
Possible Cause: Biphasic dose-response effects.
-
Solution: Neurosteroids can exhibit biphasic or U-shaped dose-response curves. It is critical to test a wide range of doses to fully characterize the behavioral effects of this compound. What may appear as a lack of effect at one dose could be part of a more complex dose-response relationship.
-
Issue 2: Changes in locomotor activity confounding results in the Elevated Plus Maze or Forced Swim Test.
-
Possible Cause: Sedative or stimulant effects of this compound.
-
Solution: Always include an Open Field Test to assess the effects of this compound on general locomotor activity. If a particular dose of this compound significantly increases or decreases locomotion, the results from the EPM and FST should be interpreted with caution. For the EPM, an increase in open arm time might be due to hyperactivity rather than anxiolysis. In the FST, a decrease in immobility could be due to hyperactivity. Analyze locomotor data (e.g., total distance traveled, rearing frequency) alongside the primary behavioral measures from the other tests.
-
Issue 3: High variability in behavioral data between animals.
-
Possible Cause: Inadequate habituation to the testing environment.
-
Solution: Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before the start of the behavioral test. This helps to reduce stress and anxiety from the novel environment, which can mask the effects of the drug.
-
-
Possible Cause: Inconsistent handling of animals.
-
Solution: Handle all animals consistently and gently. The stress of handling can significantly impact behavioral performance. All experimenters should be trained in proper animal handling techniques.
-
-
Possible Cause: Environmental factors in the testing room.
-
Solution: Maintain consistent lighting, temperature, and noise levels in the testing room. Even minor changes in the environment can affect rodent behavior. Using a white noise machine can help to mask sudden noises.
-
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animal Preparation: Handle animals for several days before testing to reduce stress. On the test day, allow animals to acclimatize to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Place the animal in the center of the maze, facing one of the closed arms. Allow the animal to explore the maze for a 5-minute session.
-
Data Collection: Record the time spent in the open arms and closed arms, as well as the number of entries into each arm type, using an automated tracking system or manual scoring.
-
Data Analysis: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic effect.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animal Preparation: Acclimatize animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Test Procedure: Gently place the animal into the water-filled cylinder. The standard test duration is 6 minutes.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Animal Preparation: Allow animals to habituate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 10-30 minutes).
-
Data Collection: Use an automated tracking system to record various parameters, including total distance traveled, time spent in the center zone, and the number of entries into the center zone.
-
Data Analysis: Total distance traveled is a measure of general locomotor activity. The time spent in and entries into the center zone are indicators of anxiety-like behavior (anxiolysis is associated with more time in the center).
Quantitative Data Summary
| Behavioral Paradigm | Species | Sex | Dose (mg/kg) | Route | Key Findings | Reference |
| Alcohol Self-Administration | Rat | Male | 5, 10, 20 | i.p. | Decreased ethanol self-administration | [4][5] |
| Drug Discrimination | Mouse | Male & Female | 30, 56 | i.p. | Substituted for pregnanolone | [1] |
| Locomotor Activity | Lobster | Male | 125, 250 µg | - | Reduced locomotor activity | [8] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sex Difference in Sensitivity to Allopregnanolone Neuroprotection in Mice Correlates with Effect on Spontaneous Inhibitory Post Synaptic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and a novel synthetic neuroactive steroid reduce alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiogenic effects of neurosteroid exposure: sex differences and altered GABAA receptor pharmacology in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manipulation of GABAergic Steroids: Sex Differences in the Effects on Alcohol Drinking- and Withdrawal-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroactive steroids modulate crustacean locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Epipregnanolone Quantification in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Epipregnanolone in plasma samples. The information is tailored for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in plasma? A1: The most prevalent and reliable method for quantifying this compound and other neurosteroids in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, which is crucial due to the low endogenous concentrations of these compounds and the complexity of the plasma matrix.[3][4]
Q2: Why is derivatization often necessary for this compound analysis? A2: this compound is a neutral steroid with poor ionization efficiency in common LC-MS ionization sources like electrospray ionization (ESI).[1][3] Derivatization is a chemical modification process used to attach a charged group to the analyte. This enhances the ionization efficiency, leading to a significant increase in sensitivity and a lower limit of quantification (LLOQ).[1][3][5] Common derivatization reagents include 2-hydrazinopyridine and quaternary aminooxy (QAO) reagents.[1][3][5]
Q3: What are the critical challenges in developing a robust assay for this compound? A3: The primary challenges include:
-
Low Endogenous Concentrations: Neurosteroids like this compound are present at very low levels (pg/mL) in plasma, demanding highly sensitive methods.[3]
-
Poor Ionization Efficiency: As a neutral steroid, it does not ionize well, often necessitating derivatization to achieve required sensitivity.[1][3]
-
Isobaric Interferences: The presence of numerous isomers (e.g., allopregnanolone, pregnanolone) and other endogenous compounds with the same mass can interfere with accurate quantification.[1] Chromatographic separation is essential to distinguish these compounds.[1][5]
-
Matrix Effects: Components of the plasma matrix can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[6]
Q4: How can I minimize matrix effects in my assay? A4: Minimizing matrix effects is crucial for accuracy. Strategies include:
-
Effective Sample Preparation: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components, particularly phospholipids.[1]
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from co-eluting matrix components.[6]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[3]
-
Sample Dilution: A simple stepwise dilution of the plasma sample extract can sometimes mitigate matrix effects.[7]
Q5: What are the acceptable stability ranges for this compound in plasma? A5: Steroids are generally stable in plasma when stored properly. Extracted samples containing this compound have been shown to be stable for at least 6-7 days when stored at 4°C.[1][2] For long-term storage, plasma samples should be kept at -25°C or lower, where steroids have demonstrated stability for over 10 years.[8] It is essential to perform and document freeze-thaw, short-term (bench-top), and long-term stability experiments during method validation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Analyte | 1. Poor extraction recovery. 2. Inefficient derivatization. 3. Sub-optimal MS source parameters. 4. Analyte degradation. | 1. Optimize the LLE or SPE protocol. Check solvent choices and pH. 2. Verify derivatization reagent quality and reaction conditions (temperature, time). 3. Tune the mass spectrometer specifically for the derivatized this compound. 4. Ensure proper sample handling and storage conditions. Prepare fresh standards. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant, variable matrix effects.[6] 3. Unstable LC-MS system performance. 4. Improper integration of chromatographic peaks. | 1. Ensure consistent pipetting and extraction procedures. Use an automated system if available. 2. Implement a more rigorous sample clean-up method. Use a stable isotope-labeled internal standard.[3] 3. Equilibrate the LC-MS system thoroughly. Check for pump pressure fluctuations or MS sensitivity drift. 4. Review and optimize peak integration parameters. |
| Inaccurate Results (Poor Accuracy/Bias) | 1. Calibration standards prepared incorrectly. 2. Presence of interfering peaks from matrix or isomers.[1] 3. Non-specific binding to labware. 4. Matrix effects causing consistent ion suppression or enhancement. | 1. Prepare fresh calibration standards from a reliable stock solution and verify their concentrations. 2. Improve chromatographic resolution to separate this compound from all interfering peaks. Check for specificity in at least six different blank plasma lots. 3. Use silanized glassware or polypropylene tubes to minimize adsorption. 4. Evaluate matrix factor by comparing analyte response in post-extraction spiked plasma vs. neat solution. If significant, improve sample cleanup. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with mobile phase. 3. Sub-optimal mobile phase pH or composition. | 1. Flush the column with a strong solvent, reverse the column direction for flushing, or replace the column if necessary. 2. Ensure the final sample reconstitution solvent is similar in strength to the initial mobile phase. 3. Adjust mobile phase additives (e.g., formic acid) or the organic-to-aqueous ratio. |
Experimental Protocols & Data
Diagram: General Workflow for this compound Quantification
Caption: General experimental workflow for plasma this compound quantification.
Sample Preparation Protocol (Liquid-Liquid Extraction Example)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a polypropylene tube.
-
Add the internal standard solution and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).[1]
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Perform derivatization according to the reagent manufacturer's protocol (e.g., add derivatization agent in an appropriate solvent, incubate at 60°C).
-
Evaporate to dryness again and reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
Method Validation Parameters & Acceptance Criteria
The following tables summarize typical quantitative data and acceptance criteria based on FDA guidelines and published literature.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10 - 25,000 pg/mL[1] | At least 3 orders of magnitude |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| LLOQ | 10 - 40 pg/mL[5] | Signal-to-noise > 10; Accuracy ±20%; Precision ≤20% |
| Weighting Factor | 1/x or 1/x²[1] | Use the simplest model that provides the best fit |
Table 2: Accuracy and Precision
| QC Level | Concentration | Typical Inter-day Accuracy (% Bias) | Typical Inter-day Precision (%CV) | Acceptance Criteria |
|---|---|---|---|---|
| LLOQ | ~10 pg/mL | 90-110%[1] | < 10%[1] | Accuracy: ±20%; Precision: ≤20% |
| Low QC | ~30 pg/mL | 90-110%[2] | < 10%[2] | Accuracy: ±15%; Precision: ≤15% |
| Mid QC | ~500 pg/mL | 90-110%[2] | < 10%[2] | Accuracy: ±15%; Precision: ≤15% |
| High QC | ~20,000 pg/mL | 90-110%[1] | < 10%[1] | Accuracy: ±15%; Precision: ≤15% |
Table 3: Recovery and Stability
| Test | Condition | Typical Result | Acceptance Criteria |
|---|---|---|---|
| Extraction Recovery | LLE or SPE | > 95%[1][2] | Consistent, precise, and reproducible. |
| Freeze-Thaw Stability | 3 cycles, -20°C to RT | Stable | %Difference within ±15% of baseline |
| Short-Term Stability | 24 hours at Room Temp | Stable | %Difference within ±15% of baseline |
| Post-Preparative Stability | 48-72 hours at 4°C[1] | Stable | %Difference within ±15% of baseline |
Key Concepts Visualized
Diagram: Understanding Matrix Effect
Caption: Visualization of ion suppression and enhancement due to matrix effects.
Diagram: this compound Biosynthesis Pathway
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability in Long-Term Epipregnanolone Exposure Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epipregnanolone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of long-term cell exposure studies and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your long-term this compound exposure experiments.
| Problem | Potential Cause | Suggested Solution |
| Decreased Cell Viability in All Wells (Including Controls) | 1. Suboptimal Culture Conditions: Incorrect media formulation, temperature, CO2 levels, or humidity. 2. Cell Passage Number: High passage number can lead to senescence and increased sensitivity. 3. Contamination: Bacterial, fungal, or mycoplasma contamination. | 1. Verify Culture Conditions: Ensure all culture parameters are optimal for your specific cell line. 2. Use Low Passage Cells: Start experiments with fresh, low-passage cells. 3. Screen for Contamination: Regularly test your cell cultures for any signs of contamination. |
| Decreased Cell Viability in this compound-Treated Wells | 1. High Concentration of this compound: The concentration used may be cytotoxic for your cell type. 2. Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic at the final concentration, especially in long-term exposure. 3. Compound Instability: this compound may degrade in the culture medium over time, leading to the accumulation of potentially toxic byproducts. | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line and experiment duration. 2. Optimize Vehicle Concentration: Keep the final vehicle concentration below 0.1% and include a vehicle-only control group. 3. Regular Media Changes: For long-term studies, replenish the media with freshly prepared this compound solution every 24-48 hours to ensure compound stability. |
| Inconsistent or High Variability in Results | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Inaccurate Pipetting: Errors in dispensing cells, media, or treatment solutions. 3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. 4. Dual Modulatory Role of this compound: this compound can act as both a positive and negative allosteric modulator of GABA-A receptors, leading to variable effects depending on the cellular context and concentration. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Calibrate Pipettes: Regularly check and calibrate your pipettes. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Tightly Control Experimental Parameters: Maintain consistent cell density, treatment duration, and reagent concentrations. Consider that the observed effect may be biphasic. |
| Unexpected Proliferative or Anti-Apoptotic Effects | 1. Off-Target Effects: Neurosteroids can have effects beyond GABA-A receptor modulation. 2. Interaction with Other Pathways: this compound may influence other signaling pathways that regulate cell survival and proliferation. | 1. Review Literature: Investigate potential off-target effects of this compound. 2. Use Specific Inhibitors: If a specific off-target pathway is suspected, use inhibitors to confirm its involvement. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an endogenous neurosteroid that primarily modulates the activity of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Its effects can be complex, as it has been reported to act as both a negative and a positive allosteric modulator, and in some contexts, as a competitive antagonist of other neurosteroids like allopregnanolone.[1][2] This dual nature means its ultimate effect on neuronal activity can depend on the specific GABA-A receptor subunit composition, the concentration of this compound, and the presence of other modulators.
2. What is a suitable vehicle for dissolving this compound for in vitro studies?
This compound is a hydrophobic molecule and is practically insoluble in water.[3] Common solvents for reconstitution include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). It is crucial to prepare a concentrated stock solution and then dilute it in the cell culture medium to the final working concentration. The final concentration of the vehicle in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments to account for any effects of the solvent itself.
3. What is a recommended starting concentration range for this compound in long-term cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a broad range to consider for initial dose-response experiments is from 100 nM to 10 µM. Some studies have shown effects of neurosteroids in the low nanomolar range, while others have used concentrations up to 100 µM.[4][5][6] It is strongly recommended to perform a preliminary dose-response study to determine the optimal, non-toxic concentration for your specific experimental setup.
4. How stable is this compound in cell culture medium?
5. How can I assess cell viability and cytotoxicity in my long-term this compound exposure study?
Several standard assays can be used to assess cell viability and cytotoxicity:
-
MTT/MTS Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating cytotoxicity.
-
Trypan Blue Exclusion Assay: This is a simple method to count viable cells, as non-viable cells with compromised membranes will take up the dye.
-
Apoptosis Assays: To investigate if cell death is occurring via apoptosis, you can use assays that measure the activity of caspases (e.g., caspase-3/7 activity assay) or detect apoptotic markers like Annexin V.
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound and related neurosteroids used in in vitro studies. Note that the optimal concentration for your specific cell line and experimental conditions should be determined empirically through dose-response experiments.
| Compound | Typical Concentration Range | Cell Type/System | Observed Effect | Reference |
| This compound | 1 µM - 100 µM | Rat Cerebellar Purkinje Cells and Hippocampal Pyramidal Neurons | Positive modulation of GABA-induced current. | [5] |
| This compound | 5, 10, 20 mg/kg (in vivo) | Male Wistar Rats | Attenuated ethanol self-administration. | [7] |
| Allopregnanolone (related neurosteroid) | 100 nM - 500 nM | Rat Hippocampal Neural Progenitor Cells | Increased proliferation. | [4] |
| Allopregnanolone (related neurosteroid) | >10 µM | Rat Hippocampal Neural Progenitor Cells | Repression of proliferation. | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing cell viability after long-term exposure to this compound.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of vehicle as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the appropriate treatment or control medium.
-
-
Long-Term Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or longer).
-
For exposures longer than 48 hours, replace the medium with freshly prepared treatment or control solutions every 48 hours.
-
-
MTT Addition:
-
At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings. Express the results as a percentage of the vehicle control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well cell culture plates
-
Cells of interest and culture reagents
-
This compound and vehicle
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions for reagent preparation)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls as per the kit instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
Long-Term Incubation: Follow step 3 from the MTT assay protocol.
-
Sample Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
-
Absorbance Measurement: Add the stop solution (if applicable) and measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Caspase-3/7 Activity Assay (Apoptosis)
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
96-well, opaque-walled plates (for fluorescence-based assays)
-
Cells of interest and culture reagents
-
This compound and vehicle
-
Commercially available caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic kit)
-
Microplate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them as described in the MTT protocol (steps 1 and 2). Include a positive control for apoptosis (e.g., staurosporine).
-
Long-Term Incubation: Incubate the plate for the desired duration, replenishing the medium as needed (MTT protocol, step 3).
-
Assay Reagent Addition:
-
At the end of the incubation, allow the plate to equilibrate to room temperature.
-
Add the caspase-3/7 reagent (containing a pro-substrate for the active enzyme) to each well according to the manufacturer's instructions.
-
Mix gently by orbital shaking for a brief period.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes to 2 hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: After subtracting the background reading from a no-cell control, express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Visualizations
Caption: Workflow for long-term this compound cell viability studies.
Caption: A logical flow for troubleshooting decreased cell viability.
Caption: Simplified GABA-A receptor signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0001471) [hmdb.ca]
- 4. The Neurosteroid Allopregnanolone Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons | MDPI [mdpi.com]
- 6. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and a novel synthetic neuroactive steroid reduce alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Epipregnanolone and Allopregnanolone on GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two endogenous neurosteroids, epipregnanolone and allopregnanolone, on γ-aminobutyric acid type A (GABAA) receptors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and its stereoisomer this compound (3β-hydroxy-5β-pregnan-20-one) are metabolites of progesterone that exhibit distinct modulatory effects on GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. While both neurosteroids interact with this critical receptor complex, their functional outcomes differ significantly, impacting neuronal excitability in disparate ways. Allopregnanolone is a potent positive allosteric modulator of GABAA receptors, whereas this compound's effects are more complex, ranging from partial agonism to antagonism depending on the context.[1][2] This guide will delve into the quantitative differences in their actions, the experimental methods used to elucidate these effects, and the underlying signaling pathways.
Quantitative Comparison of Effects
The functional consequences of allopregnanolone and this compound on GABAA receptor activity have been quantified primarily through electrophysiological and radioligand binding assays. The following table summarizes key quantitative data from various studies. It is important to note that experimental conditions, such as the specific GABAA receptor subunit composition and the cell type used, can influence the observed potencies.
| Parameter | Allopregnanolone | This compound | GABAA Receptor Subunit Composition / Cell Type | Reference |
| Potentiation of GABA-evoked Current (EC50) | ~12.9 - 92.7 nM | 5.7 µM | Rat Dentate Granule Cells / Rat Cerebellar Purkinje Cells | [3][4] |
| - | 9.3 µM | Rat Hippocampal Pyramidal Neurons | [4] | |
| Enhancement of [3H]flunitrazepam binding (EC50) | 1.18 µM | 0.49 µM (partial agonist) | Chick Optic Lobe | [5] |
| Maximal Enhancement of GABA-evoked Current (Emax) | Potent positive modulator | Partial agonist | General observation | [5] |
| Binding Site | Canonical neurosteroid potentiation site at the α/β subunit interface | Binds to intrasubunit sites on α and β subunits; does not bind to the canonical intersubunit site | Recombinant α1β3 GABAA receptors | [6] |
Signaling Pathways and Mechanisms of Action
Both allopregnanolone and this compound exert their effects by directly interacting with the GABAA receptor, a ligand-gated ion channel. The binding of these neurosteroids modulates the receptor's response to GABA, leading to changes in chloride ion (Cl⁻) influx and, consequently, altering the neuron's membrane potential.
Allopregnanolone acts as a potent positive allosteric modulator.[7] It binds to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhances the receptor's affinity for GABA.[7] This leads to an increase in the frequency and duration of channel opening, resulting in a greater influx of Cl⁻ ions and hyperpolarization of the neuronal membrane. At higher concentrations, allopregnanolone can also directly activate the GABAA receptor in the absence of GABA.[7]
This compound , in contrast, exhibits more complex pharmacology. It has been described as a partial agonist at the neurosteroid binding site.[5] In some studies, it has been shown to potentiate GABA-evoked currents, albeit with lower potency than allopregnanolone.[4] In other contexts, it can act as a negative allosteric modulator or an antagonist, reversing the potentiating effects of other neurosteroids like allopregnanolone.[1] This dual activity may be attributed to its interaction with different binding sites or its ability to stabilize different conformational states of the receptor.
Below are diagrams illustrating the distinct interactions of allopregnanolone and this compound with the GABAA receptor.
Experimental Protocols
The characterization of this compound and allopregnanolone's effects on GABAA receptors relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABAA receptor channels in response to GABA and the modulatory effects of neurosteroids.
Methodology:
-
Cell Preparation: Primary neurons (e.g., hippocampal or cerebellar neurons) are cultured, or a cell line (e.g., HEK293) is transiently transfected with cDNAs encoding the desired GABAA receptor subunits.
-
Recording Setup: A glass micropipette filled with an internal solution (mimicking the intracellular ionic composition) is brought into contact with the cell membrane. A giga-ohm seal is formed between the pipette tip and the membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.
-
Drug Application: A solution containing a sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to the cell to evoke a baseline current. Subsequently, GABA is co-applied with varying concentrations of allopregnanolone or this compound to determine their modulatory effects.
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current by the neurosteroid is measured. Dose-response curves are generated to calculate EC50 (concentration for half-maximal effect) and Emax (maximal effect) values.
Radioligand Binding Assays
These assays are used to determine the binding affinity of neurosteroids to the GABAA receptor and to characterize their interaction with other ligand binding sites.
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the GABAA receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam, which binds to the benzodiazepine site, or [3H]muscimol, which binds to the GABA site) in the presence of varying concentrations of the unlabeled neurosteroid (allopregnanolone or this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to determine the ability of the neurosteroid to enhance or inhibit the binding of the radioligand. For direct binding assays, a radiolabeled neurosteroid would be used. For competition assays, the inhibition of a known radioligand's binding by the unlabeled neurosteroid is measured to determine the inhibitory constant (Ki).
Conclusion
Allopregnanolone and this compound, despite their structural similarity, exhibit markedly different effects on GABAA receptor function. Allopregnanolone is a potent positive allosteric modulator, enhancing GABAergic inhibition, a property that underlies its anesthetic, anxiolytic, and anticonvulsant effects. In contrast, this compound displays a more complex profile, acting as a partial agonist or antagonist, and its physiological role is less well understood. The differential effects of these neurosteroids are dependent on the specific GABAA receptor subunit composition, highlighting the complexity of neurosteroid modulation of neuronal function. The experimental approaches detailed in this guide provide a framework for the continued investigation of these and other neuroactive steroids, which is crucial for the development of novel therapeutics targeting the GABAA receptor for a variety of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing GABAA receptors with inhibitory neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antagonistic Dance: Epipregnanolone's Counterpoint to Allopregnanolone at the GABA-A Receptor
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antagonistic properties of epipregnanolone against its stereoisomer, allopregnanolone, at the γ-aminobutyric acid type A (GABA-A) receptor. By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular interactions, this document serves as a critical resource for advancing research in neurosteroid pharmacology and therapeutic development.
Allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant activities.[1] In contrast, its 3β-hydroxy epimer, this compound, has been shown to counteract these effects, functioning as a negative allosteric modulator or a competitive antagonist at the neurosteroid binding sites on the GABA-A receptor.[2][3] Understanding this antagonistic relationship is pivotal for the development of novel therapeutic agents targeting neurosteroid-sensitive pathways.
Quantitative Comparison of Allopregnanolone and this compound Activity
The following tables summarize key quantitative data from electrophysiological and binding studies, offering a direct comparison of the potency and efficacy of allopregnanolone and the antagonistic effects of its related stereoisomers.
| Compound | Assay Type | Parameter | Value | Cell Type/Receptor Subunit | Reference |
| Allopregnanolone | Electrophysiology | EC50 (Potentiation of IGABA) | 0.29 µM | Rat Cerebellar Purkinje Cells | [4] |
| This compound | Electrophysiology | EC50 (Potentiation of IGABA) | 5.7 µM | Rat Cerebellar Purkinje Cells | [4] |
| This compound | Electrophysiology | EC50 (Potentiation of IGABA) | 9.3 µM | Rat Hippocampal Neurons | [4] |
| Isoallopregnanolone | Chloride Flux Assay | IC50 (Inhibition of 1 µM Allopregnanolone-induced Cl- uptake) | 12.25 µM | Rat Cortical Homogenates | [5] |
Table 1: Potency of Allopregnanolone and this compound on GABA-A Receptor Function. This table highlights the significantly greater potency of allopregnanolone as a positive modulator of GABA-A receptors compared to this compound. It also includes the inhibitory concentration of isoallopregnanolone, a stereoisomer of this compound, against allopregnanolone's effects.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the flow of ions across the cell membrane, providing a direct assessment of GABA-A receptor activity in response to neurosteroid application.
Objective: To determine the effect of this compound on allopregnanolone-potentiated GABA-induced currents.
Methodology:
-
Cell Preparation: Isolated neurons (e.g., rat cerebellar Purkinje cells or hippocampal pyramidal neurons) are prepared and maintained in a culture dish on the stage of an inverted microscope.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an internal solution containing a high concentration of chloride ions (e.g., 140 mM CsCl).
-
Whole-Cell Configuration: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to rupture the membrane patch, establishing a low-resistance electrical connection between the pipette and the cell interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential of -60 mV to -70 mV.
-
Drug Application:
-
A baseline GABA-induced current (IGABA) is established by brief application of a sub-saturating concentration of GABA (e.g., 2 µM) using a fast perfusion system.[4]
-
Allopregnanolone is co-applied with GABA to measure the potentiation of IGABA.
-
This compound is then co-applied with GABA and allopregnanolone to assess its antagonistic effect on the potentiated current.
-
-
Data Acquisition and Analysis: Currents are recorded using an amplifier, filtered, and digitized. The peak amplitude of the GABA-induced current is measured and analyzed to determine the dose-response relationships and calculate EC50 or IC50 values.
Radioligand Binding Assay
This assay is used to investigate the binding of neurosteroids to the GABA-A receptor and to determine if this compound competitively displaces allopregnanolone from its binding site.
Objective: To characterize the binding affinity of this compound and its potential to compete with allopregnanolone for binding to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing GABA-A receptors (e.g., from rat brain tissue or transfected HEK cells) are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine site).
-
Competition Binding:
-
To determine the effect of allopregnanolone on radioligand binding, increasing concentrations of allopregnanolone are added to the incubation mixture.
-
To assess the antagonistic properties of this compound, a fixed concentration of allopregnanolone is incubated with increasing concentrations of this compound.
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate binding curves and calculate binding affinities (Kd) and inhibitory constants (Ki). A detailed protocol for [³H]muscimol binding assays has been previously described.[6]
Chloride Flux Assay
This functional assay measures the influx of chloride ions into synaptoneurosomes, providing an indication of GABA-A receptor channel opening in response to allosteric modulators.
Objective: To determine if this compound can inhibit the allopregnanolone-stimulated GABA-mediated chloride ion flux.
Methodology:
-
Synaptoneurosome Preparation: Synaptoneurosomes are prepared from brain tissue (e.g., rat cerebral cortex) by homogenization and centrifugation.
-
Chloride-36 Uptake: The synaptoneurosomes are incubated with radioactive chloride-36 (³⁶Cl⁻) in the presence of GABA.
-
Modulator Effects:
-
To measure the effect of allopregnanolone, it is added to the incubation mixture.
-
To assess the antagonism by this compound, it is added in the presence of both GABA and allopregnanolone.
-
-
Termination of Uptake: The uptake of ³⁶Cl⁻ is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity retained by the synaptoneurosomes is measured by scintillation counting.
-
Data Analysis: The results are expressed as the amount of chloride uptake, and the inhibitory effect of this compound on allopregnanolone-stimulated uptake is analyzed to determine its IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes involved in validating the antagonistic properties of this compound.
Figure 1. Allopregnanolone positively modulates the GABA-A receptor, enhancing GABA's inhibitory effect. This compound acts as a negative modulator or antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
Epipregnanolone versus pregnanolone: a comparative analysis of their neuroactive properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroactive properties of two endogenous steroids, epipregnanolone and pregnanolone. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for professionals in neuroscience research and drug development.
Introduction
This compound (3β-hydroxy-5β-pregnan-20-one) and pregnanolone (3α-hydroxy-5β-pregnan-20-one) are stereoisomers, differing only in the orientation of the hydroxyl group at the C3 position of the steroid's A-ring. This seemingly minor structural variance leads to profoundly different effects on neuronal excitability, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Pregnanolone is a well-established positive allosteric modulator of the GABA-A receptor, contributing to sedative, anxiolytic, and anticonvulsant effects. In contrast, this compound has a more complex and debated role, having been characterized as a negative allosteric modulator, a partial agonist, and a weak positive modulator under specific conditions. Understanding these differences is crucial for the development of novel therapeutics targeting the GABAergic system.
Biosynthesis of this compound and Pregnanolone
Both this compound and pregnanolone are metabolites of the hormone progesterone. The key enzymes in their synthesis are 5β-reductase and 3α/3β-hydroxysteroid dehydrogenase. The stereochemical outcome of the final reduction step determines whether pregnanolone or this compound is formed.
Biosynthesis of Pregnanolone and this compound from Progesterone.
Comparative Neuroactive Properties at the GABA-A Receptor
The primary molecular target for both this compound and pregnanolone is the GABA-A receptor. Their interaction with this receptor, however, elicits opposing or significantly different functional responses.
Quantitative Comparison of GABA-A Receptor Modulation
The following tables summarize the available quantitative data on the modulatory effects of this compound and pregnanolone (and its more potent 5α-isomer, allopregnanolone) on GABA-A receptor function. It is important to note that experimental conditions such as receptor subunit composition, GABA concentration, and cell type can significantly influence these values.
Table 1: Potentiation of GABA-Induced Chloride Currents (EC50 Values)
| Neurosteroid | EC50 | Cell Type | Receptor Subunits | GABA Concentration | Citation |
| This compound | 5.7 µM | Rat Cerebellar Purkinje Cells | Native | 2 µM | [1] |
| 9.3 µM | Rat Hippocampal Pyramidal Neurons | Native | 2 µM | [1] | |
| Allopregnanolone | 12.9 ± 2.3 nM | Rat Dentate Granule Cells | Native | Not Specified | [2] |
| (Pregnanolone analog) | 0.29 ± 0.06 µM | Rat Cerebellar Purkinje Cells | Native | 2 µM | [1] |
Table 2: Modulation of [3H]Flunitrazepam Binding to GABA-A Receptors
| Neurosteroid | Effect | EC50 | Emax (% of baseline) | Preparation | Citation |
| This compound | Partial Agonist | 0.49 ± 0.15 µM | 12.34 ± 1.03% | Chick Optic Lobe | [3] |
| Allopregnanolone | Full Agonist | 1.18 ± 0.12 µM | 82.18 ± 5.80% | Chick Optic Lobe | [3] |
Mechanism of Action at the GABA-A Receptor
Pregnanolone and its more potent analog, allopregnanolone, are positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a site within the transmembrane domain of the receptor, enhancing the action of GABA by increasing the frequency and duration of chloride channel opening, leading to neuronal hyperpolarization.[4][5]
This compound's mechanism is more complex. While traditionally considered a negative allosteric modulator (NAM) that can counteract the effects of PAMs, recent studies have shown that it can also act as a weak partial agonist or a positive modulator, particularly at higher concentrations.[1][6] It appears to bind to a different or overlapping site within the transmembrane domain compared to pregnanolone, leading to distinct conformational changes in the receptor.
Modulation of GABA-A Receptor by Pregnanolone and this compound.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of neurosteroids.
Objective: To determine the effect of this compound and pregnanolone on GABA-induced chloride currents in cultured neurons.
Methodology:
-
Cell Preparation: Primary cultures of rat hippocampal or cerebellar neurons are prepared and maintained in appropriate culture media. Neurons are plated on glass coverslips coated with a substrate to promote adherence.
-
Recording Setup: Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external recording solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an internal solution. The internal solution is designed to mimic the intracellular ionic environment and contains a high concentration of chloride to allow for the measurement of inward chloride currents.
-
Whole-Cell Configuration: A micropipette is brought into contact with the cell membrane of a neuron, and a high-resistance "gigaohm" seal is formed. Gentle suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of whole-cell currents.
-
Drug Application: GABA and the neurosteroids (this compound or pregnanolone) are dissolved in the external solution and applied to the neuron using a rapid solution exchange system. This allows for the precise and rapid application and removal of drugs.
-
Data Acquisition: GABA-induced currents are recorded in the absence and presence of varying concentrations of the neurosteroids. The holding potential is typically set at -60 mV. The peak amplitude and decay kinetics of the currents are measured and analyzed.
-
Data Analysis: Dose-response curves are generated by plotting the potentiation or inhibition of the GABA-induced current as a function of the neurosteroid concentration. From these curves, the EC50 (for potentiation) or IC50 (for inhibition) values are calculated.[7]
Radioligand Binding Assay
This method is used to determine the affinity of neurosteroids for the GABA-A receptor complex by measuring their ability to displace a radiolabeled ligand that binds to a specific site on the receptor.
Objective: To assess the modulatory effect of this compound and pregnanolone on the binding of [3H]flunitrazepam, a benzodiazepine that binds to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., chick optic lobe or rat cortex) is homogenized in a buffered solution and centrifuged to isolate the cell membranes, which are rich in GABA-A receptors. The membranes are washed multiple times to remove endogenous GABA and other interfering substances.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the unlabeled neurosteroids (this compound or pregnanolone). The incubation is carried out in a temperature-controlled water bath for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Binding: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam) and is subtracted from the total binding to obtain the specific binding. The data are then analyzed to determine the concentration of the neurosteroid that produces a 50% enhancement or inhibition of [3H]flunitrazepam binding (EC50 or IC50).[3][8]
Comparative Experimental Workflows.
Conclusion
The neuroactive steroids this compound and pregnanolone, despite their structural similarity, exhibit distinct and often opposing effects on the GABA-A receptor. Pregnanolone and its more potent analog allopregnanolone are established positive allosteric modulators, enhancing GABAergic inhibition. This action underlies their sedative, anxiolytic, and anticonvulsant properties.
This compound's role is more multifaceted. While it can act as a negative allosteric modulator, antagonizing the effects of positive modulators, emerging evidence demonstrates a capacity for weak positive modulation under certain conditions. This dual functionality suggests a more complex regulatory role in the central nervous system than previously understood.
The differences in their potencies and mechanisms of action highlight the critical importance of the stereochemistry of the C3 hydroxyl group in determining the neuroactive profile of pregnane steroids. Further research directly comparing these two molecules under a range of experimental conditions is warranted to fully elucidate their physiological roles and to guide the development of novel, highly specific modulators of the GABA-A receptor for therapeutic applications.
References
- 1. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Determinants of Neurosteroid Binding in the GABA(A) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Epipregnanolone and Synthetic Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous neurosteroid Epipregnanolone and leading synthetic neurosteroids—Brexanolone, Ganaxolone, and Zuranolone. We will delve into their mechanisms of action, receptor interactions, and preclinical and clinical data, presenting a clear, data-driven analysis to inform research and development in neurotherapeutics.
Introduction: The Landscape of Neurosteroid Modulation of GABA-A Receptors
Neurosteroids are potent modulators of neuronal excitability, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] This modulation can either enhance or reduce the receptor's response to GABA, leading to profound effects on mood, anxiety, and seizure activity.
Endogenous neurosteroids, such as allopregnanolone and its epimer this compound, play a crucial role in maintaining neurological homeostasis. However, their therapeutic potential is often limited by poor pharmacokinetic properties. This has spurred the development of synthetic neurosteroids with improved drug-like characteristics. This guide focuses on a head-to-head comparison of the endogenous neurosteroid This compound against three prominent synthetic neurosteroids:
-
Brexanolone (Allopregnanolone): An intravenous formulation of the endogenous neurosteroid allopregnanolone, a positive allosteric modulator of the GABA-A receptor.[3][4]
-
Ganaxolone: A synthetic analog of allopregnanolone, also a positive allosteric modulator of the GABA-A receptor, with improved oral bioavailability.[5]
-
Zuranolone: A next-generation synthetic neurosteroid and positive allosteric modulator of the GABA-A receptor, designed for oral administration.[6][7]
The fundamental difference lies in their modulatory effects: while the synthetic neurosteroids in this comparison are all positive allosteric modulators (PAMs), enhancing GABA-A receptor activity, this compound is primarily considered a negative allosteric modulator (NAM), counteracting the effects of PAMs.[6] However, recent evidence suggests a more complex role for this compound, with some studies reporting positive modulatory effects under certain conditions.[8][9]
Mechanism of Action: A Tale of Two Modulations
The primary target for both this compound and the synthetic neurosteroids is the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to this receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Neurosteroids bind to allosteric sites on the receptor, distinct from the GABA binding site, to modulate its function.
Synthetic Neurosteroids: Positive Allosteric Modulation
Brexanolone, Ganaxolone, and Zuranolone are all positive allosteric modulators (PAMs) of the GABA-A receptor.[3][5][6] They enhance the effect of GABA by increasing the frequency and/or duration of chloride channel opening. This leads to a greater influx of chloride ions and a more pronounced inhibitory effect. They are known to act on both synaptic receptors, which mediate rapid, phasic inhibition, and extrasynaptic receptors, which are responsible for sustained, tonic inhibition.[1][10][11]
This compound: A More Complex Modulator
This compound is the 3β-isomer of pregnanolone and is traditionally classified as a negative allosteric modulator (NAM) of the GABA-A receptor.[6] It is thought to act as a competitive antagonist at the neurosteroid binding site, counteracting the potentiating effects of PAMs like allopregnanolone.[2]
However, the story of this compound's mechanism is not so straightforward. Some studies have reported that it can act as a partial agonist at the neurosteroid site, exhibiting weak positive modulatory effects on its own.[12] More recent research has even demonstrated that this compound can act as a positive modulator of GABA-induced currents in certain neuronal populations, albeit with lower potency than allopregnanolone.[8][9] This suggests that the modulatory effect of this compound may be dependent on the specific GABA-A receptor subunit composition and the neuronal context.
Quantitative Comparison of Receptor Modulation
The following tables summarize the available quantitative data on the interaction of this compound and the selected synthetic neurosteroids with the GABA-A receptor. Data is primarily presented as EC50 values for potentiation of GABA-induced currents or IC50 values for inhibition of radioligand binding.
Table 1: In Vitro Potency at GABA-A Receptors (EC50/IC50)
| Compound | Receptor Subtype | Assay Type | Value | Reference(s) |
| This compound | Avian Optic Lobe | [3H]flunitrazepam binding | EC50: 0.49 µM (partial agonist) | [12] |
| Rat Cerebellar Purkinje Cells | Patch Clamp | EC50: 5.7 µM (positive modulator) | [8][9] | |
| Rat Hippocampal Neurons | Patch Clamp | EC50: 9.3 µM (positive modulator) | [8][9] | |
| Brexanolone (Allopregnanolone) | Rat Dentate Granule Cells (Control) | Patch Clamp | EC50: 12.9 nM | |
| Ganaxolone | α1β1γ2L | Xenopus Oocytes | EC50: 213 nM | [10][11] |
| α2β1γ2L | Xenopus Oocytes | EC50: 94 nM | [10][11] | |
| α3β1γ2L | Xenopus Oocytes | EC50: 122 nM | [10][11] | |
| GABA-A Receptor | [35S]TBPS binding | IC50: 80 nM | ||
| Zuranolone | α1β2γ2 (synaptic) | Patch Clamp | EC50: 375-430 nM | [1][13] |
| α4β3δ (extrasynaptic) | Patch Clamp | EC50: 118-299 nM | [1][13] | |
| GABA-A Receptor | [35S]TBPS binding | IC50: 7 nM | [1] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Allopregnanolone | Ganaxolone | Zuranolone | Reference(s) |
| Route of Administration | Intravenous | Oral, Intramuscular | Oral | [4][6][7] |
| Oral Bioavailability | Low | Moderate (improved over allopregnanolone) | Moderately High (62% in mice) | [7][13] |
| Elimination Half-life | 9 hours (Brexanolone) | Longer than Allopregnanolone | ~19-22 hours (in humans) | [4] |
| Metabolism | Extra-hepatic, non-CYP pathways | Primarily CYP3A4 | - | [4] |
Experimental Protocols
This section outlines the general methodologies used in the studies cited in this guide.
Electrophysiological Recordings (Whole-Cell Patch Clamp)
This technique is used to measure the ion flow through GABA-A receptor channels in individual neurons.
Objective: To determine the effect of neurosteroids on GABA-induced chloride currents.
General Procedure:
-
Cell Preparation: Neurons are acutely dissociated from specific brain regions (e.g., hippocampus, cerebellum) or cell lines expressing specific GABA-A receptor subtypes are used.[14][15]
-
Recording Setup: A glass micropipette filled with a conductive solution is sealed onto the surface of a neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).[14][15]
-
Drug Application: A solution containing a specific concentration of GABA is applied to the cell to evoke a baseline chloride current. Subsequently, GABA is co-applied with the neurosteroid of interest (this compound, Ganaxolone, etc.) to measure the modulatory effect.[14][15]
-
Data Analysis: The amplitude, kinetics (activation, deactivation, and desensitization), and potentiation or inhibition of the GABA-induced current by the neurosteroid are measured and analyzed. EC50 or IC50 values are calculated from concentration-response curves.[14][15]
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (e.g., Ki or IC50) of neurosteroids to the GABA-A receptor.
General Procedure:
-
Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate cell membranes containing the GABA-A receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for the GABA site, or [35S]TBPS for the channel site) and varying concentrations of the unlabeled neurosteroid.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the neurosteroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the binding affinity.
Behavioral Assays
Animal models are used to assess the in vivo effects of neurosteroids on behaviors relevant to anxiety and depression.
Objective: To assess anxiety-like behavior in rodents.
General Procedure:
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds increase the time spent in and entries into the open arms.
Objective: To assess depressive-like behavior in rodents.
General Procedure:
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: The animal is placed in the water for a set period (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating) is recorded.
-
Interpretation: Antidepressant compounds decrease the duration of immobility.
Head-to-Head Summary and Future Directions
The comparison between this compound and the synthetic neurosteroids Brexanolone, Ganaxolone, and Zuranolone highlights a fundamental divergence in their primary mechanism of action at the GABA-A receptor.
-
Synthetic Neurosteroids (PAMs): These compounds consistently demonstrate potent positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission. Their development has focused on improving pharmacokinetic properties for clinical use in conditions like postpartum depression and epilepsy.
-
This compound (Complex Modulator): The role of this compound is less clear-cut. While traditionally viewed as a negative allosteric modulator that antagonizes the effects of PAMs, emerging evidence suggests it can also act as a partial agonist or even a positive modulator in a context-dependent manner. This dual functionality warrants further investigation to understand its physiological and potential therapeutic roles.
Key Differences:
| Feature | This compound | Synthetic Neurosteroids (Brexanolone, Ganaxolone, Zuranolone) |
| Primary Mechanism | Negative Allosteric Modulator / Partial Agonist / Positive Modulator (conflicting reports) | Positive Allosteric Modulators |
| Effect on GABA-A Receptor | Antagonizes PAMs, or weakly/context-dependently potentiates GABA | Potentiates GABA-induced chloride influx |
| Therapeutic Focus | Investigational | Approved/in development for postpartum depression, epilepsy, major depressive disorder |
| Potency (as PAM) | Generally lower than synthetic PAMs (when potentiation is observed) | High (nanomolar range) |
Future research should focus on:
-
Clarifying the precise mechanism of action of this compound: Further studies are needed to resolve the conflicting reports on its modulatory effects and to determine the factors (e.g., receptor subunit composition, neuronal type) that govern its activity.
-
Direct comparative studies: Head-to-head preclinical and clinical studies directly comparing the efficacy and safety of this compound with synthetic neurosteroids are lacking and would be highly valuable.
-
Exploring the therapeutic potential of NAMs and partial agonists: The unique modulatory profile of this compound may offer therapeutic opportunities in conditions where a dampening of excessive GABAergic potentiation is desired.
References
- 1. Neurosteroid interactions with synaptic and extrasynaptic GABA(A) receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Brexanolone and related neurosteroid GABA(A) positive allosteric modulators for postnatal depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ganaxolone: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Zuranolone – synthetic neurosteroid in treatment of mental disorders: narrative review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neurosteroid modulation of synaptic and extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurosteroid Effects on GABAergic Synaptic Plasticity in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Epipregnanolone and its Stereoisomers on Neuronal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuronal effects of the endogenous neurosteroid epipregnanolone and its key stereoisomers, including allopregnanolone and isopregnanolone. By presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document aims to serve as a valuable resource for understanding the nuanced roles these compounds play in modulating the central nervous system.
Introduction: The Neurosteroid Family
This compound (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid that, along with its stereoisomers, plays a crucial role in modulating neuronal activity.[1][2] These molecules are metabolites of progesterone and primarily exert their effects through interactions with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[3][4] The stereochemistry of these compounds, particularly the orientation of the hydroxyl group at the C-3 position and the A/B ring junction, dictates their distinct pharmacological profiles, ranging from potent positive allosteric modulation to antagonism.[1][5] Understanding these differential effects is critical for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[6][7]
Biosynthesis of this compound and Key Stereoisomers
This compound and its isomers are synthesized from progesterone through a series of enzymatic steps involving 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases.[2][6][8] The specific enzymes present in different brain regions contribute to the local neurosteroid environment.
Comparative Data on Neuronal Function
The following tables summarize the quantitative effects of this compound and its primary stereoisomers on GABA-A receptor function and neuronal activity.
Table 1: Potentiation of GABA-A Receptor Current (IGABA)
| Compound | Neuron Type | Concentration | Effect (% of Control) | EC50 | Citation(s) |
|---|---|---|---|---|---|
| This compound | Rat Purkinje Cells | 5 µM | 122 ± 15% | 5.7 µM | [1] |
| Rat Hippocampal Neurons | 5 µM | 156 ± 11% | 9.3 µM | [1] | |
| Cultured Hippocampal Neurons | 1 µM | 145% | - | [1] | |
| Allopregnanolone | Rat Purkinje Cells | 5 µM | 535 ± 47% | - | [1] |
| Isopregnanolone | Rat Purkinje Cells | 0.1-50 µM | No effect | - | [1] |
| | Rat Purkinje Cells | 100 µM | 84 ± 4% (Inhibition) | - |[1] |
Table 2: Modulation of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
| Compound | Neuron Type | Concentration | Effect | Citation(s) |
|---|---|---|---|---|
| This compound | Rat Hypothalamic Neurons | 3 µM | Marked prolongation of sIPSC decay | [1] |
| Allopregnanolone | Rat Hypothalamic Neurons | 100 nM | Marked prolongation of sIPSC decay | [1] |
| This compound + Allopregnanolone | Rat Hypothalamic Neurons | 3 µM + 100 nM | 20-25% reduction of decay prolongation |[1] |
Table 3: Behavioral and Antagonistic Effects
| Compound | Model | Effect | Citation(s) |
|---|---|---|---|
| This compound | Rat Alcohol Self-Administration | Decreases alcohol intake at 10 & 20 mg/kg | [9][10] |
| This compound | Interaction with Allopregnanolone | Reduces the effect of high (>3 µM) ALLO concentrations | [1] |
| Isopregnanolone | Interaction with Allopregnanolone | Antagonizes the potentiating effect of ALLO |[1][6] |
Differential Mechanisms at the GABA-A Receptor
The contrasting effects of this compound and its stereoisomers arise from their distinct interactions with binding sites on the GABA-A receptor complex. Allopregnanolone, a potent positive modulator, binds to a canonical inter-subunit site that promotes receptor activation.[1] In contrast, this compound does not appear to bind this site but, along with allopregnanolone, interacts with intra-subunit sites that can promote receptor desensitization, contributing to its mixed agonist/antagonist profile.[1]
Experimental Protocols
The data presented in this guide were primarily generated using patch-clamp electrophysiology and behavioral assays.
A. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion currents across the membrane of a single neuron, providing precise data on the effects of neurosteroids on GABA-A receptor function.
-
Protocol Outline:
-
Neuron Preparation: Acute brain slices (e.g., from rat cerebellum or hippocampus) are prepared. Individual neurons (e.g., Purkinje or pyramidal cells) are identified under a microscope.[1]
-
Pipette & Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic environment. The external solution contains neurotransmitters and the neurosteroid being tested.
-
Seal Formation: The micropipette is pressed against the cell membrane, and suction is applied to form a high-resistance "gigaseal," electrically isolating the patched membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing direct electrical access to the cell's interior.
-
Current Recording: The neuron is voltage-clamped at a specific potential (e.g., -60 mV). GABA is applied to the cell to evoke an inward chloride current (IGABA). The test neurosteroid is then co-applied with GABA to measure its modulatory effect on the current's amplitude and kinetics.[1] Spontaneous inhibitory postsynaptic currents (sIPSCs) can also be recorded to assess effects on synaptic transmission.[1]
-
Data Analysis: The peak amplitude, rise time, and decay time of the currents are measured and compared between control and drug application conditions. Dose-response curves are generated to calculate EC50 values.[1]
-
B. Operant Alcohol Self-Administration Assay
This behavioral model assesses the reinforcing effects of alcohol and how they are modulated by drug administration.
-
Protocol Outline:
-
Training: Rats are trained to press a lever to receive a small amount of an ethanol solution. This is typically done in operant conditioning chambers.
-
Baseline Establishment: Once trained, rats establish a stable baseline of daily ethanol self-administration.
-
Drug Administration: Prior to a test session, animals are administered either the test compound (e.g., this compound at 10 or 20 mg/kg), its vehicle, or a comparator drug.[9][10]
-
Test Session: The number of lever presses and the total volume of ethanol consumed are recorded during the session.
-
Data Analysis: The ethanol intake following drug administration is compared to the baseline and vehicle control sessions to determine if the compound reduces the reinforcing effects of alcohol.[9]
-
Conclusion and Future Directions
This compound and its stereoisomers exhibit distinct and complex effects on neuronal function. While allopregnanolone is a potent and consistent positive allosteric modulator of the GABA-A receptor, this compound displays a more nuanced profile, acting as a positive modulator at some concentrations and a negative modulator in the presence of other neurosteroids like allopregnanolone.[1] Isopregnanolone, in contrast, acts primarily as an antagonist.[1][6]
These differential activities, stemming from specific interactions with GABA-A receptor subunits, highlight the potential for developing highly targeted therapeutics. The ability of this compound to reduce alcohol self-administration suggests its potential in addiction medicine.[9] Further research into the subunit selectivity and downstream signaling pathways of these compounds will be essential for harnessing their therapeutic potential for a wide array of neurological and psychiatric conditions.
References
- 1. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopregnanolone: An overview on its synthesis and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound and a novel synthetic neuroactive steroid reduce alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Validating the Specificity of Epipregnanolone's Interaction with the GABAA Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epipregnanolone's interaction with the γ-aminobutyric acid type A (GABAA) receptor, contrasting its performance and binding characteristics with its more extensively studied stereoisomer, Allopregnanolone. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying molecular and experimental pathways to elucidate the specificity of this interaction.
Comparative Analysis: this compound vs. Allopregnanolone
This compound (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid whose effects on the GABAA receptor are complex and, at times, seemingly contradictory in the literature.[1] Its specificity is best understood by comparing it to its 3α-hydroxy diastereoisomer, Allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a well-characterized potent positive allosteric modulator (PAM) of the GABAA receptor.[1][2] The key difference in their structure—the orientation of the hydroxyl group at the C3 position—dramatically alters their biological activity and binding mechanisms at the receptor.[1][3]
While Allopregnanolone consistently acts as a PAM, enhancing GABA-induced chloride currents at nanomolar concentrations, this compound exhibits a more nuanced profile.[1][4] It has been described as a positive modulator, a partial agonist, and a negative allosteric modulator (NAM), depending on the experimental context.[1][3][4][5] Some studies show it can potentiate GABA-induced currents, though it is significantly less potent than Allopregnanolone.[1][6] Other research indicates it can act as a competitive antagonist at neurosteroid binding sites or promote receptor desensitization.[3][7][8]
Data Presentation: Quantitative Comparison of Modulator Effects
The following table summarizes quantitative data from electrophysiological and binding studies, highlighting the differences in efficacy and potency between this compound and its comparators.
| Compound | Assay Type | Preparation | Key Parameter | Value | Reference |
| This compound | Patch-Clamp | Rat Purkinje Cells | EC50 (Potentiation of IGABA) | 5.7 µM | [1][6] |
| Patch-Clamp | Rat Hippocampal Neurons | EC50 (Potentiation of IGABA) | 9.3 µM | [1][6] | |
| [3H]flunitrazepam Binding | Chick Optic Lobe | EC50 | 0.49 ± 0.15 µM | [5] | |
| [3H]flunitrazepam Binding | Chick Optic Lobe | Emax (% Enhancement) | 12.34 ± 1.03% | [5] | |
| Allopregnanolone | Patch-Clamp | Rat Purkinje & Hippocampal Neurons | Potency vs. This compound | At least 4x more potent | [1][6] |
| [3H]flunitrazepam Binding | Chick Optic Lobe | EC50 | 1.18 ± 0.12 µM | [5] | |
| [3H]flunitrazepam Binding | Chick Optic Lobe | Emax (% Enhancement) | 82.18 ± 5.80% | [5] | |
| Isopregnanolone | Patch-Clamp | Rat Purkinje Cells | Antagonism of this compound | Reduces potentiation by 2-2.3x | [1][6] |
IGABA: GABA-induced chloride current
Mechanism of Action: Distinct Binding Sites and Functional Outcomes
The divergent effects of this compound and Allopregnanolone stem from their interaction with different binding sites on the GABAA receptor.[2][3]
-
Allopregnanolone (PAM) : As a 3α-OH neurosteroid, it binds to a "canonical" potentiating site at the interface between β and α subunits within the transmembrane domain.[3][9] This binding stabilizes the receptor's open state, enhancing the effect of GABA.[4][9]
-
This compound (NAM/Partial Agonist) : As a 3β-OH neurosteroid, it does not bind to the canonical potentiating site.[2][3] Instead, it has been shown to bind to intrasubunit sites within both the α and β subunits.[3] This interaction does not strongly potentiate the receptor but can promote a desensitized state, leading to an inhibitory effect on GABAA receptor currents.[3][4] The observation that this compound can also cause a modest potentiation of GABA currents suggests a dual or partial agonist effect, potentially by stabilizing a desensitized state that still has a higher affinity for GABA.[1][3]
Caption: GABAA Receptor Signaling and Neurosteroid Modulation.
Experimental Protocols
Validating the specific interaction of a compound like this compound with the GABAA receptor requires robust in vitro techniques. The two primary methods are radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound for a specific receptor site by measuring its ability to compete with and displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for neurosteroid modulatory sites on the GABAA receptor.
Materials:
-
Tissue Preparation: Crude synaptic membranes from rat brain tissue.[10][11]
-
Buffers: Homogenization Buffer (0.32 M sucrose, pH 7.4), Binding Buffer (50 mM Tris-HCl, pH 7.4).[10]
-
Radioligand: [3H]flunitrazepam (to label the benzodiazepine site, which is allosterically modulated by neurosteroids) or [3H]muscimol (to label the GABA binding site).[5][10]
-
Non-specific Binding (NSB) Competitor: Diazepam (10 µM) for [3H]flunitrazepam or GABA (10 mM) for [3H]muscimol.[10][11]
-
Test Compound: this compound, prepared in a series of dilutions.
-
Equipment: Homogenizer, centrifuges, 96-well plates, glass fiber filters, vacuum filtration manifold, liquid scintillation counter.[11]
Methodology:
-
Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Perform a series of centrifugations to isolate the crude synaptic membrane fraction. The final pellet is resuspended in binding buffer.[10]
-
Assay Setup: In a 96-well plate, set up triplicate reactions for each condition:
-
Total Binding: Membrane preparation + Radioligand.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of unlabeled competitor.
-
Competition Binding: Membrane preparation + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at 4°C for a specified time (e.g., 45-60 minutes) to reach binding equilibrium.[10]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold binding buffer.[11]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.[10][11]
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to calculate the IC50 value, which can then be converted to the inhibition constant (Ki).
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This technique directly measures the ion flow through GABAA receptor channels in a single neuron, providing a functional readout of modulation.
Objective: To measure the effect of this compound on the amplitude and kinetics of GABA-induced chloride currents (IGABA).
Materials:
-
Cell Preparation: Acutely isolated neurons (e.g., rat cerebellar Purkinje cells or hippocampal pyramidal neurons) or a cell line expressing specific GABAA receptor subunits.[1][12]
-
Solutions:
-
Agonist & Modulator: GABA solution, this compound solution.
-
Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system for rapid solution exchange.[12]
Methodology:
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-8 MΩ when filled with internal solution.[15]
-
Seal Formation: Under microscopic guidance, carefully guide the micropipette to the surface of a neuron and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[15]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -70 mV or -80 mV.[13][14]
-
GABA Application: Using a rapid perfusion system, apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) for a short duration (1-3 seconds) to elicit a baseline inward chloride current (IGABA).[1][16]
-
Modulator Co-application: After a washout period, co-apply the same concentration of GABA along with a specific concentration of this compound.
-
Recording & Measurement: Record the peak amplitude and decay kinetics of IGABA in the absence (control) and presence of this compound. Repeat for a range of this compound concentrations to generate a dose-response curve.[1]
-
Data Analysis:
-
Calculate the percentage potentiation or inhibition of the peak current amplitude compared to the control GABA response.
-
Plot the percent modulation against the log concentration of this compound and fit the data with a sigmoidal dose-response equation to determine the EC50 and maximal effect.
-
References
- 1. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 3. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. pnas.org [pnas.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epipregnanolone and Pregnenolone Sulfate on Ethanol Tolerance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurosteroids epipregnanolone and pregnenolone sulfate and their distinct effects on the development of tolerance to ethanol. The following sections detail their opposing actions on motor coordination and body temperature, outline the experimental protocols used to derive these findings, and illustrate the signaling pathways through which these compounds exert their effects.
Executive Summary
This compound and pregnenolone sulfate, two endogenously produced neurosteroids, exhibit contrasting modulatory effects on the development of tolerance to ethanol. Experimental evidence primarily from rodent models demonstrates that:
-
This compound consistently blocks the development of both rapid and chronic tolerance to the motor-incoordinating and hypothermic effects of ethanol. This is largely attributed to its role as a negative allosteric modulator of the GABA-A receptor.
-
Pregnenolone sulfate , conversely, enhances the development of tolerance to ethanol's effects. This action is primarily mediated through its positive allosteric modulation of the NMDA receptor.
These findings highlight the intricate role of neurosteroids in the neurobiological adaptations that occur with repeated ethanol exposure and suggest potential therapeutic avenues for modulating ethanol tolerance and dependence.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key studies investigating the effects of this compound and pregnenolone sulfate on ethanol-induced motor impairment and hypothermia.
Table 1: Effect on Ethanol-Induced Motor Incoordination (Rota-rod Test)
| Treatment Group | Animal Model | Ethanol Dose | Neurosteroid Dose | Key Finding on Ethanol Tolerance | Quantitative Data (Mean ± SEM) | Citation |
| This compound | Male Swiss mice | 2.5 g/kg i.p. | 0.15 mg/kg i.p. | Blocked development of chronic tolerance | Day 5, Latency to fall (s): Ethanol + this compound group showed significantly longer fall latencies compared to the ethanol-only group, indicating a lack of tolerance. (Specific numerical data not available in the abstract) | [1] |
| Pregnenolone Sulfate | Male Swiss mice | 2.5 g/kg i.p. | 0.08 mg/kg i.p. | Enhanced development of chronic tolerance | From Day 2 to Day 5, the Ethanol + Pregnenolone Sulfate group showed a significantly faster return to baseline motor coordination compared to the ethanol-only group, indicating accelerated tolerance. (Specific numerical data not available in the abstract) | [1] |
| This compound | Male Swiss mice | 2.0 g/kg i.p. | 0.10-0.30 mg/kg | Blocked development of rapid tolerance | Pretreatment with this compound significantly prevented the decrease in motor impairment seen on the second day of ethanol administration. (Specific numerical data not available in the abstract) | [2][3] |
| Pregnenolone Sulfate | Male Swiss mice | 1.9 g/kg i.p. | 0.08 mg/kg | Did not have its stimulatory action on tolerance affected by this compound | Pregnenolone sulfate facilitated the development of rapid tolerance, and this effect was not counteracted by this compound co-administration. (Specific numerical data not available in the abstract) | [2] |
Table 2: Effect on Ethanol-Induced Hypothermia
| Treatment Group | Animal Model | Ethanol Dose | Neurosteroid Dose | Key Finding on Ethanol Tolerance | Quantitative Data (Mean Change in Body Temperature ± SEM) | Citation |
| This compound | Male Swiss mice | 2.25 g/kg i.p. | 0.30 mg/kg | Prevented the stimulatory action of pregnenolone sulfate on tolerance | This compound blocked the development of tolerance to ethanol-induced hypothermia that was facilitated by pregnenolone sulfate. (Specific numerical data not available in the abstract) | [2][3] |
| Pregnenolone Sulfate | Male Swiss mice | 2.25 g/kg i.p. | Not specified | Facilitated development of rapid tolerance | Pregnenolone sulfate administration led to a quicker return to normal body temperature on the second day of ethanol exposure, indicating tolerance. (Specific numerical data not available in the abstract) | [3] |
Experimental Protocols
The data presented above were primarily derived from studies employing the following key experimental methodologies:
Rota-rod Test for Motor Coordination
This test is widely used to assess motor coordination, balance, and motor learning in rodents.
-
Apparatus: A rotating rod, typically with a textured surface for grip, divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Training (Optional but recommended): Animals may be trained on the rota-rod at a low, constant speed for a set duration on days preceding the experiment to establish a baseline performance.
-
Testing:
-
Animals are pre-treated with the vehicle, this compound, or pregnenolone sulfate via intraperitoneal (i.p.) injection.
-
After a specified time (e.g., 30 minutes), ethanol or saline is administered.
-
At set time points post-ethanol injection (e.g., 30, 60, and 90 minutes), the animals are placed on the rotating rod.
-
The rod's rotation begins, often with a gradual acceleration (e.g., from 4 to 40 rpm over 300 seconds).
-
The latency (time) for each animal to fall from the rod is recorded. A fall is registered when the animal breaks an infrared beam at the base of the apparatus.
-
-
Tolerance Assessment: This procedure is repeated over several consecutive days (for chronic tolerance) or on two consecutive days (for rapid tolerance). A decrease in the latency to fall on subsequent days despite the same dose of ethanol indicates the development of tolerance.[4][5][6]
-
Measurement of Ethanol-Induced Hypothermia
This procedure measures the change in an animal's core body temperature in response to ethanol administration.
-
Apparatus: A digital thermometer with a rectal probe suitable for use in mice.
-
Procedure:
-
Acclimation: Animals are brought to the testing room and allowed to acclimate.
-
Baseline Temperature: The animal's baseline core body temperature is measured by inserting a lubricated rectal probe to a consistent depth.
-
Drug Administration: Animals are pre-treated with the vehicle, this compound, or pregnenolone sulfate, followed by ethanol or saline administration.
-
Post-Injection Measurements: Rectal temperature is measured at regular intervals after the ethanol injection (e.g., every 30 minutes for a total of 120 minutes).
-
Tolerance Assessment: The entire procedure is repeated on a subsequent day. The development of tolerance is indicated by a smaller decrease in body temperature on the second day compared to the first day, following the same dose of ethanol.[7][8]
-
Signaling Pathways and Mechanisms of Action
The opposing effects of this compound and pregnenolone sulfate on ethanol tolerance are rooted in their distinct interactions with key neurotransmitter receptor systems in the brain.
This compound: Modulation of the GABA-A Receptor
This compound is known to be a negative allosteric modulator of the GABA-A receptor.[1] Ethanol is a positive modulator of GABA-A receptors, and repeated exposure can lead to adaptive changes in this system, contributing to tolerance. By acting as a negative modulator, this compound may counteract the neuroadaptive changes induced by chronic ethanol exposure at the GABA-A receptor, thereby preventing the development of tolerance.
Pregnenolone Sulfate: Modulation of the NMDA Receptor
Pregnenolone sulfate is a positive allosteric modulator of the NMDA receptor.[1] The development of ethanol tolerance is associated with an upregulation of NMDA receptor function. By further enhancing NMDA receptor activity, pregnenolone sulfate may accelerate these neuroadaptive changes, thus promoting the development of tolerance. Pregnenolone sulfate has been shown to potentiate NMDA-induced currents of receptors containing NR1/NR2A and NR1/NR2B subunits, while inhibiting receptors with NR1/NR2C and NR1/NR2D subunits.[9][10]
Experimental Workflow
The general workflow for a comparative study on the effects of these neurosteroids on ethanol tolerance is as follows:
Conclusion
The contrasting effects of this compound and pregnenolone sulfate on ethanol tolerance underscore the complex interplay between neurosteroids and the neurobiological adaptations to alcohol. This compound's ability to block tolerance development suggests that targeting the GABA-A receptor with negative allosteric modulators could be a viable strategy to prevent or reverse ethanol tolerance. Conversely, the enhancement of tolerance by pregnenolone sulfate highlights the critical role of the NMDA receptor system in the development of alcohol dependence. Further research into the specific receptor subunits and downstream signaling pathways involved will be crucial for the development of novel therapeutics for alcohol use disorder.
References
- 1. Neurosteroid Influences on Sensitivity to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. mmpc.org [mmpc.org]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. Chronic voluntary alcohol consumption results in tolerance to sedative/hypnotic and hypothermic effects of alcohol in hybrid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Thermoregulation in Mice under the Influence of Ethanol" by Candace Sharon O'Connor [pdxscholar.library.pdx.edu]
- 9. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Pregnanolone Isomers: A Comparative Guide for Researchers
A detailed analysis of epipregnanolone and its 3α-hydroxy counterparts reveals significant differences in their modulation of the GABA-A receptor, with 3α-hydroxy isomers like allopregnanolone demonstrating substantially higher potency as positive allosteric modulators. This guide provides a comprehensive comparison of their effects, supported by quantitative data and detailed experimental methodologies, to inform future research and drug development in neuroscience.
This compound, a 3β-hydroxy isomer of pregnanolone, and its 3α-hydroxy isomers, most notably allopregnanolone, are endogenous neurosteroids that play crucial roles in modulating neuronal excitability through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. While structurally similar, their stereochemistry at the 3-position of the A-ring results in markedly different, often opposing, effects on receptor function. This guide synthesizes experimental data to provide a clear comparison of their relative potencies and mechanisms of action.
Quantitative Comparison of Potency
The primary mechanism of action for these neurosteroids is the allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, while negative allosteric modulators (NAMs) have the opposite effect.
Experimental evidence consistently demonstrates that 3α-hydroxy isomers, such as allopregnanolone, are potent PAMs of the GABA-A receptor. In contrast, this compound's effects are more complex, with studies describing it as a weak partial agonist or a negative allosteric modulator, often antagonizing the effects of potent PAMs.[1][2] The following table summarizes key quantitative data from electrophysiological studies.
| Compound | Isomer | Effect on GABA-A Receptor | Potency (EC50) | Cell Type | Reference |
| Allopregnanolone | 3α-hydroxy | Positive Allosteric Modulator | ~0.29 µM | Rat Purkinje Cells | [3] |
| 12.9 ± 2.3 nM | Rat Dentate Gyrus Granule Cells (Control) | [4][5] | |||
| This compound | 3β-hydroxy | Weak Partial Agonist / Negative Allosteric Modulator | 5.7 µM | Rat Purkinje Cells | [3] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
As the data indicates, allopregnanolone is significantly more potent than this compound in potentiating GABA-A receptor function, with its effective concentrations being in the nanomolar to low micromolar range, whereas this compound's effects are observed at higher micromolar concentrations.[3][4][5]
Signaling Pathway and Mechanism of Action
The differential effects of these isomers can be attributed to their distinct interactions with specific binding sites on the GABA-A receptor. The receptor is a pentameric protein complex forming a chloride channel. While GABA binds at the interface of α and β subunits, neurosteroids have their own distinct binding pockets within the transmembrane domains of the receptor subunits.
Allopregnanolone, a potent PAM, is understood to bind to a site that enhances the gating of the channel, increasing the probability of the channel opening in the presence of GABA.[6] Conversely, this compound is thought to bind to a different or overlapping site that can lead to a less efficacious conformational change or even antagonize the binding of PAMs.[7]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from electrophysiological and radioligand binding assays. Below are detailed methodologies for these key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of neurosteroids.
Objective: To determine the effect of this compound and its 3α-hydroxy isomers on GABA-evoked currents.
Methodology:
-
Cell Preparation: Acutely dissociated neurons (e.g., cerebellar Purkinje cells or hippocampal dentate gyrus granule cells) are prepared from rodent brain slices.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell membrane is held at a constant potential (e.g., -60 mV) to measure chloride currents.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Drug Application: GABA and neurosteroids are applied to the cell using a rapid solution exchange system.
-
Experimental Procedure:
-
A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., 1-10 µM).
-
The neurosteroid of interest is co-applied with GABA at various concentrations.
-
The potentiation or inhibition of the GABA-evoked current is measured as the percentage change from the baseline.
-
Dose-response curves are generated to calculate the EC50 or IC50 values.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of the neurosteroids to the GABA-A receptor complex.
Objective: To measure the affinity (Ki) of this compound and its 3α-hydroxy isomers for the neurosteroid binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from whole rat brains or specific brain regions by homogenization and differential centrifugation.
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4).
-
Radioligand: A radiolabeled ligand that binds to a site allosterically coupled to the neurosteroid binding site, such as [3H]flunitrazepam (for the benzodiazepine site) or [35S]TBPS (for the picrotoxin site), is used.
-
Experimental Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled neurosteroid (competitor).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand for the same site.
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Conclusion
The stereochemistry of the hydroxyl group at the C3 position of the pregnanolone steroid ring is a critical determinant of its pharmacological activity at the GABA-A receptor. The 3α-hydroxy isomers, exemplified by allopregnanolone, are potent positive allosteric modulators, significantly enhancing GABAergic inhibition at nanomolar to low micromolar concentrations. In contrast, the 3β-hydroxy isomer, this compound, exhibits much lower potency and can act as a weak partial agonist or a negative allosteric modulator. This profound difference in potency and efficacy has significant implications for their physiological roles and their potential as therapeutic agents. For researchers in drug development, understanding these structure-activity relationships is paramount for the design of novel, selective modulators of the GABA-A receptor for the treatment of a variety of neurological and psychiatric disorders.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diminished allopregnanolone enhancement of GABA(A) receptor currents in a rat model of chronic temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Epipregnanolone Quantification: A Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate measurement of the neurosteroid Epipregnanolone is crucial for advancing our understanding of its role in various physiological and pathological processes. This guide provides an objective comparison of the three main analytical methods used for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document aims to equip you with the necessary information to select the most appropriate method for your research needs.
The precise quantification of neurosteroids like this compound presents analytical challenges due to their low endogenous concentrations, the presence of isomeric compounds, and complex biological matrices. The choice of analytical method significantly impacts the accuracy, sensitivity, and specificity of the results. This guide delves into the principles, performance characteristics, and experimental protocols of GC-MS, LC-MS/MS, and ELISA for this compound measurement.
Comparative Analysis of Performance Characteristics
The selection of an analytical method is a critical decision in study design. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and ELISA for the quantification of this compound, based on data from various validation studies. It is important to note that these values can vary depending on the specific protocol, instrumentation, and laboratory.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Lower Limit of Quantification (LLOQ) | 100 fg to 200 pg[1] | 1.25 pg to 40 pg/mL[1][2] | ~130 pg/mL |
| Linearity (Correlation Coefficient) | >0.99 | >0.99 | Typically >0.98 |
| Intra-assay Precision (%CV) | <15% | <10%[3] | <10% |
| Inter-assay Precision (%CV) | <15% | <10%[3] | <15% |
| Accuracy/Recovery | 85-115% | 90-110%[3] | 80-120% |
| Specificity | High (mass-based detection) | Very High (precursor/product ion monitoring) | Moderate to Low (potential cross-reactivity)[1] |
| Sample Throughput | Low to Medium | High | High |
| Derivatization | Typically Required | Often Required | Not Required |
In-Depth Look at Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for steroid analysis, offering high sensitivity and specificity.[4] The methodology involves the separation of volatile compounds in a gas chromatograph followed by detection using a mass spectrometer. Due to the low volatility of steroids, a critical step in GC-MS analysis is derivatization, which enhances their volatility and improves chromatographic behavior.
Advantages:
-
High sensitivity and resolution.[4]
-
Excellent specificity due to mass-based detection.
-
Established and reliable methodology.[4]
Disadvantages:
-
Requires derivatization, which can be time-consuming and introduce variability.[4]
-
Lower sample throughput compared to other methods.
-
Potential for thermal degradation of analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules, including neurosteroids, in complex biological matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Derivatization is often employed to enhance ionization efficiency and improve sensitivity.[1]
Advantages:
-
Very high specificity and sensitivity, allowing for the differentiation of isomers.[1]
-
High-throughput capabilities.
-
Can be used to measure multiple analytes in a single run.[1]
Disadvantages:
-
Matrix effects can suppress or enhance ionization, affecting accuracy.
-
Derivatization may be necessary for optimal sensitivity.[1]
-
Higher initial instrument cost.
Immunoassays (ELISA)
Immunoassays, such as ELISA, are widely used for their simplicity, high throughput, and cost-effectiveness. These methods rely on the specific binding of an antibody to the target analyte. For this compound, competitive ELISA formats are typically used.
Advantages:
-
High sample throughput.
-
Relatively low cost per sample.
-
No need for extensive sample preparation or derivatization.
Disadvantages:
-
Potential for cross-reactivity with structurally similar steroids, leading to overestimated concentrations.[1]
-
Lower sensitivity and specificity compared to mass spectrometry-based methods.[1]
-
Results can be influenced by matrix components.
Experimental Workflows and Protocols
To provide a practical understanding of each methodology, this section outlines the typical experimental workflows and detailed protocols for the measurement of this compound.
This compound Biosynthesis and Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of neurosterols by GC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Neuroactive Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Epipregnanolone Analogs in the Treatment of Postpartum Depression: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of prominent epipregnanolone analogs versus placebo in the treatment of postpartum depression (PPD), supported by data from pivotal clinical trials. The information is intended to inform research and development in the field of neuroactive steroids for mood disorders.
Overview of this compound and its Analogs
This compound is an endogenous neurosteroid.[1][2] Unlike its isomer allopregnanolone, which is a positive allosteric modulator of the GABA-A receptor, this compound is typically characterized as a negative allosteric modulator.[1][2] For this reason, direct clinical trials assessing the efficacy of this compound for depression are not prevalent. However, several synthetic analogs of allopregnanolone, which can be considered structural analogs of this compound, have been developed and investigated for their therapeutic potential in PPD. These analogs are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[3][4] This guide focuses on three key analogs that have undergone significant clinical evaluation: Brexanolone, Zuranolone, and Ganaxolone.
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials comparing the efficacy of these this compound analogs to placebo in patients with PPD. The primary endpoint for efficacy in these studies is the change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.
Table 1: Brexanolone vs. Placebo in Postpartum Depression
| Study/Trial | Drug/Dose | N (Drug/Placebo) | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Difference (95% CI) | p-value | Citation |
| Phase 3 (Study 1) | Brexanolone 90 µg/kg/h | 45/46 | HAM-D Total Score at 60h | -17.7 | -14.0 | -3.7 (-6.9 to -0.5) | 0.0252 | [5] |
| Phase 3 (Study 1) | Brexanolone 60 µg/kg/h | 47/46 | HAM-D Total Score at 60h | -19.5 | -14.0 | -5.5 (-8.8 to -2.2) | 0.0013 | [5] |
| Phase 3 (Study 2) | Brexanolone 90 µg/kg/h | 54/54 | HAM-D Total Score at 60h | -14.6 | -12.1 | -2.5 (-4.5 to -0.5) | 0.0160 | [5] |
| Phase 2 | Brexanolone | 10/11 | HAM-D Total Score at 60h | Reduction of 21 points | Reduction of 8.8 points | Not Reported | Not Reported | [6] |
Table 2: Zuranolone vs. Placebo in Postpartum Depression
| Study/Trial | Drug/Dose | N (Drug/Placebo) | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Difference (95% CI) | p-value | Citation |
| SKYLARK (Phase 3) | Zuranolone 50 mg/day | 98/97 | HAM-D Total Score at Day 15 | -15.6 | -11.6 | -4.0 (-6.3 to -1.7) | <0.001 | [7][8] |
| ROBIN (Phase 3) | Zuranolone 30 mg/day | 76/74 | HAM-D Total Score at Day 15 | Not explicitly stated, but significant improvement reported | Not explicitly stated | -4.2 (-6.9 to -1.5) | 0.003 | [9] |
Table 3: Ganaxolone vs. Placebo in Postpartum Depression
| Study/Trial | Drug/Dose | N (Drug/Placebo) | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Difference (vs. Placebo) | Timepoint | Citation |
| Magnolia (Phase 2, Part 2, ITT) | Ganaxolone IV followed by oral | Not specified | HAM-D Total Score | -6.1 | Not specified | 2.8 | 6 hours | [10] |
| Magnolia (Phase 2, Part 2, ITT) | Ganaxolone IV followed by oral | Not specified | HAM-D Total Score | -7.7 | Not specified | 2.6 | 24 hours | [10] |
| Magnolia (Phase 2, Part 2, Per Protocol) | Ganaxolone IV followed by oral | Not specified | HAM-D Total Score | -6.5 | Not specified | 3.4 | 6 hours | [10] |
| Magnolia (Phase 2, Part 2, Per Protocol) | Ganaxolone IV followed by oral | Not specified | HAM-D Total Score | -7.5 | Not specified | 2.7 | 24 hours | [10] |
| Magnolia (Phase 2, Part 2, Per Protocol) | Ganaxolone IV followed by oral | Not specified | HAM-D Total Score | -13.0 | Not specified | 4.9 | 14 days | [10] |
| Magnolia (Phase 2, Part 2, Per Protocol) | Ganaxolone IV followed by oral | Not specified | HAM-D Total Score | -12.3 | Not specified | 2.6 | 28 days | [10] |
Experimental Protocols
Brexanolone Clinical Trials
-
Study Design: The pivotal Phase 3 trials for brexanolone were multicenter, randomized, double-blind, placebo-controlled studies.[5]
-
Participant Population: Adult women with moderate to severe PPD (HAM-D score ≥ 20 or ≥ 26 depending on the study) who were ≤ 6 months postpartum.[4][6]
-
Intervention: Brexanolone or placebo was administered as a continuous intravenous infusion over 60 hours.[4][11] Dosing was weight-based, with studies evaluating 60 µg/kg/h and 90 µg/kg/h.[5]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the HAM-D total score at the end of the 60-hour infusion.[5]
-
Follow-up: Patients were typically followed for a 30-day period to assess the durability of the treatment effect.[4][11]
Zuranolone Clinical Trials (SKYLARK Study)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[7]
-
Participant Population: Women with severe PPD, with onset of symptoms in the third trimester or within four weeks of delivery.[7][12]
-
Intervention: Patients received a once-daily oral dose of zuranolone 50 mg or placebo for 14 days.[7][13]
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in the 17-item HAM-D total score at Day 15.[7]
-
Follow-up: Efficacy was also assessed at days 3, 28, and 45.[7]
Ganaxolone Clinical Trials (Magnolia Study)
-
Study Design: A Phase 2, double-blind, placebo-controlled study.[10][14]
-
Participant Population: Women with severe PPD, defined by a HAM-D score of ≥ 26.[14]
-
Intervention: The study evaluated an intravenous infusion of ganaxolone for 6 hours, followed by daily oral ganaxolone.[10]
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the HAM-D total score at various time points, including 6 and 24 hours after the start of treatment.[10]
-
Follow-up: Patients were followed for 28 days.[10]
Visualizations
Signaling Pathway of this compound Analogs
The primary mechanism of action for the clinically effective this compound analogs (brexanolone, zuranolone, ganaxolone) is the positive allosteric modulation of GABA-A receptors.
Caption: Mechanism of action of this compound analogs at the GABA-A receptor.
Generalized Clinical Trial Workflow for PPD Studies
This diagram illustrates a typical workflow for the clinical trials discussed in this guide.
Caption: A generalized workflow for randomized, placebo-controlled PPD clinical trials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review [frontiersin.org]
- 5. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. dovepress.com [dovepress.com]
- 9. Current Developments in the Treatment of Postpartum Depression: Zuranolone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces Data from Magnolia and Amaryllis Phase 2 Studies in Women with Postpartum Depression [ir.marinuspharma.com]
- 11. Brexanolone Reduces Postpartum Depression in Preliminary Clinical Trial | Brain & Behavior Research Foundation [bbrfoundation.org]
- 12. Health Canada approves postpartum depression drug used by Jennifer Lawrence | Benefits and Pensions Monitor [benefitsandpensionsmonitor.com]
- 13. Postpartum depression pill zuranolone yields "significant improvements," clinical trial data shows - CBS News [cbsnews.com]
- 14. Marinus Pharma Launches The Ganaxolone Clinical Program In Patients With Postpartum Depression - BioSpace [biospace.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Epipregnanolone
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation to its safe and compliant disposal. Epipregnanolone, a neurosteroid, requires careful handling from acquisition to disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential information and procedural steps for the proper disposal of this compound.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of regulations and best practices. It is crucial to consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal mandates.[1][2][3] Some Safety Data Sheets (SDS) may indicate that small quantities of certain non-hazardous solids can be disposed of in regular laboratory trash if securely sealed and labeled; however, this should always be verified with institutional protocols.[4]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product you are using is the primary source of information regarding its hazards and disposal requirements.[5][6][7][8] Note that hazard classifications for this compound can vary between suppliers.[5][6]
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or contaminated materials (e.g., personal protective equipment (PPE), absorbent pads, glassware).
2. Waste Segregation and Containerization:
-
Dedicated Waste Containers: Use separate, clearly labeled containers for different types of waste to avoid dangerous chemical reactions.[2]
-
Solid Waste: Unused or expired pure this compound should be collected in a designated hazardous chemical waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Avoid mixing with other incompatible chemical wastes.[7]
-
Trace Contaminated Waste: Items with minimal residual contamination, such as used gloves, bench paper, and empty vials, should be disposed of in a container designated for trace chemotherapy or chemical waste, often a yellow bag or container.[2]
-
Sharps: Needles, syringes, and other sharps that have come into contact with this compound must be disposed of in a designated sharps container. If the sharps contain more than a trace amount of the compound, they may need to be managed as hazardous chemical waste.[2]
3. Disposal Methodology:
-
Incineration: A common and recommended method for the disposal of pharmaceutical compounds is incineration in a licensed hazardous waste facility.[7][9] Some guidelines suggest dissolving the material in a combustible solvent before incineration.[7]
-
Landfill: Disposal in a licensed landfill may be an option, but typically only after the waste has been appropriately treated and deemed non-hazardous.[4]
-
Drain Disposal: Disposing of this compound down the drain is not recommended unless explicitly permitted by your institution's EHS office and local regulations.[2][4]
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE, including double gloves, a lab coat, and eye protection.[2][6]
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[8]
-
For liquid spills, use an absorbent material to contain and collect the waste, then place it in a sealed container for disposal.[6]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.[6]
Quantitative Data and Regulatory Considerations
Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are generally not available in public documentation and are determined by local and institutional regulations. The following table summarizes key disposal-related information, emphasizing the need for consultation with safety guidelines.
| Parameter | Guideline | Citation |
| Physical State | Solid | [8] |
| Recommended Disposal Method | Incineration, often after dissolution in a combustible solvent. | [7] |
| Drain Disposal | Not generally recommended; requires EHS approval. | [2][4] |
| Contaminated PPE | Dispose of as trace hazardous waste. | [2] |
| Spill Residue | Collect and dispose of as hazardous chemical waste. | [6] |
Experimental Protocols
There are no standardized "experimental protocols" for the disposal of this compound. The process is a matter of regulatory compliance and safe handling procedures. The primary "protocol" is to follow the waste management plan established by your institution's EHS department. This typically involves:
-
Properly segregating and labeling the waste.
-
Storing the waste in a designated satellite accumulation area.[2]
-
Requesting a hazardous waste pickup through your institution's EHS department.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines and consulting with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Epipregnanolone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Epipregnanolone, a neurosteroid involved in key biological pathways. While some safety data sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), a conservative approach to handling is recommended due to the nature of chemical research and inconsistencies across available safety information.[1] It is prudent to treat this compound as potentially hazardous until more comprehensive toxicological data is available.[2]
Personal Protective Equipment (PPE): A Proactive Approach
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Due to a lack of specific glove material testing, it is advisable to consult glove manufacturer compatibility charts.[1] Double gloving may be considered for extensive handling. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Work should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a fume hood should be utilized.[3] |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is crucial for the safe handling of this compound. The following step-by-step process outlines the key stages of a typical laboratory workflow.
-
Preparation and Planning :
-
Handling and Preparation of Solutions :
-
This compound is a solid.[2][4] When weighing, do so in a fume hood or a designated containment area to avoid inhalation of any fine particles.
-
Avoid direct contact with the substance.[2] Use appropriate utensils (e.g., spatulas, weighing paper).
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[2]
-
-
Experimental Use :
-
Follow all laboratory-specific protocols for your experiment.
-
Keep containers of this compound and its solutions closed when not in use.
-
In case of accidental contact, follow the first-aid measures outlined in the SDS. For eye contact, rinse thoroughly with water.[3] For skin contact, wash the affected area with soap and water.[3]
-
-
Decontamination and Spill Management :
-
Clean all equipment and surfaces that have come into contact with this compound.
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Ensure adequate ventilation during cleanup.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
-
Waste Segregation : All waste contaminated with this compound, including unused product, empty containers, and contaminated disposables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, labeled hazardous waste container.
-
Disposal Route : Do not dispose of this compound or its solutions down the drain.[1] Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
